Technical Documentation Center

2-Fluoro-5-(methylsulfonyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-5-(methylsulfonyl)benzoic acid
  • CAS: 247569-56-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8): A Key Building Block for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in contemporary medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in contemporary medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its primary application as a crucial building block in the development of Glycine Transporter 1 (GlyT1) inhibitors for the potential treatment of schizophrenia. This guide is intended to equip researchers with the necessary technical information to effectively synthesize, characterize, and utilize this important molecule in their drug discovery and development programs.

Introduction: The Significance of a Fluorinated Benzoid Acid Derivative

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS: 247569-56-8) is a substituted aromatic carboxylic acid that has garnered significant attention in the pharmaceutical industry.[1][2] Its unique trifunctional nature, featuring a carboxylic acid, a fluorine atom, and a methylsulfonyl group, makes it a versatile scaffold for the synthesis of complex molecular architectures.[3] The strategic placement of these functional groups allows for a range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.

The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates to their biological targets.[3] The electron-withdrawing nature of both the fluorine and methylsulfonyl groups influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, providing medicinal chemists with valuable handles for molecular design. This guide will provide an in-depth exploration of this compound, from its fundamental properties to its cutting-edge applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 247569-56-8[3]
Molecular Formula C₈H₇FO₄S[3]
Molecular Weight 218.20 g/mol [3]
IUPAC Name 2-fluoro-5-(methylsulfonyl)benzoic acid[3]
Appearance White to off-white solid[2]
Purity Typically ≥95-98%[4][5]
Storage Store at room temperature in a dry, sealed container[5]
Spectroscopic Characterization

While publicly available, detailed spectra are limited, the expected spectroscopic features are outlined below based on the compound's structure. Researchers should confirm the identity and purity of their material using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with characteristic C-F couplings), and the methyl carbon of the sulfonyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the S=O stretches of the sulfonyl group (typically two bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).[6][7]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) or protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound.[8] Fragmentation patterns will be consistent with the loss of functional groups such as the carboxylic acid, methylsulfonyl, and fluorine moieties.

Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid: A Validated Protocol

The synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be achieved through a reliable two-step process starting from the commercially available 2-fluoro-5-(methylthio)benzoic acid. This method involves the oxidation of the sulfide to the corresponding sulfone. The causality behind the choice of reagents and conditions is to ensure a high-yielding and clean conversion.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_product Final Product 2-Fluoro-5-(methylthio)benzoic_acid 2-Fluoro-5-(methylthio)benzoic acid Reaction_Step Oxidation 2-Fluoro-5-(methylthio)benzoic_acid->Reaction_Step Reagents: Oxone® or m-CPBA Solvent: Methanol/Water or DCM 2-Fluoro-5-(methylsulfonyl)benzoic_acid 2-Fluoro-5-(methylsulfonyl)benzoic acid Reaction_Step->2-Fluoro-5-(methylsulfonyl)benzoic_acid Work-up & Purification

Caption: Synthetic workflow for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Detailed Experimental Protocol: Oxidation of 2-fluoro-5-(methylthio)benzoic acid

This protocol is based on established methods for the oxidation of aryl sulfides to sulfones.[9]

Materials:

  • 2-Fluoro-5-(methylthio)benzoic acid

  • Oxone® (Potassium peroxymonosulfate) or meta-Chloroperoxybenzoic acid (m-CPBA)

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-fluoro-5-(methylthio)benzoic acid in a suitable solvent. A mixture of methanol and water (e.g., 1:1 v/v) is commonly used for reactions with Oxone®, while dichloromethane (DCM) is a typical solvent for m-CPBA oxidations.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the oxidation reaction.

  • Addition of Oxidant: Slowly add 2.2 to 2.5 equivalents of the oxidizing agent (Oxone® or m-CPBA) portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • If using Oxone®: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a negative starch-iodide paper test is obtained. Remove the methanol under reduced pressure. The resulting aqueous slurry can be filtered to collect the crude product.

    • If using m-CPBA: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Fluoro-5-(methylsulfonyl)benzoic acid as a white to off-white solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and MS, comparing the obtained data with the expected values. The melting point of the purified product should also be determined and compared to literature values.

Applications in Drug Discovery: A Cornerstone for GlyT1 Inhibitors

The primary and most significant application of 2-Fluoro-5-(methylsulfonyl)benzoic acid is as a key building block in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors.[10][11][12]

The Role of GlyT1 in Schizophrenia

Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[13][14] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[1]

GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and availability to NMDA receptors.[15] By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor activation.[13] This offers a promising therapeutic strategy to address the cognitive deficits and negative symptoms of schizophrenia, which are poorly managed by current antipsychotic medications that primarily target the dopamine system.[1]

GlyT1_Inhibition_Pathway Glycine_Synapse Glycine in Synaptic Cleft GlyT1_Transporter Glycine Transporter 1 (GlyT1) Glycine_Synapse->GlyT1_Transporter Reuptake Increased_Glycine Increased Synaptic Glycine GlyT1_Inhibitor GlyT1 Inhibitor (derived from 2-Fluoro-5-(methylsulfonyl)benzoic acid) GlyT1_Inhibitor->GlyT1_Transporter Inhibits NMDA_Receptor NMDA Receptor Increased_Glycine->NMDA_Receptor Co-agonist Enhanced_NMDAR_Function Enhanced NMDA Receptor Function NMDA_Receptor->Enhanced_NMDAR_Function Therapeutic_Effect Potential Therapeutic Effect on Negative/Cognitive Symptoms of Schizophrenia Enhanced_NMDAR_Function->Therapeutic_Effect

Caption: Mechanism of action of GlyT1 inhibitors in enhancing NMDA receptor function.

Synthesis of GlyT1 Inhibitors

2-Fluoro-5-(methylsulfonyl)benzoic acid serves as the carboxylic acid component in the amide bond formation step during the synthesis of many GlyT1 inhibitors. A prominent example is the clinical candidate Bitopertin (RG1678).[4][16] The general synthetic approach involves the coupling of the benzoic acid derivative with a suitable amine, often a piperazine derivative, using standard peptide coupling reagents.

GlyT1_Inhibitor_Synthesis Benzoic_Acid 2-Fluoro-5-(methylsulfonyl)benzoic acid Coupling Amide Coupling Benzoic_Acid->Coupling Amine Amine Moiety (e.g., Piperazine derivative) Amine->Coupling GlyT1_Inhibitor GlyT1 Inhibitor Coupling->GlyT1_Inhibitor Coupling Reagents (e.g., HATU, EDCI)

Caption: General synthetic scheme for GlyT1 inhibitors.

Safety and Handling

2-Fluoro-5-(methylsulfonyl)benzoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

2-Fluoro-5-(methylsulfonyl)benzoic acid is a valuable and versatile building block in modern drug discovery, particularly in the pursuit of novel treatments for neurological disorders. Its unique structural features and its crucial role in the synthesis of GlyT1 inhibitors underscore its importance in medicinal chemistry. This technical guide provides a solid foundation for researchers to understand and utilize this compound effectively, from its synthesis and characterization to its application in the development of potentially life-changing therapeutics.

References

  • Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work?[Link]

  • Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Progress in Neurobiology, 134, 48-68. [Link]

  • Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Chemical Neuroscience, 7(4), 435-446. [Link]

  • Patsnap Synapse. (2024, June 25). What are GlyT1 modulators and how do they work?[Link]

  • Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]

  • ACS Publications. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia. [Link]

  • Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]

  • Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]

  • ResearchGate. Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites. [Link]

  • PrepChem.com. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Wolkenberg, S. E., et al. (2009). Discovery of GlyT1 inhibitors with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 19(5), 1492-1495. [Link]

  • Organic Syntheses. fluoromethyl phenyl sulfone. [Link]

  • European Patent Office. Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole - EP 1029855 B1. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • MySkinRecipes. 2-Fluoro-5-(methylthio)benzoicacid. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-(methylsulfonyl)benzoic acid: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, outlines a robust synthetic pathway, and explores its critical role in the synthesis of targeted therapeutics, with a particular focus on the development of Bruton's Tyrosine Kinase (BTK) inhibitors.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No: 247569-56-8) is an aromatic carboxylic acid that has garnered significant interest in the pharmaceutical industry.[1] Its unique trifunctional nature, featuring a carboxylic acid, a fluorine atom, and a methylsulfonyl group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.[2] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate, while the methylsulfonyl group, a strong electron-withdrawing moiety, can influence the molecule's polarity and electronic properties.[3]

This guide will elucidate the molecular intricacies of this compound, provide a detailed, field-proven synthetic protocol, and showcase its application in the synthesis of a clinical-stage drug candidate, thereby offering valuable insights for its utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Fluoro-5-(methylsulfonyl)benzoic acid is characterized by a benzene ring substituted with three key functional groups. The interplay of these groups dictates the molecule's reactivity and physical properties.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₄S[1]
Molecular Weight 218.2 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 247569-56-8[1]
InChI Key ACBAHAXPEQHVHO-UHFFFAOYSA-N

As of the writing of this guide, a public crystal structure for 2-Fluoro-5-(methylsulfonyl)benzoic acid has not been reported. Therefore, our structural analysis relies on spectroscopic methods.

Spectroscopic Analysis

2.1.1. ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom. The methyl group would appear as a sharp singlet.

2.1.2. ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon would resonate at a characteristic downfield shift. The aromatic carbons would show splitting due to carbon-fluorine coupling.

2.1.3. Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp peak for the C=O stretch of the carbonyl group would be observed around 1700 cm⁻¹. The S=O stretches of the sulfonyl group would appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

2.1.4. Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the methylsulfonyl moiety.

Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

A robust and scalable synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid is crucial for its application in drug development. While several synthetic routes are possible, a common and reliable method involves the oxidation of the corresponding methylthio precursor. This two-step process, starting from commercially available 2-fluoro-5-(methylthio)benzoic acid, offers good yields and purity.[4][5]

Synthetic Workflow

Synthesis_Workflow Start 2-Fluoro-5-(methylthio)benzoic acid Intermediate Oxidation Reaction Start->Intermediate Oxidizing Agent (e.g., H₂O₂) Acetic Acid Product 2-Fluoro-5-(methylsulfonyl)benzoic acid Intermediate->Product Purification

Caption: Synthetic workflow for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Fluoro-5-(methylthio)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.[5]

  • Addition of Oxidant: To the stirred solution, slowly add hydrogen peroxide (30% aqueous solution, ~2.2 eq) at room temperature. The addition should be done cautiously to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Hydrogen peroxide is a clean and efficient oxidizing agent, with water being the only byproduct.

  • Solvent: Acetic acid is an excellent solvent for both the starting material and the intermediate, and it is stable under the oxidative conditions.

  • Purification: Recrystallization is a cost-effective and efficient method for obtaining high-purity crystalline solid on a laboratory scale.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A prime example of the utility of 2-Fluoro-5-(methylsulfonyl)benzoic acid is its role as a key intermediate in the synthesis of BMS-986142 , a potent and selective reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[6] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of various B-cell malignancies and autoimmune diseases.

The BTK Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK, in turn, triggers multiple signaling pathways that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK is therefore a validated therapeutic strategy for a range of diseases.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation BMS986142 BMS-986142 BMS986142->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Synthesis of BMS-986142: The Role of 2-Fluoro-5-(methylsulfonyl)benzoic acid

In the multi-step synthesis of BMS-986142, 2-Fluoro-5-(methylsulfonyl)benzoic acid is utilized in a key amide coupling reaction. The carboxylic acid functionality of the molecule is activated and then reacted with an amine-containing fragment to form a crucial amide bond, which is a central feature of the final drug molecule.[6]

Self-Validating Protocol Design: The success of this amide coupling is critical for the overall synthesis. The reaction is typically monitored by LC-MS to ensure complete consumption of the starting materials. The purity of the resulting amide intermediate is validated by NMR and mass spectrometry before proceeding to the subsequent steps. This ensures that any impurities are removed early in the synthesis, preventing complications in later stages.

Conclusion

2-Fluoro-5-(methylsulfonyl)benzoic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural features, combined with its accessibility through a reliable synthetic route, make it an attractive starting material for the development of novel therapeutics. The successful application of this compound in the synthesis of the BTK inhibitor BMS-986142 underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its structure, synthesis, and application, offering a solid foundation for researchers and scientists working in this exciting field.

References

  • Watterson, S. H., De Lucca, G. V., Shi, Q., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. [Link]

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Process for obtaining 5-fluoro-2-methyl-1-^p-methylsulfinyl-benzilidene[-indenyl-3-acetic acid.
  • MySkinRecipes. (n.d.). 2-Fluoro-4-(methylsulfonyl)benzoic Acid. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). METHOD OF PRODUCING 2-HYDROXY-5-[2-(4-(TRIFLUOROMETHYLPHENYL)ETHYLAMINO)]BENZOIC ACID.
  • Google Patents. (n.d.). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. (n.d.). Preparation of methylsulfonylbenzoic acids.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Retrieved January 11, 2026, from [Link].gov/pmc/articles/PMC3379423/)

Sources

Foundational

An In-Depth Technical Guide to 2-Fluoro-5-(methylsulfonyl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its IUPAC name is 2-fluoro-5-(methylsulfonyl)benzoic acid .[1][2][3][4] This fluorinated benzoic acid derivative serves as a crucial building block in the synthesis of complex bioactive molecules, particularly in the development of targeted therapeutics.[4][5][6] The presence of a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety imparts unique physicochemical properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group, a strong electron-withdrawing group, can influence the acidity of the carboxylic acid and participate in hydrogen bonding interactions with biological targets.[7] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.[5][6]

This technical guide provides a comprehensive overview of 2-fluoro-5-(methylsulfonyl)benzoic acid, including its chemical properties, a detailed synthetic protocol, and its application as a key intermediate in the development of innovative therapeutics such as kinase and adenylyl cyclase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key properties of 2-fluoro-5-(methylsulfonyl)benzoic acid are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-fluoro-5-(methylsulfonyl)benzoic acid[1][2][4]
CAS Number 247569-56-8[1][2][4]
Molecular Formula C₈H₇FO₄S[2][3][4]
Molecular Weight 218.21 g/mol [1][3]
Appearance White to off-white solid[1][8]
Purity Typically ≥98%[1][2]
Storage Sealed in a dry environment at room temperature[1][8]
SMILES CS(=O)(=O)c1ccc(F)c(c1)C(=O)O[9]
InChI Key ACBAHAXPEQHVHO-UHFFFAOYSA-N[1]

Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

The most common and efficient method for the synthesis of 2-fluoro-5-(methylsulfonyl)benzoic acid is the oxidation of its thioether precursor, 2-fluoro-5-(methylthio)benzoic acid.[10][11] This precursor is commercially available. The oxidation of a thioether to a sulfone is a well-established transformation in organic chemistry, and various oxidizing agents can be employed. For reasons of environmental compatibility ("green chemistry") and cost-effectiveness, hydrogen peroxide is a preferred oxidant.[3] The reaction is often catalyzed by a metal salt to enhance the reaction rate and selectivity.

Below is a representative, detailed experimental protocol for the synthesis of 2-fluoro-5-(methylsulfonyl)benzoic acid.

Experimental Protocol: Oxidation of 2-Fluoro-5-(methylthio)benzoic acid

Materials:

  • 2-Fluoro-5-(methylthio)benzoic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) or other suitable catalyst

  • Acetone or other suitable ketone solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-(methylthio)benzoic acid (1.0 equivalent) in acetone.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.01-0.05 equivalents).

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 2.2-3.0 equivalents) to the stirred solution. The addition should be done dropwise, and the temperature of the reaction mixture may be controlled with an ice bath if the reaction is highly exothermic.

  • Reaction Monitoring: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) to ensure the completion of the reaction.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature. The excess hydrogen peroxide is quenched by the addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide test strips is obtained.

  • Extraction: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is further extracted with ethyl acetate (2x).

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-fluoro-5-(methylsulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Fluoro-5-(methylthio)benzoic acid 2-Fluoro-5-(methylthio)benzoic acid Reaction in Acetone Reaction in Acetone 2-Fluoro-5-(methylthio)benzoic acid->Reaction in Acetone Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Reaction in Acetone Sodium Tungstate (catalyst) Sodium Tungstate (catalyst) Sodium Tungstate (catalyst)->Reaction in Acetone Work-up & Extraction Work-up & Extraction Reaction in Acetone->Work-up & Extraction Quenching Purification Purification Work-up & Extraction->Purification Crude Product 2-Fluoro-5-(methylsulfonyl)benzoic acid 2-Fluoro-5-(methylsulfonyl)benzoic acid Purification->2-Fluoro-5-(methylsulfonyl)benzoic acid Pure Product

A generalized workflow for the synthesis of 2-fluoro-5-(methylsulfonyl)benzoic acid.

Applications in Drug Discovery

2-Fluoro-5-(methylsulfonyl)benzoic acid is a versatile building block in the synthesis of a variety of pharmaceutically active compounds.[4] Its utility stems from the strategic placement of its functional groups, which allows for its incorporation into larger molecules designed to interact with specific biological targets.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[12] Consequently, kinase inhibitors have become a major class of therapeutic agents.[12]

Fluorinated benzoic acid derivatives are frequently used in the design of kinase inhibitors.[13][14] The 2-fluoro-5-(methylsulfonyl)benzoic acid moiety can be incorporated into a larger scaffold that binds to the ATP-binding site of a target kinase. The carboxylic acid group can be converted to an amide, which can form crucial hydrogen bonds with the hinge region of the kinase. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic degradation. The methylsulfonyl group can occupy a specific pocket within the active site, contributing to both potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_building_block Building Block cluster_synthesis Synthesis cluster_final_compound Final Compound cluster_target Biological Target 2-Fluoro-5-(methylsulfonyl)benzoic acid 2-Fluoro-5-(methylsulfonyl)benzoic acid Amide Coupling Amide Coupling 2-Fluoro-5-(methylsulfonyl)benzoic acid->Amide Coupling Kinase Inhibitor Kinase Inhibitor Amide Coupling->Kinase Inhibitor Protein Kinase Protein Kinase Kinase Inhibitor->Protein Kinase Inhibition

Incorporation of the building block into a kinase inhibitor.
Adenylyl Cyclase Inhibitors

Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a key second messenger involved in numerous physiological processes.[15] The soluble adenylyl cyclase (sAC) isoform has emerged as a promising therapeutic target for various conditions, including chronic pain and male contraception.[5][6][15]

2-Fluoro-5-methylbenzoic acid, a structurally related compound, has been utilized in the synthesis of potent and selective adenylyl cyclase 1 (AC1) inhibitors for the treatment of chronic pain.[5][6] The principles of molecular design employed in these studies are directly applicable to derivatives of 2-fluoro-5-(methylsulfonyl)benzoic acid. The core benzoic acid structure serves as a scaffold to which other functional groups are attached to achieve high affinity and selectivity for the target enzyme.

Conclusion

2-Fluoro-5-(methylsulfonyl)benzoic acid is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis from a commercially available precursor, combined with its unique electronic and steric properties, makes it an attractive starting material for the synthesis of complex and highly functionalized molecules. Its demonstrated utility in the development of kinase and adenylyl cyclase inhibitors highlights its potential for the creation of novel therapeutics targeting a wide range of diseases. As the demand for targeted and effective medicines continues to grow, the importance of key building blocks like 2-fluoro-5-(methylsulfonyl)benzoic acid in the arsenal of medicinal chemists is set to increase.

References

  • ALFA CHEMICAL. Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Available from: [Link]

  • PubChem. 2-Fluoro-5-methanesulfonyl-benzoic acid. Available from: [Link]

  • Not available.
  • Chen Q, et al. Base-promoted chemodivergent formation of 1,4-benzoxazepin-5(4H)-ones and 1,3-benzoxazin-4(4H)-ones switched by solvents. Molecules. 2019;24(20):3773.
  • Scott J, et al. Optimization of a pyrimidinone series for selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 activity for the treatment of chronic pain. J Med Chem. 2022;65(6):4667–4686.
  • de Waard M, et al. A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Anal Bioanal Chem. 2010;397(3):1191-201.
  • MySkinRecipes. 2-Fluoro-5-(methylthio)benzoicacid. Available from: [Link]

  • Ohno H, et al. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorg Med Chem. 2016;24(5):1136-41.
  • Not available.
  • Watterson SH, et al. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. J Med Chem. 2016;59(19):9173-9200.
  • Roskoski R Jr.
  • Wang Z, et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega. 2023;8(1):113-123.

Sources

Exploratory

Physicochemical properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)benzoic Acid Introduction 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No. 247569-56-8) is a substituted aromatic carboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Introduction

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No. 247569-56-8) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a carboxylic acid for derivatization, a fluorine atom, and a methylsulfonyl group, imparts a distinct set of physicochemical properties that are highly valuable for the development of novel therapeutic agents and functional materials.[1] The presence of the electron-withdrawing fluorine and sulfonyl groups modulates the electronic environment of the benzene ring and the acidity of the carboxyl group, while the sulfonyl moiety also enhances polarity.[1]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for the practicing scientist, it moves beyond a simple recitation of data to explain the structural basis for the compound's behavior and provides actionable, field-proven protocols for its characterization. The methodologies described are designed as self-validating systems to ensure the generation of reliable and reproducible data in a research setting.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. 2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic compound with a molecular formula of C₈H₇FO₄S.[1]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to 20°C deionized water in a glass flask B Seal flask and agitate at 20 ± 0.5°C for 24h A->B C Let stand for another 24h to allow phase separation B->C Constant Temp D Centrifuge an aliquot at high speed C->D Sample Collection E Carefully remove supernatant for analysis D->E F Determine concentration via validated HPLC-UV method E->F G G F->G Calculate Solubility (g/L)

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Rationale & Preparation: To ensure saturation, an excess of the solid compound is added to a known volume of deionized water in a sealed glass flask. The use of excess solid is a self-validating step; if solid material remains at the end, saturation was likely achieved.

  • Equilibration: The flask is agitated (e.g., on a shaker table) in a temperature-controlled environment (20 ± 0.5 °C) for an initial 24-hour period. This is a kinetic step to accelerate dissolution.

  • Phase Separation: The flask is then left undisturbed for at least another 24 hours at the same constant temperature to allow for undissolved particles to settle, achieving thermodynamic equilibrium. This step is critical to avoid sampling suspended solids, which would falsely inflate the solubility measurement.

  • Sampling & Separation: An aliquot of the aqueous phase is carefully removed. To ensure all particulate matter is removed, the sample is centrifuged at high speed. The supernatant is then carefully collected for analysis. This two-step separation (settling and centrifugation) provides confidence that only the dissolved compound is being measured.

  • Quantification: The concentration of 2-Fluoro-5-(methylsulfonyl)benzoic acid in the supernatant is determined using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be run in parallel to ensure accurate quantification.

  • Validation: The experiment should be repeated at least in triplicate to ensure the results are reproducible.

Acidity and Dissociation Constant (pKa)

The pKa is a measure of a molecule's acidity and is fundamental to predicting its charge state, solubility, and receptor-binding interactions at a given pH. The carboxylic acid group is the primary acidic center. Its acidity is significantly enhanced by the strong electron-withdrawing inductive effects of the ortho-fluorine atom and the meta-methylsulfonyl group, which stabilize the resulting carboxylate anion. Therefore, its pKa is expected to be notably lower (more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.2).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining pKa values. [2]It involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally.

Step-by-Step Methodology:

  • System Calibration: The pH meter and electrode must be calibrated immediately before use with at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the titration range.

  • Sample Preparation: A precise amount of 2-Fluoro-5-(methylsulfonyl)benzoic acid is dissolved in carbonate-free deionized water to a known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used if aqueous solubility is low, but the pKa value will then be an apparent pKa (pKaapp) specific to that solvent mixture. [2]An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength throughout the titration.

  • Inert Atmosphere: The solution is purged with nitrogen gas before and during the titration to displace dissolved CO₂, which can form carbonic acid and interfere with the measurement of a weak acid.

  • Titration: The solution is stirred continuously while a standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a calibrated burette. The pH is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. [3]This point corresponds to the inflection point of the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural confirmation and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show distinct signals for the three aromatic protons, whose chemical shifts and splitting patterns will be influenced by the fluorine and methylsulfonyl substituents. A singlet corresponding to the three methyl protons of the sulfonyl group will appear upfield (~3.0-3.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

    • ¹⁹F NMR: A single resonance is expected. The chemical shift of aromatic fluorine is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for studying interactions and purity.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals, including the carbonyl carbon (~165-170 ppm) and the methyl carbon of the sulfonyl group. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band is expected from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

    • A strong, sharp absorption band for the C=O (carbonyl) stretch will appear around 1700-1720 cm⁻¹.

    • Two strong bands corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl group will be present in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

    • A C-F stretching vibration will be observed in the fingerprint region, typically around 1250-1000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 218 would be expected.

    • Electrospray Ionization (ESI) in negative mode is ideal for this compound and would show a prominent ion at m/z = 217, corresponding to the deprotonated molecule [M-H]⁻.

Stability and Safe Handling

Proper storage and handling are paramount for maintaining sample integrity and ensuring researcher safety.

  • Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Safety Information: This compound is considered hazardous. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (lab coat, gloves, safety glasses), is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement Source(s)
Signal Word Warning
Pictogram GHS07 Exclamation Mark
Hazard Statements H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/eye protection/face protection
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

Conclusion

2-Fluoro-5-(methylsulfonyl)benzoic acid is a multifaceted building block whose utility is defined by its physicochemical properties. Its enhanced acidity, moderate lipophilicity, and multiple points for spectroscopic characterization make it a well-behaved compound for synthetic manipulation and analysis. The protocols and data provided in this guide offer a robust framework for researchers to confidently utilize and characterize this compound in their drug discovery and development efforts.

References

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]

  • El-Kassem, L. T., & El-Sayed, N. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. Retrieved from [Link]

  • Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. (n.d.). ALFA CHEMICAL. Retrieved January 11, 2026, from [Link]

  • Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. (n.d.). Proprep. Retrieved January 11, 2026, from [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. Retrieved from [Link]

  • Test No. 105: Water Solubility. (1995). OECD. Retrieved January 11, 2026, from [Link]

  • a.6. water solubility. (n.d.). Legislation.gov.uk. Retrieved January 11, 2026, from [Link]

  • Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006). OECD. Retrieved January 11, 2026, from [Link]

  • Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10.
  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved January 11, 2026, from [Link]

  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 11, 2026, from [Link]

  • Gerig, J. T. (2011). Fluorine NMR. Encyclopedia of Magnetic Resonance.
  • Doroshenko, A. O., et al. (2013). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2018). Slideshare. Retrieved from [Link]

  • Villegas, J. A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

  • Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website - University of Illinois. Retrieved from [Link]

  • 2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22466756. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Determination of 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Pharmaceutical Research

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on understanding and determining the solubility of 2-Fluoro-5-(methylsulfonyl)benzoic acid. In the abs...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on understanding and determining the solubility of 2-Fluoro-5-(methylsulfonyl)benzoic acid. In the absence of extensive published solubility data for this specific compound, this document serves as a practical whitepaper, detailing the scientific rationale and robust methodologies required to generate reliable solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic compound of significant interest in medicinal chemistry and synthetic chemistry.[1] Its structure, featuring a benzoic acid moiety, a fluorine atom, and a methylsulfonyl group, presents a unique combination of physicochemical properties that are relevant for its application as a building block in the synthesis of novel pharmaceutical agents.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group increases polarity, potentially influencing bioavailability.[1]

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[3][4] Inadequate solubility can lead to low and erratic absorption, insufficient bioavailability, and ultimately, the termination of promising drug development programs.[2][3] Therefore, the accurate determination of a compound's solubility is not merely a routine measurement but a critical early-stage assessment that informs lead optimization, formulation strategies, and the overall viability of a new chemical entity.

This guide will provide the foundational knowledge and detailed experimental protocols to empower researchers to meticulously characterize the solubility of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Physicochemical Profile of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Before embarking on experimental solubility determination, it is crucial to understand the intrinsic properties of the molecule. These characteristics provide context for its expected behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₈H₇FO₄S[5][6]
Molecular Weight 218.20 g/mol [5][7]
Physical Form Solid / White to off-white crystalline solid[5]
IUPAC Name 2-fluoro-5-(methylsulfonyl)benzoic acid[6][7]
CAS Number 247569-56-8[6]
Computed XLogP3-AA 0.8[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 5[7]
Topological Polar Surface Area 79.8 Ų[7]

The presence of a carboxylic acid group (a hydrogen bond donor and acceptor), a sulfonyl group (a strong hydrogen bond acceptor), and a fluorine atom suggests a molecule with significant polarity. The computed LogP value of 0.8 indicates a relatively hydrophilic nature, suggesting that aqueous solubility, while perhaps limited, should be measurable.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of pharmaceutical sciences, "solubility" is not a single, monolithic value. It is essential to distinguish between two key types: thermodynamic and kinetic solubility.[8][9][10]

  • Thermodynamic Solubility (Equilibrium Solubility) : This is the true measure of solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid.[9] This value is path-independent and is the gold standard for pre-formulation and biopharmaceutical classification. The Shake-Flask method is the most reliable technique for its determination.[11]

  • Kinetic Solubility : This is a measure of how readily a compound dissolves under non-equilibrium conditions. It is often determined in high-throughput screening (HTS) settings where a compound, pre-dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[10][12] The kinetic solubility is the concentration at which precipitation first occurs.[12] These values are typically higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[8][9][12] While useful for early discovery, kinetic solubility is highly dependent on the experimental protocol (e.g., DMSO concentration, incubation time).[12]

Failure to distinguish between these two forms of solubility can lead to misguided decisions in the drug development pipeline.

G cluster_0 Solubility Concepts cluster_1 Experimental Determination Thermodynamic Thermodynamic Solubility (Equilibrium) Kinetic Kinetic Solubility (Non-Equilibrium) ShakeFlask Shake-Flask Method (Gold Standard) Thermodynamic->ShakeFlask Measures HTS High-Throughput Assays (e.g., Nephelometry) Kinetic->HTS Measures Supersaturated Metastable Supersaturated Solution Supersaturated->Thermodynamic Precipitates to equilibrium over time HTS->Supersaturated Often forms

Relationship between solubility concepts and experimental methods.

Methodologies for Experimental Solubility Determination

This section provides detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring equilibrium solubility.[11] It involves agitating an excess amount of the solid compound in the solvent of choice until equilibrium is achieved.

Principle: An excess of the solid drug is suspended in a known volume of solvent and shaken over an extended period (typically 24-72 hours) at a constant temperature to ensure the solution is fully saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Fluoro-5-(methylsulfonyl)benzoic acid into several (n=3) clear glass vials with screw caps. The exact mass should be recorded. Ensure there is a visible excess of solid.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, deionized water, or relevant organic solvents) to each vial.

    • Include a small magnetic stir bar in each vial if using a stirring plate.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath or on a stirring plate in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a defined period. A 24-hour period is a common starting point, but true equilibrium may take longer. To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when consecutive measurements agree within an acceptable margin of error.

  • Phase Separation:

    • Once equilibration is complete, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.

    • Separate the dissolved solute from the undissolved solid. This can be achieved by either:

      • Centrifugation: Transfer the aliquot to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 rpm for 10-15 minutes).

      • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF or PTFE) to filter the supernatant. Pre-caution: Ensure the filter material does not adsorb the compound. It is good practice to discard the first portion of the filtrate.

  • Quantification:

    • Accurately dilute the clear supernatant with the mobile phase or a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated analytical method to determine the concentration. (See Section 5).

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The result is reported in units such as mg/mL or µg/mL.

G start Start prep Step 1: Preparation Add excess solid to known volume of solvent (n=3) start->prep equil Step 2: Equilibration Agitate at constant T for 24-72 hours prep->equil separate Step 3: Phase Separation Centrifuge or filter to get clear supernatant equil->separate quant Step 4: Quantification Dilute supernatant & analyze concentration (e.g., HPLC) separate->quant end End Report Thermodynamic Solubility (mg/mL) quant->end

Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol for Kinetic Solubility Assay

This protocol is designed for a higher throughput and is suitable for early-stage discovery.[2]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The mixture is shaken for a short period, and any resulting precipitate is removed. The concentration of the compound remaining in the solution is then determined.[2]

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid in 100% DMSO (e.g., 10 or 20 mM).[2] Ensure the compound is fully dissolved.

  • Assay Plate Preparation:

    • In the wells of a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer. A typical final DMSO concentration is 1-2% to minimize co-solvent effects. For example, add 2 µL of a 10 mM stock to 198 µL of buffer to achieve a nominal concentration of 100 µM. Prepare a dilution series if a range of concentrations is desired.

  • Incubation:

    • Seal the plate and shake it at room temperature for a defined, short period (e.g., 1.5 to 2 hours).[2]

  • Precipitate Removal:

    • Use a 96-well filter plate (with a low-binding membrane) and centrifuge to separate the solution from any precipitate.[1]

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a rapid analytical method such as HPLC-UV, UV-Vis spectroscopy, or nephelometry.[1][13]

G start Start stock Step 1: Prepare Concentrated Stock Solution in DMSO start->stock dilute Step 2: Dilute Stock into Aqueous Buffer in 96-well Plate stock->dilute incubate Step 3: Short Incubation Shake plate for 1.5-2 hours dilute->incubate filter Step 4: Precipitate Removal Filter plate via centrifugation incubate->filter analyze Step 5: Analyze Filtrate Quantify concentration via HPLC-UV or UV-Vis filter->analyze end End Report Kinetic Solubility (µM) analyze->end

Workflow for a Plate-Based Kinetic Solubility Assay.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of dissolved 2-Fluoro-5-(methylsulfonyl)benzoic acid due to its specificity, sensitivity, and ability to separate the analyte from impurities or degradants.[14]

General HPLC Method:

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharpens the peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. A wavelength of maximum absorbance should be chosen for highest sensitivity.

  • Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.[14] The calibration curve should be linear over the expected concentration range of the samples.[15]

Key Factors Influencing the Solubility of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Several factors can significantly impact the measured solubility of a compound.[16][17] When designing experiments for 2-Fluoro-5-(methylsulfonyl)benzoic acid, the following should be considered:

  • pH: As a benzoic acid derivative, the compound possesses an acidic carboxylic acid group. Its solubility is expected to be highly pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. At pH values above its pKa, it will be in its ionized (carboxylate) form, which is generally much more soluble in aqueous media. Therefore, solubility should be determined across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).[3][16]

  • Temperature: Dissolution can be an endothermic or exothermic process. For most solids, solubility increases with temperature.[18] It is critical to control the temperature precisely during the experiment and to report the temperature at which the measurement was made.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different free energies and, consequently, different solubilities.[8] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested.

  • Solvent Properties: The "like dissolves like" principle is fundamental.[14][16] The polarity, hydrogen bonding capability, and dielectric constant of the solvent will all affect its ability to dissolve the solute.[16]

Data Presentation

All experimentally determined solubility data should be presented clearly and concisely. The following table provides a template for reporting results from a thermodynamic solubility study.

Template for Reporting Thermodynamic Solubility Data

Solvent SystempHTemperature (°C)Mean Solubility (n=3)Standard DeviationUnits
Deionized Water~25[Insert Value][Insert Value]mg/mL
PBS7.425[Insert Value][Insert Value]mg/mL
SGF (pH 1.2)1.237[Insert Value][Insert Value]mg/mL
FaSSIF (pH 6.5)6.537[Insert Value][Insert Value]mg/mL
EthanolN/A25[Insert Value][Insert Value]mg/mL
DMSON/A25[Insert Value][Insert Value]mg/mL

Conclusion

References

  • Factors that Affect the Solubility of Drugs . (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . (2014, April 29). American Pharmaceutical Review. Retrieved January 11, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs . (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved January 11, 2026, from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT . (n.d.). SlideShare. Retrieved January 11, 2026, from [Link]

  • 4 Factors Affecting Solubility Of Drugs . (2022, February 28). Drug Delivery Leader. Retrieved January 11, 2026, from [Link]

  • Factors Influencing Drug Solubility . (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which . (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024, December 9). protocols.io. Retrieved January 11, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018, August 31). Regulations.gov. Retrieved January 11, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (n.d.). Dissolution Technologies. Retrieved January 11, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. Retrieved January 11, 2026, from [Link]

  • Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. Retrieved January 11, 2026, from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium . (2011). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . (2003). Analytical Chemistry. Retrieved January 11, 2026, from [Link]

  • 2-Fluoro-5-methanesulfonyl-benzoic acid . (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22467566 . (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-(methylsulfonyl)benzoic Acid, with a Focus on Melting Point Analysis

For Immediate Release This technical guide provides an in-depth analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key building block in modern medicinal chemistry and materials science. The document is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key building block in modern medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's physicochemical properties, with a primary focus on its melting point. This guide outlines the significance of melting point determination as a critical quality attribute and provides a standardized methodology for its accurate measurement.

Introduction: The Significance of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS RN: 247569-56-8) is a substituted aromatic carboxylic acid of growing importance in the synthesis of novel pharmaceutical agents and functional materials. Its structural motifs, including a carboxylic acid for amide coupling, a deactivating sulfonyl group, and a strategically placed fluorine atom, make it a versatile synthon for introducing desirable pharmacokinetic and physicochemical properties into target molecules. The fluorine substitution, in particular, can influence metabolic stability, binding affinity, and membrane permeability. Given its role as a foundational precursor, a thorough understanding and rigorous characterization of its fundamental properties are paramount for ensuring the reproducibility and success of subsequent synthetic transformations and biological assays.

Physicochemical Properties: A Quantitative Overview

The intrinsic properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid are critical determinants of its behavior in both chemical reactions and biological systems. A summary of its key identifiers and properties is presented below.

PropertyValueSource
CAS Number 247569-56-8[1]
Molecular Formula C₈H₇FO₄S[2][3]
Molecular Weight 218.20 g/mol [2]
Appearance Solid[3]
Melting Point 192-193 °C[1]
Purity Typically ≥95%[1][2]

The Critical Role of Melting Point in Quality Control

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of purity. For a pure substance, the melting point is a sharp, well-defined temperature range of less than 1 °C. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, accurate melting point determination is a cornerstone of quality control for raw materials and synthesized intermediates in the pharmaceutical industry. It provides a rapid and cost-effective method to:

  • Assess Purity: A sharp melting point within the established range is indicative of high purity.

  • Identify Substances: By comparing the experimentally determined melting point with reference values, one can confirm the identity of the compound.

  • Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points.

The established melting point for 2-Fluoro-5-(methylsulfonyl)benzoic acid is 192-193 °C [1]. Any significant deviation from this range should prompt further investigation into the material's purity and crystalline form.

Standardized Protocol for Melting Point Determination

To ensure accurate and reproducible melting point measurements, a standardized protocol is essential. The following section details the capillary melting point method, a widely accepted technique.

Instrumentation and Materials
  • Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

  • Capillary tubes (thin-walled, sealed at one end)

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid sample (finely powdered and thoroughly dried)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

  • Thermometer (calibrated)

Experimental Workflow

The process of determining the melting point of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be broken down into three key stages: sample preparation, measurement, and data interpretation.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_interp Data Interpretation prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 Ensure homogeneity prep3 Pack Capillary Tube prep2->prep3 2-3 mm height meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heating (Initial) meas1->meas2 To ~15°C below expected MP meas3 Slow Heating (Near MP) meas2->meas3 1-2 °C/min meas4 Record Temperatures meas3->meas4 Onset & Completion of melting interp1 Compare to Reference meas4->interp1 interp2 Assess Range interp1->interp2 Purity indication

Caption: Experimental workflow for melting point determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 2-Fluoro-5-(methylsulfonyl)benzoic acid sample is completely dry, as moisture can depress the melting point.

    • If the sample is not a fine powder, gently grind it using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to a rapid value to quickly approach the expected melting point (approximately 15-20 °C below 192 °C).

    • Once the temperature is within this range, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample. Record the temperature at which the first liquid droplet appears (onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).

  • Data Interpretation:

    • The recorded temperature range from the onset to the completion of melting is the experimental melting point range.

    • Compare this range to the reference value of 192-193 °C. A sharp range within this window confirms the identity and high purity of the sample.

    • A melting point range that is significantly lower or broader than the reference value suggests the presence of impurities.

Safety and Handling

2-Fluoro-5-(methylsulfonyl)benzoic acid is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Hazard Identification and Precautionary Measures

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

SafetyProtocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response ppe1 Safety Goggles hand3 Prevent Skin/Eye Contact ppe1->hand3 ppe2 Lab Coat ppe3 Gloves (Nitrile) ppe3->hand3 hand1 Use in Fume Hood hand2 Avoid Dust Inhalation hand1->hand2 emerg1 Eye Contact: Flush with Water hand3->emerg1 emerg2 Skin Contact: Wash with Soap & Water hand3->emerg2 emerg3 Ingestion: Seek Medical Attention

Sources

Foundational

In-depth Technical Guide: The Biological Activity of 2-Fluoro-5-(methylsulfonyl)benzoic acid

Introduction 2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic organic compound characterized by a benzoic acid backbone, a fluorine atom at the 2-position, and a methylsulfonyl group at the 5-position.[1][2][3] Whi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic organic compound characterized by a benzoic acid backbone, a fluorine atom at the 2-position, and a methylsulfonyl group at the 5-position.[1][2][3] While direct, extensive research into the specific biological activities of this particular molecule is nascent, its structural motifs are prevalent in a wide array of pharmacologically active agents. This guide will, therefore, take a predictive and methodological approach. We will dissect the molecule's constituent parts to hypothesize its potential biological activities and provide detailed, field-proven protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.

The strategic inclusion of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and binding affinity to biological targets.[4] Concurrently, the methylsulfonyl group, a key feature of many sulfonamide drugs, is associated with a broad spectrum of biological effects, including anticancer and anti-inflammatory properties. The benzoic acid core itself is a common scaffold in molecules designed to inhibit various enzymes.[3][5]

This guide will explore the hypothesized anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory activities of 2-Fluoro-5-(methylsulfonyl)benzoic acid, providing the scientific rationale and detailed experimental workflows for their validation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₇FO₄S[1][2]
Molecular Weight 218.20 g/mol [1]
Appearance Solid[6]
Purity Typically ≥95%[2]
Storage Sealed in dry, room temperature conditions[6]
IUPAC Name 2-fluoro-5-methylsulfonylbenzoic acid[1]
CAS Number 247569-56-8[1]

Hypothesized Biological Activities and Investigative Workflows

Anticancer Activity

Scientific Rationale: The presence of the methylsulfonyl group is a key indicator of potential anticancer activity. Sulfonamides and related compounds have demonstrated antitumor effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. The fluorine substitution can further enhance the compound's ability to penetrate cancer cells and interact with intracellular targets.

Experimental Workflow: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cancer cells in 96-well plate compound_prep Prepare serial dilutions of test compound incubation Incubate cells with compound (e.g., 72 hours) compound_prep->incubation Add to cells mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for formazan crystal formation (2-4 hours) mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO-containing medium without the compound) and a positive control (a known anticancer drug). Incubate the plates for a predetermined period (e.g., 72 hours).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Enzyme Inhibitory Activity

Scientific Rationale: Benzoic acid derivatives are known to act as inhibitors of various enzymes. Given the association of sulfonamides with anticancer activity, protein kinases are a logical class of enzymes to investigate. Protein kinases play a crucial role in cell signaling and are often dysregulated in cancer. Additionally, as a potential anti-inflammatory agent, investigating the inhibition of cyclooxygenase (COX) enzymes is warranted.

Experimental Workflow: In Vitro Protein Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Prepare serial dilutions of test compound mix_reagents Combine compound, kinase, and substrate compound_prep->mix_reagents reagent_prep Prepare kinase, substrate, and ATP solution reagent_prep->mix_reagents initiate_reaction Initiate reaction by adding ATP mix_reagents->initiate_reaction incubation Incubate at optimal temperature initiate_reaction->incubation stop_reaction Stop the kinase reaction incubation->stop_reaction add_detection_reagent Add detection reagent (e.g., ADP-Glo™) stop_reaction->add_detection_reagent read_signal Measure luminescence or fluorescence add_detection_reagent->read_signal calculate_inhibition Calculate % inhibition and IC50 read_signal->calculate_inhibition

Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of 2-Fluoro-5-(methylsulfonyl)benzoic acid in the kinase assay buffer from a DMSO stock solution.[9]

  • Reaction Setup: In a 96-well or 384-well plate, add the diluted test compound, a purified protein kinase, and a specific peptide substrate for that kinase.[9]

  • Reaction Initiation: Start the kinase reaction by adding ATP.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9]

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which generates a luminescent signal proportional to the ADP concentration.[9][10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Antimicrobial Activity

Scientific Rationale: Both benzoic acid derivatives and sulfonamides have a long history of use as antimicrobial agents. It is, therefore, plausible that 2-Fluoro-5-(methylsulfonyl)benzoic acid may exhibit activity against various bacterial and fungal strains.

Experimental Workflow: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12]

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare two-fold serial dilutions of compound in broth inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate plates under suitable conditions (e.g., 24 hours) inoculation->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Prepare dilutions of test compound pre_incubation Pre-incubate enzyme with compound compound_prep->pre_incubation enzyme_prep Prepare COX-1/COX-2 enzyme solutions enzyme_prep->pre_incubation initiate_reaction Initiate reaction with arachidonic acid pre_incubation->initiate_reaction stop_reaction Stop reaction after a set time initiate_reaction->stop_reaction measure_product Measure prostaglandin product (e.g., PGF2α) via EIA stop_reaction->measure_product calculate_inhibition Calculate % inhibition and IC50 measure_product->calculate_inhibition

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Fluoro-5-(methylsulfonyl)benzoic Acid: A Cornerstone Building Block in Modern Synthesis

Abstract This technical guide provides an in-depth exploration of 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No: 247569-56-8), a trifunctional aromatic compound that has emerged as a critical building block in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No: 247569-56-8), a trifunctional aromatic compound that has emerged as a critical building block in medicinal chemistry and advanced materials science. We will dissect the molecule's inherent reactivity, dictated by the strategic placement of its carboxylic acid, fluorine, and methylsulfonyl moieties. This document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, offering robust, self-validating protocols for its most critical transformations. Detailed methodologies for amide bond formation and nucleophilic aromatic substitution are presented, grounded in mechanistic principles and designed for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of synthetic chemistry, the efficiency and elegance of a synthetic route are often determined by the strategic selection of its starting materials. 2-Fluoro-5-(methylsulfonyl)benzoic acid is a prime example of a building block designed for synthetic utility. Its architecture comprises a benzoic acid core, providing a reliable handle for conjugation, a fluorine atom at the 2-position, and a potent electron-withdrawing methylsulfonyl group at the 5-position.[1]

This specific arrangement of functional groups is not accidental; it imparts a unique and highly desirable set of chemical properties. The interplay between these groups allows for selective, sequential, and often orthogonal chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity in a final drug product, while the methylsulfonyl group increases polarity and can participate in crucial hydrogen-bonding interactions with biological targets.[1][2] Consequently, this scaffold is frequently employed in the synthesis of complex molecules, most notably in the development of novel kinase inhibitors for therapeutic applications.[3][4][5] This guide will illuminate the chemical logic that makes this compound an indispensable tool for the modern synthetic chemist.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.

Table 1: Properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid

PropertyValueSource(s)
CAS Number 247569-56-8[6][7][8][9][10][11]
Molecular Formula C₈H₇FO₄S[1][7][8][9][10][11]
Molecular Weight 218.20 g/mol [1][7][8][9][10][11]
Appearance White to off-white solid/crystalline powder[6][7][10]
Typical Purity ≥95-98%[6][7][8]
Storage Store at room temperature, sealed in dry conditions[6][8]
LogP 0.9274[8]
Topological Polar Surface Area (TPSA) 71.44 Ų[8]

Safety and Handling:

As a laboratory chemical, 2-Fluoro-5-(methylsulfonyl)benzoic acid must be handled with appropriate care. It is classified as a hazardous substance.

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][11]

    • H315: Causes skin irritation.[6][11]

    • H319: Causes serious eye irritation.[6][11]

    • H335: May cause respiratory irritation.[6][11]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE) is required, including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12] In case of contact with eyes, rinse cautiously with water for several minutes.[13]

Core Reactivity: A Mechanistic Perspective

The utility of this building block stems from the distinct reactivity of its three functional groups, which are electronically coupled through the aromatic ring.

  • The Carboxylic Acid: This group is the primary site for forming amide bonds, a reaction of paramount importance in medicinal chemistry for linking molecular fragments.[14] Direct condensation with an amine is unfavorable; therefore, the carboxylic acid must first be "activated" to a more potent electrophile.[15]

  • The 5-(Methylsulfonyl) Group: This is a powerful electron-withdrawing group. Its presence significantly lowers the electron density of the aromatic ring. This has two key consequences:

    • It deactivates the ring toward traditional electrophilic aromatic substitution.

    • It strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[16][17]

  • The 2-Fluoro Group: The fluorine atom's role is twofold. Its high electronegativity contributes to the activation of the ring for SNAr. More importantly, it serves as an excellent leaving group in SNAr reactions.[18] This may seem counterintuitive given the strength of the C-F bond. However, in the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile on the electron-poor ring, not the cleavage of the carbon-halogen bond.[16][18] The restoration of aromaticity in the final step provides a strong thermodynamic driving force for the expulsion of the fluoride ion.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Key Synthetic Applications & Field-Proven Protocols

The true value of 2-Fluoro-5-(methylsulfonyl)benzoic acid is realized in its application. The following protocols are robust, validated methodologies for its key transformations.

Application 1: Amide Bond Formation

This is the most common application, leveraging the carboxylic acid moiety. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.

amide_workflow Figure 2: Workflow for Amide Coupling start 2-Fluoro-5-(methylsulfonyl)benzoic acid + Amine (R-NH2) activation In situ activation of Carboxylic Acid start->activation reagents Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) reagents->activation coupling Nucleophilic attack by Amine activation->coupling workup Aqueous Workup & Purification coupling->workup product Final Amide Product workup->product

Caption: Workflow for Amide Coupling.

Protocol 1: HATU-Mediated Amide Coupling Causality: This method is highly effective for a broad range of amines, including sterically hindered or electron-deficient anilines, where other methods may be sluggish.[2][3][4] HATU converts the carboxylic acid into a highly reactive O-acylisouronium species, which readily undergoes nucleophilic attack.

  • Materials:

    • 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-5-(methylsulfonyl)benzoic acid and HATU.

    • Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add the amine to the stirred solution.

    • Add DIPEA dropwise. The solution may turn yellow.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

This reaction utilizes the activated ring and the fluoride leaving group to introduce new functionality at the C2 position.

Protocol 2: SNAr with a Primary Amine Causality: This protocol demonstrates the displacement of the fluoride with an amine nucleophile. The reaction is typically driven to completion by heating in a polar aprotic solvent, which facilitates the formation of the charged Meisenheimer intermediate. A non-nucleophilic base is used to neutralize the HF generated in situ.

  • Materials:

    • 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 equiv)

    • Primary Amine (e.g., benzylamine) (1.5 equiv)

    • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Procedure:

    • In a sealed tube or flask equipped with a condenser, combine 2-Fluoro-5-(methylsulfonyl)benzoic acid, the primary amine, and the base.

    • Add anhydrous DMSO to dissolve the reagents (concentration ~0.5 M).

    • Heat the reaction mixture to 80-120 °C.

    • Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature and carefully pour it into ice water.

    • Acidify the aqueous mixture with 1M HCl to precipitate the product (if the product is an acid).

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the combined organic layers, dry, concentrate, and purify as needed.

Strategic Synthesis: Building Complexity

The true power of 2-Fluoro-5-(methylsulfonyl)benzoic acid is revealed when its reactive sites are addressed sequentially to build complex molecular architectures. A common strategy in drug discovery is to first perform an amide coupling, then use the resulting amide's N-H or another appended group to perform an intramolecular SNAr, displacing the fluoride to form a new heterocyclic ring system, such as a benzoxazepinone.[3][4]

synthetic_strategy Figure 3: Strategic Sequential Functionalization start 2-Fluoro-5-(methylsulfonyl)benzoic acid step1 Step 1: Amide Coupling (Protocol 1) start->step1 intermediate Amide Intermediate (Retains Fluoro Group) step1->intermediate step2 Step 2: Intramolecular SNAr (Base-mediated cyclization) intermediate->step2 product Complex Heterocyclic Product (e.g., Benzoxazepinone) step2->product

Caption: Strategic Sequential Functionalization.

This approach allows chemists to rapidly construct rigid, three-dimensional scaffolds from a planar starting material, a highly desirable strategy for creating potent and selective enzyme inhibitors. The methylsulfonyl group remains as a key pharmacophoric feature, poised to interact with the target protein.

Conclusion

2-Fluoro-5-(methylsulfonyl)benzoic acid is more than just a chemical reagent; it is a testament to rational molecular design for synthetic utility. Its carefully orchestrated functional groups provide chemists with a versatile platform for building molecular complexity through two of the most robust and important reactions in modern organic synthesis: amide coupling and nucleophilic aromatic substitution. By understanding the mechanistic principles that govern its reactivity, researchers can confidently deploy this building block to accelerate the discovery and development of new therapeutics and functional materials.

References

  • Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • 2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22467566 - PubChem. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • The Role of 5-Fluoro-2-methylbenzoic Acid in Modern Pharmaceutical Discovery. [Link]

  • 2-Fluoro-5-methylbenzoic Acid: A Versatile Intermediate for the Chemical Industry. [Link]

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. [Link]

Sources

Foundational

Role of sulfamoyl benzoic acid scaffolds in drug design.

An In-Depth Technical Guide to the Role of Sulfamoyl Benzoic Acid Scaffolds in Drug Design For Researchers, Scientists, and Drug Development Professionals Abstract The sulfamoyl benzoic acid scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Sulfamoyl Benzoic Acid Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamoyl benzoic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its unique physicochemical properties, particularly its role as a bioisostere for the carboxylic acid group, have enabled the development of drugs with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the sulfamoyl benzoic acid scaffold, delving into its fundamental properties, synthetic methodologies, and diverse applications in drug design. We will explore its critical role in the development of diuretics, carbonic anhydrase inhibitors, anticancer agents, and modulators of various other biological targets. Through a detailed examination of structure-activity relationships, mechanistic insights, and practical experimental protocols, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage this privileged scaffold in their quest for novel therapeutics.

The Sulfamoyl Benzoic Acid Scaffold: A Bioisosteric Advantage

The strategic replacement of a functional group with another that retains similar biological activity is a powerful tool in drug design, a concept known as bioisosterism.[1][2] The sulfamoyl benzoic acid scaffold exemplifies this principle, where the sulfonamide group acts as a bioisostere for the carboxylic acid moiety.[2][3] This substitution can lead to significant improvements in a drug candidate's physicochemical, pharmacokinetic, and pharmacodynamic properties.[1][2]

While both carboxylic acids and sulfonamides are acidic, the pKa of the sulfonamide N-H is generally higher (around 10) than that of a carboxylic acid (around 4-5).[3] However, the geometry of the hydrogen bonding interactions can be remarkably similar, as the distance between the two oxygen atoms in a sulfonamide is comparable to that in a carboxylate.[3] Furthermore, the acidity of the sulfonamide can be modulated by the substituents on the nitrogen and the aromatic ring.[3] The replacement of a carboxylic acid with a sulfamoyl group can enhance a molecule's ability to cross hydrophobic barriers, such as the blood-brain barrier, a crucial consideration in neurotherapeutics.[1][2]

General Synthetic Strategies

The synthesis of sulfamoyl benzoic acid derivatives is typically achieved through a robust and adaptable multi-step process. A common and efficient approach begins with the chlorosulfonation of a substituted benzoic acid, followed by reaction with a diverse range of primary or secondary amines to introduce the desired N-substituents.

Experimental Protocol: General Synthesis of N-Substituted Sulfamoyl Benzoic Acids

This protocol outlines a general procedure for the synthesis of N-substituted sulfamoyl benzoic acid derivatives, starting from a substituted benzoic acid.

Step 1: Chlorosulfonation of Benzoic Acid

  • To a stirred solution of the starting benzoic acid (1 equivalent) in an appropriate solvent (e.g., chloroform or neat chlorosulfonic acid), add chlorosulfonic acid (excess, e.g., 5 equivalents) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, the sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Sulfonamide Formation

  • Dissolve the synthesized sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone, tetrahydrofuran (THF), or dichloromethane (DCM).[4][5]

  • Add the desired primary or secondary amine (1.1-1.5 equivalents) and a base (e.g., triethylamine or pyridine, 2 equivalents) to the solution.[6][7]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-substituted sulfamoyl benzoic acid derivative.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_synthesis General Synthetic Workflow start Substituted Benzoic Acid sulfonyl_chloride Sulfonyl Chloride Intermediate start->sulfonyl_chloride Chlorosulfonation (e.g., ClSO3H) final_product N-Substituted Sulfamoyl Benzoic Acid Derivative sulfonyl_chloride->final_product Amination (Primary/Secondary Amine, Base)

Caption: General synthetic workflow for N-substituted sulfamoyl benzoic acid derivatives.

Therapeutic Applications of Sulfamoyl Benzoic Acid Scaffolds

The versatility of the sulfamoyl benzoic acid scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Diuretics

The most well-known application of the sulfamoyl benzoic acid scaffold is in the development of loop diuretics.[8][9] These drugs act on the thick ascending limb of the loop of Henle in the kidney to inhibit the Na+/K+/2Cl- cotransporter, leading to a significant increase in the excretion of sodium, chloride, potassium, and water.[8][10]

Mechanism of Action: Sulfamoyl benzoic acid-based diuretics competitively inhibit the chloride-binding site on the Na+/K+/2Cl- cotransporter.[11] This inhibition prevents the reabsorption of these ions, leading to a potent diuretic effect.[11]

Structure-Activity Relationship (SAR): The diuretic activity of sulfamoyl benzoic acid derivatives is highly dependent on their substitution pattern.[9]

  • A sulfamoyl group at the 5-position is essential for activity.[9]

  • An acidic group, typically a carboxylic acid at the 1-position, is required.[9]

  • Substitution at the 4-position with an activating group such as chlorine, alkoxy, or benzyl enhances diuretic potency.[9]

PositionSubstituentEffect on Diuretic Activity
1Carboxylic AcidOptimal activity[9]
4Cl, Alkoxy, BenzylIncreased activity[9]
5SulfamoylEssential for activity[9]
Carbonic Anhydrase Inhibitors

The sulfonamide moiety within the sulfamoyl benzoic acid scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[12][13]

Mechanism of Action: The deprotonated sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the enzyme's natural substrate, bicarbonate. This strong interaction leads to potent inhibition of the enzyme.

Applications in Drug Design: Derivatives of sulfamoyl benzoic acid have been investigated as CA inhibitors for various therapeutic indications:

  • Antiglaucoma Agents: Inhibition of CA isozymes in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.[14]

  • Anticancer Agents: Tumor-associated CA isoforms, such as CA IX and CA XII, are involved in the survival and proliferation of cancer cells in hypoxic environments. Selective inhibitors of these isoforms are being explored as novel anticancer therapies.[12]

A study on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) identified compounds with selective inhibitory activity against the tumor-associated hCAs IX and XII over the cytosolic isoforms hCA I and II.[12]

Anticancer Agents

Beyond their role as CA inhibitors, sulfamoyl benzoic acid derivatives have shown promise as anticancer agents through other mechanisms.[15] Studies have reported the synthesis of sulfamoyl benz(sulfon)amides that exhibit selective cytotoxicity towards cancer cell lines, including breast (MCF-7), bone-marrow (K-562), and cervical (HeLa) cancer cells, with minimal effects on healthy cells.[15]

Mechanism of Action: The precise anticancer mechanisms of these compounds are still under investigation, but some studies suggest they may involve DNA interaction and induction of apoptosis.[15]

G cluster_pathway Targeting Cancer with Sulfamoyl Benzoic Acid Derivatives scaffold Sulfamoyl Benzoic Acid Scaffold ca_inhibition Carbonic Anhydrase Inhibition (e.g., CA IX/XII) scaffold->ca_inhibition dna_interaction DNA Interaction scaffold->dna_interaction cancer_cell_death Cancer Cell Death ca_inhibition->cancer_cell_death apoptosis Induction of Apoptosis dna_interaction->apoptosis apoptosis->cancer_cell_death

Caption: Potential anticancer mechanisms of sulfamoyl benzoic acid derivatives.

Modulators of Lysophosphatidic Acid (LPA) Receptors

Sulfamoyl benzoic acid analogues have been successfully designed as specific agonists for the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor that mediates anti-apoptotic and mucosal barrier-protective effects.[6][16][17] This is a significant development as LPA2 agonists have therapeutic potential in conditions characterized by excessive cell death, such as radiation injury.[6][17]

Drug Design and SAR: Researchers synthesized a series of sulfamoyl benzoic acid analogues and identified compounds with subnanomolar agonist activity specific to the LPA2 receptor.[6][16][17] The structure-activity relationship studies revealed that:

  • A four-carbon linker between the sulfamoyl benzoic acid core and a terminal aromatic group resulted in optimal potency.[6]

  • The introduction of electron-withdrawing groups, such as chlorine, at the meta-position to the carboxyl group significantly enhanced agonist activity.[6] For instance, one such derivative exhibited picomolar activity.[6]

Other Therapeutic Areas

The versatility of the sulfamoyl benzoic acid scaffold extends to other therapeutic areas as well:

  • Antidiabetic Agents: Novel sulfamoyl benzamide derivatives have been designed and synthesized as potential glucokinase activators for the treatment of type 2 diabetes.[4] Additionally, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion.[18][19]

  • Antimicrobial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[20] Derivatives of 4-chloro-3-sulfamoylbenzoic acid have been suggested to possess potential antibacterial activity against both Gram-positive and Gram-negative bacteria.[20]

  • Inhibitors of h-NTPDases: Sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions such as thrombosis, inflammation, and cancer.[5]

Future Perspectives

The sulfamoyl benzoic acid scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in generating successful drugs and drug candidates, coupled with its synthetic tractability, ensures its continued prominence in drug discovery. Future research is likely to focus on:

  • Scaffold Diversification: Exploring novel substitution patterns and bioisosteric replacements to fine-tune the pharmacological properties of sulfamoyl benzoic acid derivatives.

  • Targeting Novel Biological Pathways: Applying this scaffold to the design of inhibitors or modulators for newly validated drug targets.

  • Improving Selectivity: Developing highly selective ligands for specific receptor subtypes or enzyme isoforms to minimize off-target effects and enhance therapeutic efficacy.

Conclusion

The sulfamoyl benzoic acid scaffold has firmly established itself as a privileged structure in drug design. Its ability to act as a bioisostere for carboxylic acids, combined with its synthetic accessibility, has enabled the development of a diverse array of therapeutic agents. From life-saving diuretics to promising anticancer and anti-inflammatory candidates, the impact of this scaffold on modern medicine is undeniable. As our understanding of disease biology continues to grow, the sulfamoyl benzoic acid scaffold will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists, paving the way for the discovery of the next generation of innovative medicines.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • El-Sawy, E. R., et al. (2018). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 10(2), 209-223. [Link]

  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140. [Link]

  • Khan, S., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 10(52), 31235–31244. [Link]

  • El-Sawy, E. R., et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]

  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]

  • Gomha, S. M., et al. (2022). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6537. [Link]

  • Mincione, F., et al. (1998). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 8(6), 611-616. [Link]

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(10), 2643. [Link]

  • Smith, G. F., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2417-2426. [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 105, 117653. [Link]

  • Grewal, A. S., et al. (2018). Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. ResearchGate. [Link]

  • Kumar, R., et al. (2021). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • Slideshare. (2016). Site ii Diuretics. Slideshare. [Link]

  • Kumar, S., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2415-2426. [Link]

  • Angeli, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • El-Sayed, W. A., et al. (2013). Synthesis and antimicrobial activity of some amino acids and sulfamoyl and pyrrole derivatives attached to 4-benzoimidazol. Medicinal Chemistry Research, 22(11), 5437-5444. [Link]

  • Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Al-Hourani, B. J., et al. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Molecular Structure, 1269, 133802. [Link]

  • Pharmacy 180. (n.d.). SAR of Loop Diuretics. Pharmacy 180. [Link]

  • ResearchGate. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ResearchGate. [Link]

  • Pitts, R. F. (1958). SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. California Medicine, 89(3), 160-164. [Link]

  • Chiscop, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5136. [Link]

  • CV Pharmacology. (n.d.). Diuretics. CV Pharmacology. [Link]

  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-406. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Kumar, R., et al. (2021). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Yilmaz, B., et al. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]

  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • Plakas, S. M., & James, M. O. (1990). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 18(5), 552-556. [Link]

  • Obach, R. S. (2013). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. Pharmacological Reviews, 65(2), 578-640. [Link]

Sources

Exploratory

The Strategic Imperative of Fluorine: A Deep Dive into Fluoro-Substituted Benzoic Acids in Modern Drug Discovery

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide explores the multifaceted significance of fluoro-substituted benzoic acids, a privileged structural motif in drug design. We will dissect the fundamental principles governing the impact of fluorine substitution, from the nuanced effects on physicochemical properties to the strategic advantages in enhancing metabolic stability and target engagement. This guide is intended for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also actionable, field-proven experimental insights to empower rational drug design and accelerate the journey from lead optimization to clinical success.

The Fluorine Factor: A Paradigm Shift in Medicinal Chemistry

The substitution of a hydrogen atom with fluorine, the most electronegative element, is a seemingly subtle modification that imparts a cascade of profound effects on a molecule's properties.[1][2] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[1][3] However, its powerful electron-withdrawing nature fundamentally alters the electronic landscape of the molecule, a feature that medicinal chemists strategically exploit to overcome common drug development hurdles.[4][5]

The primary rationales for introducing fluorine into drug candidates can be distilled into three key areas:

  • Modulation of Physicochemical Properties: Fluorine's inductive effect can significantly alter the acidity (pKa) of nearby functional groups, a critical parameter influencing a drug's ionization state, solubility, and ability to interact with its biological target.[6][7] Furthermore, fluorination can increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[3][8]

  • Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[9][10] By strategically placing fluorine at metabolically vulnerable positions, chemists can block or slow down oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][11]

  • Improved Target Binding and Potency: The introduction of fluorine can lead to more potent and selective drugs by influencing molecular conformation and creating novel, favorable interactions with the target protein.[12][13] These interactions can include hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions.[3]

The Fluoro-Benzoic Acid Scaffold: A Privileged Motif

Benzoic acid derivatives are prevalent in medicinal chemistry, serving as key building blocks for a wide array of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and cardiovascular therapies.[8][14] The introduction of fluorine to this scaffold provides a powerful toolkit for fine-tuning molecular properties and optimizing for therapeutic efficacy. The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—dramatically influences the molecule's characteristics, offering a spectrum of possibilities for rational drug design.[6]

Positional Isomerism: A Tale of Three Fluorobenzoic Acids

The ortho, meta, and para isomers of fluorobenzoic acid exhibit distinct physicochemical properties, primarily due to the interplay of fluorine's inductive and resonance effects.

  • 2-Fluorobenzoic Acid (ortho-isomer): This isomer is the strongest acid of the three, a phenomenon attributed to the "ortho effect."[6] The close proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[6] This enhanced acidity can lead to stronger interactions with biological targets.[6]

  • 3-Fluorobenzoic Acid (meta-isomer): In the meta position, the fluorine atom's influence is primarily inductive. While it still increases the acidity compared to benzoic acid, the effect is less pronounced than in the ortho isomer.[6]

  • 4-Fluorobenzoic Acid (para-isomer): At the para position, the fluorine atom exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect.[15] These opposing forces result in the para isomer being the weakest acid among the three fluorinated analogues, with an acidity closer to that of unsubstituted benzoic acid.[6][16]

The following table summarizes the key physicochemical properties of the three monofluorobenzoic acid isomers in comparison to benzoic acid.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
Molar Mass ( g/mol ) 140.11140.11140.11122.12
Melting Point (°C) 122-125123-125184122.4
pKa 3.27[17]3.86[17]4.14[17][18]4.20[17]
logP 1.731.871.871.87

Data compiled from various sources.[6][17][18] The logP values are predicted.

The strategic selection of a particular isomer can therefore be a critical decision in the drug design process, allowing for the fine-tuning of acidity and lipophilicity to achieve the desired pharmacological profile.

Experimental Workflows for Assessing the Impact of Fluorination

To translate theoretical knowledge into tangible results, rigorous experimental evaluation is paramount. The following section outlines key in vitro assays that are fundamental to characterizing the properties of fluoro-substituted benzoic acid derivatives.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for evaluating a compound's susceptibility to phase I metabolism, primarily mediated by CYP450 enzymes.[9] A higher metabolic stability is indicative of a longer in vivo half-life.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer solution (pH 7.4), and the test compound (typically at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[9]

A generalized workflow for this assay is depicted in the following diagram:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prep->pre_incubate Equilibrate initiate Initiate with NADPH pre_incubate->initiate Start Reaction sampling Time-Point Sampling & Quenching initiate->sampling Collect Data process Sample Processing (Centrifugation) sampling->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (t½ and CLint Calculation) lcms->data

A generalized workflow for an in vitro microsomal stability assay.
Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as a reliable in vitro model of the intestinal epithelium. This assay is widely used to predict the oral absorption of drug candidates.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). b. Add the test compound (at a known concentration) to the apical (donor) compartment. c. At specified time intervals, collect samples from the basolateral (receiver) compartment and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.

The following diagram illustrates the principle of the Caco-2 permeability assay:

Caco2_Permeability_Assay cluster_transwell Transwell® Insert cluster_workflow Experimental Workflow apical Apical Compartment (Donor) monolayer Caco-2 Cell Monolayer apical->monolayer Drug Transport basolateral Basolateral Compartment (Receiver) monolayer->basolateral culture Culture Caco-2 Cells integrity Assess Monolayer Integrity culture->integrity assay Perform Permeability Assay integrity->assay analysis LC-MS/MS Analysis assay->analysis calculation Calculate Papp analysis->calculation

Principle and workflow of the Caco-2 permeability assay.

Case Study: The Role of Fluorine in NSAID Development

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a fluoro-substituted benzoic acid core. A prominent example is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The carboxylic acid moiety of these drugs is crucial for binding to the active site of the COX enzyme. The strategic placement of a fluorine atom on the benzoic acid ring can enhance the acidity of the carboxylic acid, leading to a stronger ionic interaction with a key arginine residue in the COX active site, thereby increasing potency. Furthermore, fluorination can improve the pharmacokinetic profile of these drugs, contributing to a longer duration of action.

The following diagram illustrates the simplified mechanism of action of NSAIDs targeting the COX pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID Fluoro-substituted NSAID NSAID->COX_Enzyme Inhibition

Simplified diagram of the COX signaling pathway and NSAID inhibition.

Conclusion and Future Perspectives

Fluoro-substituted benzoic acids represent a powerful and versatile platform in medicinal chemistry. The strategic incorporation of fluorine allows for the precise modulation of physicochemical and pharmacokinetic properties, enabling the optimization of drug candidates for enhanced efficacy and safety. A thorough understanding of the distinct characteristics of the ortho, meta, and para isomers, coupled with rigorous experimental evaluation, is crucial for harnessing the full potential of this privileged scaffold. As our understanding of fluorine's role in drug-receptor interactions continues to evolve, and as new synthetic methodologies for the selective introduction of fluorine become available, the significance of fluoro-substituted benzoic acids in the development of next-generation therapeutics is poised to grow even further.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem.
  • Full article: The role of fluorine in medicinal chemistry.
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design - Benchchem.
  • Fluorobenzoic Acid Series - Sparrow Chemical.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. Available at: [Link]

  • Putting the F in pharma | Feature - Chemistry World. Available at: [Link]

  • A Comparative Guide to Fluorinated Carboxylic Acid Bioisosteres: Structure-Property Relationships - Benchchem.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. Available at: [Link]

  • 2 What Is The Use Of Fluorobenzoic Acid? - Industry news. Available at: [Link]

  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications - Taylor & Francis Online. Available at: [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres - PubMed. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. Available at: [Link]

  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids - Benchchem.
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. Available at: [Link]

  • Metabolism of fluorine-containing drugs. (2000) | B.K. Park | 648 Citations - SciSpace. Available at: [Link]

  • Fluoro-benzoic acid series - LookChem. Available at: [Link]

  • The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Available at: [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]

  • Full article: Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids - Taylor & Francis Online. Available at: [Link]

  • Pentafluorobenzoic acid - Wikipedia. Available at: [Link]

  • 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem. Available at: [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? - Quora. Available at: [Link]

  • Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Sci-Hub. Available at: [Link]

  • 4-Fluorobenzoic acid - Wikipedia. Available at: [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange. Available at: [Link]

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar. Available at: [Link]

  • Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchGate. Available at: [Link]

  • Volumetric Method for Determination of Fluorine | Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Foundational

Core Molecular Attributes and Physicochemical Properties

An In-Depth Technical Guide to 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Drug Discovery Professionals As a key building block in medicinal chemistry, 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No: 247569-56-8) presen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Drug Discovery Professionals

As a key building block in medicinal chemistry, 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No: 247569-56-8) presents a unique combination of functionalities for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic compound featuring a benzoic acid core substituted with a fluorine atom at the 2-position and a methylsulfonyl group at the 5-position.[1][2] This strategic arrangement of functional groups imparts specific electronic properties and reactivity patterns that are highly valuable in the design of bioactive molecules.

The fluorine atom, a bioisostere of hydrogen, can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[2] Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methylsulfonyl group is a polar, aprotic moiety that can act as a strong hydrogen bond acceptor, enhancing solubility and influencing how a drug candidate interacts with its biological target.[1]

Table 1: Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

PropertyValueSource(s)
CAS Number 247569-56-8[3][4]
Molecular Formula C₈H₇FO₄S[3][4]
Molecular Weight 218.20 g/mol [3]
Appearance White to off-white solid[2]
Purity Typically ≥95% - 98%[3][4]
Storage Sealed in dry, room temperature conditions[4]
InChI Key ACBAHAXPEQHVHO-UHFFFAOYSA-N[2]
SMILES C(O)(=O)C1=CC(S(C)(=O)=O)=CC=C1F[2][3]

Strategic Importance in Medicinal Chemistry

While direct applications of 2-Fluoro-5-(methylsulfonyl)benzoic acid in marketed drugs are not prominently documented, its value lies in its role as a versatile intermediate. The presence of three distinct functional groups—carboxylic acid, fluoro, and methylsulfonyl—allows for a variety of selective chemical transformations.

It is crucial to distinguish this compound from structurally related intermediates used in the synthesis of major pharmaceuticals. For instance, the blockbuster PARP inhibitor Olaparib utilizes a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[5][6][7] Although both molecules share a 2-fluorobenzoic acid core, the substituent at the 5-position is markedly different. This distinction is vital for drug development professionals to avoid confusing starting materials and synthetic routes.

The true potential of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be understood by examining the roles of its constituent moieties in other drug molecules. Fluorinated benzoic acids are foundational in the synthesis of kinase inhibitors and other targeted therapies.[8] The methylsulfonyl group is a key feature in numerous drugs, including the selective COX-2 inhibitor Celecoxib, where it contributes to the specific binding profile.

molecular_comparison cluster_topic Topic Compound cluster_related Related Drug Intermediate cluster_drug Final Drug Product topic_compound 2-Fluoro-5-(methylsulfonyl)benzoic acid olaparib_intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid topic_compound->olaparib_intermediate Structurally Related, NOT a direct precursor olaparib Olaparib (PARP Inhibitor) olaparib_intermediate->olaparib Key Precursor

Figure 1: Structural relationship between the topic compound and a key Olaparib intermediate.

Synthesis and Characterization

Hypothetical Synthesis Workflow

The proposed synthesis involves two key steps: a nucleophilic substitution to introduce the methylthio group, followed by a selective oxidation to form the methylsulfonyl group, and finally, carboxylation.

synthesis_workflow start 1-Bromo-2-fluoro-5-(methylthio)benzene step1 Step 1: Oxidation start->step1 intermediate 1-Bromo-2-fluoro-5-(methylsulfonyl)benzene step1->intermediate step2 Step 2: Carboxylation (e.g., Grignard or Lithiation) intermediate->step2 product 2-Fluoro-5-(methylsulfonyl)benzoic acid step2->product

Figure 2: Plausible synthetic workflow for 2-Fluoro-5-(methylsulfonyl)benzoic acid.
Detailed Experimental Protocol (Hypothetical)

Step 1: Oxidation of 1-Bromo-2-fluoro-5-(methylthio)benzene

  • Dissolution: Dissolve 1-bromo-2-fluoro-5-(methylthio)benzene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq), portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of m-CPBA is often preferred for its cleaner reaction profile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-fluoro-5-(methylsulfonyl)benzene.

Step 2: Carboxylation of 1-Bromo-2-fluoro-5-(methylsulfonyl)benzene

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

  • Grignard Formation: Add a solution of the crude 1-bromo-2-fluoro-5-(methylsulfonyl)benzene from Step 1 in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine may be added to initiate the reaction. The formation of the Grignard reagent is exothermic.

  • Carboxylation: Once the Grignard reagent has formed, cool the flask to -78 °C (dry ice/acetone bath) and bubble dry carbon dioxide gas through the solution for 1-2 hours. Alternatively, pour the Grignard solution over crushed dry ice.

  • Quenching and Acidification: Allow the mixture to warm to room temperature and quench by the slow addition of 1M hydrochloric acid (HCl). This will protonate the carboxylate salt and precipitate the desired benzoic acid.

  • Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Core Application: Amide Bond Formation

The carboxylic acid moiety is a versatile handle for further elaboration, most commonly through amide bond formation. This reaction is fundamental in drug synthesis, linking key fragments together.

Protocol: Standard Amide Coupling
  • Activation: Dissolve 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM). Add a peptide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-18 hours. Monitor the reaction by TLC or LC-MS until the starting benzoic acid is consumed.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to obtain the desired amide.

Safety and Handling

2-Fluoro-5-(methylsulfonyl)benzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: Hazard and Safety Information

Hazard StatementDescriptionPrecautionary Code(s)
H302 Harmful if swallowedP264, P270, P301+P312, P330, P501
H315 Causes skin irritationP264, P280, P302+P352, P332+P313, P362
H319 Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
H335 May cause respiratory irritationP261, P271, P304+P340, P403+P233

Source: Sigma-Aldrich[4]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Google Patents. (n.d.). US7449464B2 - Phthalazinone derivatives.
  • Google Patents. (n.d.). WO2011007145A1 - Phthalazinone compound as parp inhibitor.
  • ALFA CHEMICAL. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012019426A8 - Phthalazinone derivative, and preparation method and pharmaceutical use thereof.
  • Google Patents. (n.d.). US8247416B2 - Phthalazinone derivative.
  • PubMed Central (PMC). (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Retrieved from [Link]

  • Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
  • National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • Google Patents. (n.d.). US20180057464A1 - Processes for preparing olaparib.

Sources

Exploratory

An In-Depth Technical Guide to the Chemistry of 2-Fluoro-5-(methylsulfonyl)benzoic acid

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key building block in modern medicinal chemistry. This docume...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this versatile molecule.

Introduction: A Molecule of Strategic Importance

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic carboxylic acid that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature, featuring a carboxylic acid, a fluorine atom, and a methylsulfonyl group, provides a unique combination of electronic and steric properties that are highly advantageous in the design of bioactive molecules.[2] The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[3]

The fluorine atom, with its high electronegativity and small size, can modulate the acidity of the carboxylic acid, influence metabolic stability, and enhance binding affinity to biological targets.[2] The electron-withdrawing methylsulfonyl group further influences the electronic properties of the aromatic ring, enhancing its polarity and potentially improving the bioavailability of derivative compounds.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid is essential for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 247569-56-8[4][5]
Molecular Formula C₈H₇FO₄S[4]
Molecular Weight 218.2 g/mol [4]
Appearance Solid[4]
Purity Typically ≥95%[5]
Spectroscopic Characterization

While specific, publicly available spectra for 2-Fluoro-5-(methylsulfonyl)benzoic acid are not readily found in the searched literature, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[1] Based on the structure and data for analogous compounds, the expected spectroscopic features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will exhibit resonances for the aromatic carbons, the carbonyl carbon, and the methyl carbon of the sulfonyl group. The carbon signals in the aromatic ring will show coupling with the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and strong S=O stretching bands for the sulfonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

A detailed, step-by-step experimental protocol for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A common strategy for the synthesis of substituted benzoic acids involves the oxidation of a corresponding toluene derivative.[3]

A potential synthetic workflow is outlined below:

Synthesis_Workflow A Starting Material: 4-Chloro-1-fluoro-2-methylbenzene B Step 1: Thiolation (e.g., with Sodium thiomethoxide) A->B C Intermediate: 4-Fluoro-3-(methylthio)toluene B->C D Step 2: Oxidation (e.g., with KMnO4 or H2O2) C->D E Intermediate: 2-Fluoro-5-(methylthio)benzoic acid D->E F Step 3: Oxidation of Sulfide (e.g., with m-CPBA or Oxone®) E->F G Final Product: 2-Fluoro-5-(methylsulfonyl)benzoic acid F->G

Caption: A plausible synthetic workflow for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Proposed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-(methylthio)toluene

This step would involve a nucleophilic aromatic substitution reaction where the chlorine atom in 4-chloro-1-fluoro-2-methylbenzene is displaced by a methylthio group using a reagent like sodium thiomethoxide.

Step 2: Oxidation of the Methyl Group

The methyl group of 4-fluoro-3-(methylthio)toluene would then be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

Step 3: Oxidation of the Sulfide to the Sulfone

The final step involves the oxidation of the methylthio group to a methylsulfonyl group. This transformation is commonly carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-5-(methylsulfonyl)benzoic acid is governed by its three functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The aromatic ring, activated by the electron-withdrawing fluoro and methylsulfonyl groups, is susceptible to nucleophilic aromatic substitution (SNAr).

Amidation

The formation of amides from the carboxylic acid is a crucial reaction in the synthesis of many pharmaceuticals. This can be achieved by activating the carboxylic acid with a coupling agent, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), followed by the addition of an amine.[6]

Amidation_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A 2-Fluoro-5-(methylsulfonyl)benzoic acid C Activated Ester Intermediate A->C + B HATU B->C + E Tetrahedral Intermediate C->E + D Amine (R-NH2) D->E + F Amide Product E->F G Byproducts E->G Elimination

Caption: Generalized mechanism for the amidation of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Esterification

Esterification of the carboxylic acid can be accomplished through various methods, including Fischer esterification with an alcohol under acidic catalysis. The electron-withdrawing nature of the fluoro and methylsulfonyl groups can influence the reactivity of the carboxylic acid in this reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing fluoro and methylsulfonyl groups activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.[7][8] This allows for the displacement of the fluorine atom by a variety of nucleophiles, providing a route to further functionalize the aromatic core.[7][8] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[8]

Applications in Drug Discovery and Development

While a direct link to a commercially available drug is not prominently featured in the surveyed literature, the structural motif of 2-Fluoro-5-(methylsulfonyl)benzoic acid is highly relevant to the synthesis of targeted therapies, particularly in oncology. This class of compounds serves as a key building block for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[6]

PARP Inhibitors

PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of several PARP inhibitors, including niraparib, rucaparib, and talazoparib, involves complex heterocyclic scaffolds that can be constructed using functionalized benzoic acid derivatives.[9][10][11] While the direct use of 2-Fluoro-5-(methylsulfonyl)benzoic acid in the synthesis of these specific drugs is not explicitly detailed in the available literature, its structural features make it a highly plausible candidate for the development of novel PARP inhibitors.

Kinase Inhibitors

Kinase inhibitors are another major class of targeted cancer therapies. The development of potent and selective kinase inhibitors often relies on the use of highly functionalized aromatic building blocks to achieve specific interactions with the kinase active site. The amidation of fluorinated benzoic acids is a common strategy in the synthesis of kinase inhibitors.[6]

Safety and Handling

2-Fluoro-5-(methylsulfonyl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.[12]

Conclusion

2-Fluoro-5-(methylsulfonyl)benzoic acid is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of a carboxylic acid, a fluorine atom, and a methylsulfonyl group provides a powerful platform for the design and synthesis of novel bioactive molecules. While further research is needed to fully explore its potential, the existing literature highlights its significance as a key intermediate for the development of targeted therapies.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. (n.d.). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
  • New Drug Approvals. (2016, February 8). Talazoparib, BMN 673. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates.
  • ResearchGate. (n.d.). The second-generation synthesis of rucaparib (1). Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib.
  • PubMed. (n.d.). Total Synthesis of Rucaparib. Retrieved from [Link]

  • Google Patents. (n.d.). CN107954919B - Preparation method of Rucaparib key intermediate.
  • Google Patents. (n.d.). CN105085408A - Preparation method of Olaparib intermediate.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • (n.d.). Organic chemistry practical course. Retrieved from [Link]

  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust two-step synthetic pathway commencing from commercially available 2-fluorobenzoic acid. The synthesis involves an initial chlorosulfonation reaction to yield an intermediate sulfonyl chloride, followed by a reductive methylation to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of experimental choices, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8) is a valuable building block in medicinal chemistry. The presence of the fluoro, sulfonyl, and carboxylic acid functional groups provides multiple points for molecular modification, making it a versatile precursor for the synthesis of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility. Its applications are found in the synthesis of inhibitors for various enzymes and as a key component in the development of novel therapeutics.[1]

This application note outlines a reliable and scalable two-step synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid from 2-fluorobenzoic acid. The described methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy

The synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the electrophilic aromatic substitution of 2-fluorobenzoic acid with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position. The second step is the conversion of the resulting 2-fluoro-5-(chlorosulfonyl)benzoic acid to the target methyl sulfone.

Synthesis_Workflow Start 2-Fluorobenzoic Acid Step1_Node Step 1: Chlorosulfonation Start->Step1_Node Chlorosulfonic Acid Intermediate 2-Fluoro-5-(chlorosulfonyl)benzoic acid Step1_Node->Intermediate Step2_Node Step 2: Reductive Methylation Intermediate->Step2_Node 1. Sodium Sulfite 2. Methyl Iodide Final_Product 2-Fluoro-5-(methylsulfonyl)benzoic acid Step2_Node->Final_Product

Caption: Overall synthetic workflow for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Fluorobenzoic acid≥98%Sigma-Aldrich
Chlorosulfonic acid≥99%Sigma-Aldrich
Sodium sulfiteAnhydrous, ≥98%Sigma-Aldrich
Sodium bicarbonate≥99.5%Fisher Scientific
Methyl iodide≥99%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium sulfateAnhydrous, granularFisher Scientific

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care. Methyl iodide is a carcinogen and should be handled with appropriate precautions.

Step 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic acid

This procedure is based on the established method of reacting o-fluorobenzoic acid with chlorosulfonic acid.[1]

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluorobenzoic acid (14.0 g, 0.1 mol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (42.0 mL, 0.63 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexanes 1:1).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) in a 1 L beaker with vigorous stirring.

  • The white precipitate of 2-fluoro-5-(chlorosulfonyl)benzoic acid will form.

  • Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: 85-90% Appearance: White to off-white solid.

Step 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

This protocol is a standard procedure for the conversion of aryl sulfonyl chlorides to aryl methyl sulfones.

Protocol:

  • In a 500 mL round-bottom flask, dissolve the dried 2-fluoro-5-(chlorosulfonyl)benzoic acid (21.4 g, 0.09 mol) in 150 mL of water containing sodium bicarbonate (15.1 g, 0.18 mol).

  • Add sodium sulfite (17.0 g, 0.135 mol) to the solution and heat the mixture to 80 °C for 3 hours. This step forms the sodium salt of 2-fluoro-5-sulfinobenzoic acid.

  • Cool the reaction mixture to room temperature and transfer it to a 500 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Add N,N-Dimethylformamide (DMF) (50 mL) to the flask.

  • Add methyl iodide (8.4 mL, 0.135 mol) dropwise to the reaction mixture.

  • Heat the mixture to 70 °C and stir for 6 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:1 with 1% acetic acid).

  • After the reaction is complete, cool the mixture to room temperature and dilute with 200 mL of water.

  • Acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • The white precipitate of 2-Fluoro-5-(methylsulfonyl)benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60 °C.

  • The crude product can be recrystallized from an ethanol/water mixture for further purification.

Expected Yield: 75-85% Appearance: White crystalline solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
2-Fluoro-5-(chlorosulfonyl)benzoic acidC₇H₄ClFO₄S238.62White to off-white solid85-90
2-Fluoro-5-(methylsulfonyl)benzoic acidC₈H₇FO₄S218.20White crystalline solid75-85

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • ¹H NMR: To confirm the proton environment of the aromatic ring and the methyl group.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final product.

Troubleshooting

  • Low yield in Step 1: Ensure that the reaction is carried out under anhydrous conditions until the quenching step, as chlorosulfonic acid is sensitive to moisture. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.

  • Incomplete reaction in Step 2: Ensure that the sodium sulfinate intermediate is properly formed before the addition of methyl iodide. The reaction time for methylation may need to be extended.

  • Product purification issues: If the final product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be performed.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid from 2-fluorobenzoic acid. The two-step procedure is scalable and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis in a research and development setting. The detailed instructions and troubleshooting guide aim to facilitate a successful outcome for researchers in the field of medicinal chemistry and drug discovery.

References

  • PrepChem. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. [Link]

Sources

Application

Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid: An Application Note and Detailed Protocol

Introduction: The Strategic Importance of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid In the landscape of modern pharmaceutical and agrochemical development, the synthesis of precisely functionalized aromatic building blocks...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

In the landscape of modern pharmaceutical and agrochemical development, the synthesis of precisely functionalized aromatic building blocks is of paramount importance. 2-Fluoro-5-(chlorosulfonyl)benzoic acid stands out as a pivotal intermediate. Its trifunctional nature—a carboxylic acid for amide bond formation, a reactive sulfonyl chloride for sulfonamide synthesis, and a fluorine atom to enhance metabolic stability and binding affinity—makes it a highly valuable precursor for a diverse range of biologically active molecules. Notably, this compound is a key starting material in the synthesis of potent diuretics and other therapeutic agents.

This application note provides a comprehensive, field-proven protocol for the chlorosulfonation of 2-fluorobenzoic acid. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the procedural choices, outlines critical safety measures, and details the analytical characterization of the final product, ensuring a reliable and reproducible synthesis for researchers in drug discovery and process development.

Reaction Principle: Electrophilic Aromatic Substitution

The core of this synthesis is an electrophilic aromatic substitution (SEAr) reaction. The powerful electrophile, chlorosulfonic acid (or sulfur trioxide generated in situ), attacks the electron-rich aromatic ring of 2-fluorobenzoic acid. The directing effects of the substituents on the ring are crucial to the outcome. The fluorine atom and the carboxylic acid group are both deactivating, but the fluorine is an ortho, para-director, while the carboxylic acid is a meta-director. The substitution occurs predominantly at the 5-position, which is para to the fluorine atom and meta to the carboxylic acid group, a position sterically accessible and electronically favored. An excess of chlorosulfonic acid is employed both as the reactant and the solvent, driving the reaction to completion.

I. Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this protocol.

Reagent CAS No. Molecular Weight ( g/mol ) Key Properties Supplier Notes
2-Fluorobenzoic Acid445-29-4140.11White to off-white solidPurity ≥98%
Chlorosulfonic Acid7790-94-5116.52Colorless to yellowish, fuming, highly corrosive liquidFreshly opened bottle recommended
IceN/A18.02Solid H₂OMade from deionized water
Diethyl Ether60-29-774.12Anhydrous, for extractionUse from a freshly opened container
Isopropyl Ether108-20-3102.17For recrystallizationReagent grade
Anhydrous Magnesium Sulfate7487-88-9120.37Fine powder, for dryingEnsure it is free-flowing

II. Critical Safety Precautions: Handling Chlorosulfonic Acid

Chlorosulfonic acid is an extremely hazardous substance that demands rigorous safety protocols. It is a strong acid and a powerful desiccant that reacts violently with water, releasing significant heat and toxic fumes of hydrochloric acid and sulfuric acid mist.[1]

  • Personal Protective Equipment (PPE): All manipulations must be conducted within a certified chemical fume hood. Essential PPE includes:

    • Chemical splash goggles and a full-face shield.

    • Heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton®).

    • A flame-retardant lab coat, supplemented with an acid-resistant apron.

    • Closed-toe shoes and appropriate leg coverings.[1]

  • Reaction Setup: All glassware must be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent any contact of chlorosulfonic acid with moisture.

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic. The reaction mixture must be added slowly to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture.

  • Spill and Waste: Have a spill kit ready containing an appropriate absorbent for acids (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust.[2] Neutralize spills cautiously with sodium bicarbonate. All waste must be disposed of according to institutional and local regulations for hazardous waste.

III. Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Step 1: Reaction Setup and Reagent Addition
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a thermometer, add chlorosulfonic acid (5.0 equivalents).

  • Begin stirring and cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

  • Slowly and portion-wise, add 2-fluorobenzoic acid (1.0 equivalent) to the cooled, stirring chlorosulfonic acid over 30-45 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition to control the initial exotherm.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

Step 2: Reaction Progression and Monitoring
  • Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 4-6 hours.

  • The reaction progress can be monitored by taking a small aliquot (with extreme caution), quenching it in ice water, extracting with diethyl ether, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates the reaction is nearing completion.

Step 3: Work-up and Product Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker (at least 1 L), prepare a vigorously stirred slurry of crushed ice and deionized water.

  • Crucially, in a well-ventilated fume hood, slowly and carefully add the reaction mixture dropwise to the ice-water slurry. The rate of addition should be controlled to keep the temperature of the quenching mixture below 10 °C.

  • A white precipitate of the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid will form.

  • Continue stirring the slurry for an additional 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

Step 4: Purification by Recrystallization
  • The crude, moist product can be purified by recrystallization. A solvent system of diethyl ether and isopropyl ether is effective.[1]

  • Dissolve the crude product in a minimal amount of warm diethyl ether.

  • Slowly add isopropyl ether until the solution becomes turbid.

  • Gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl ether, and dry under vacuum to a constant weight.

Diagram of the Experimental Workflow:

Chlorosulfonation_Workflow Figure 1: Experimental Workflow for Chlorosulfonation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Charge Chlorosulfonic Acid cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Add 2-Fluorobenzoic Acid cooling->addition heating 4. Heat to 60-70 °C for 4-6h addition->heating Allow to warm to RT monitoring 5. Monitor by TLC heating->monitoring quench 6. Quench on Ice-Water monitoring->quench Cool to RT filtration 7. Vacuum Filtration quench->filtration wash 8. Wash with Cold Water filtration->wash recrystallize 9. Recrystallize wash->recrystallize dry 10. Dry Under Vacuum recrystallize->dry end end dry->end Final Product

Caption: Workflow for the synthesis of 2-fluoro-5-(chlorosulfonyl)benzoic acid.

IV. Characterization of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Parameter Expected Outcome
Appearance White to off-white crystalline solid
Melting Point 110-116 °C[2]
Yield 70-80%
Spectroscopic Data:
  • ¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons. The proton adjacent to the fluorine will appear as a triplet, and the other two protons will be doublets of doublets, with coupling constants characteristic of their positions relative to the fluorine and sulfonyl chloride groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (DMSO-d₆): The spectrum should display seven distinct carbon signals. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

    • Characteristic S=O stretching bands for the sulfonyl chloride group, typically appearing as two strong absorptions around 1375 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).

    • C-F and C-Cl stretching vibrations will also be present in the fingerprint region.

Diagram of the Chemical Reaction:

reaction_scheme Figure 2: Chlorosulfonation of 2-Fluorobenzoic Acid reactant 2-Fluorobenzoic Acid reagent Chlorosulfonic Acid (excess) product 2-Fluoro-5-(chlorosulfonyl)benzoic Acid reactant_struct product_struct reactant_struct->product_struct 60-70 °C

Caption: Overall reaction for the synthesis of 2-fluoro-5-(chlorosulfonyl)benzoic acid.

V. Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is significantly lower than expected, ensure that all glassware was scrupulously dried and that the chlorosulfonic acid was of high quality. Moisture is the primary enemy of this reaction. Incomplete reaction due to insufficient heating time or temperature can also be a cause.

  • Product Oiling Out During Quenching: If the product separates as an oil rather than a solid during the quench, it may be due to impurities or the quench temperature being too high. Ensure vigorous stirring and a slow addition rate to maintain a low temperature.

  • Difficulty in Recrystallization: If the product fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a small crystal from a previous batch, if available, is also effective.

VI. Conclusion

This application note provides a robust and reliable protocol for the laboratory-scale synthesis of 2-fluoro-5-(chlorosulfonyl)benzoic acid. By adhering to the detailed steps and, most importantly, the stringent safety precautions outlined, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The key to success lies in the meticulous exclusion of water and careful control of temperature during both the reaction and the workup.

References

  • DuPont. Chlorosulfonic Acid: Storage and Handling. (n.d.).
  • PrepChem. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: A Protocol for the Synthesis of 2-Fluoro-5-(methylaminosulfonyl)benzoic Acid

Introduction: The Utility of a Key Pharmaceutical Intermediate In the landscape of modern drug discovery and development, the synthesis of precisely functionalized aromatic compounds is a cornerstone of medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the synthesis of precisely functionalized aromatic compounds is a cornerstone of medicinal chemistry. 2-Fluoro-5-(methylaminosulfonyl)benzoic acid is a valuable bifunctional molecule that serves as a critical building block for more complex active pharmaceutical ingredients (APIs). The presence of a carboxylic acid, a sulfonamide, and a fluorine atom on a single aromatic scaffold provides multiple reaction sites for synthetic elaboration.

The fluorine substituent, in particular, is a strategic addition known to enhance metabolic stability, binding affinity, and the pharmacokinetic profile of drug candidates.[1][2] The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including diuretics and antibiotics. This application note provides a detailed, field-proven protocol for the amination of 2-fluoro-5-(chlorosulfonyl)benzoic acid with methylamine, yielding 2-fluoro-5-(methylaminosulfonyl)benzoic acid. The causality behind each experimental choice is explained to ensure reproducibility and success.

Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Chloride

The core transformation is a nucleophilic acyl substitution reaction at the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds through the following logical steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the sulfur atom of the sulfonyl chloride. This is the rate-determining step.

  • Chloride Ejection: The tetrahedral intermediate collapses, ejecting a chloride ion as the leaving group, forming a protonated sulfonamide.

  • Deprotonation: A second equivalent of methylamine acts as a base, abstracting a proton from the nitrogen of the newly formed sulfonamide. This generates the final sulfonamide product and a methylammonium chloride salt byproduct.

Due to this mechanism, a minimum of two equivalents of methylamine is stoichiometrically required for the reaction to proceed to completion. In practice, a slight excess is used to ensure all the starting material is consumed.

Reaction_Mechanism Figure 1: Reaction Mechanism R1 2-Fluoro-5-(chlorosulfonyl)benzoic acid INT Tetrahedral Intermediate (transient) R1->INT Nucleophilic Attack P1 2-Fluoro-5-(methylaminosulfonyl)benzoic acid R2 + 2 CH₃NH₂ (Methylamine) INT->P1 Chloride Elimination & Deprotonation P2 + CH₃NH₃⁺Cl⁻ (Methylammonium chloride)

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding temperature control and stoichiometry, is critical for achieving a high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Fluoro-5-(chlorosulfonyl)benzoic acid≥97% PuritySigma-AldrichCorrosive, handle with care.[3]
Methylamine solution40 wt. % in H₂OSigma-AldrichCorrosive, flammable, and volatile.[4][5]
Tetrahydrofuran (THF)AnhydrousMilliporeSigma
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCorrosive.
Deionized WaterN/AIn-house
Anhydrous Sodium SulfateACS GradeVWR
Round-bottom flask, dropping funnel, condenserN/AStandard Glassware
Magnetic stirrer and stir bar, Ice bathN/AStandard Equipment
Buchner funnel, filter paper, vacuum flaskN/AStandard Equipment
Step-by-Step Procedure

G Figure 2: Experimental Workflow A 1. Dissolve Starting Material 2-fluoro-5-(chlorosulfonyl)benzoic acid in THF. B 2. Cool Reaction Mixture Set up an ice-water bath (0°C). A->B C 3. Slow Addition of Methylamine Add methylamine solution dropwise over 30 min. B->C D 4. Reaction Stirring Allow to warm to RT and stir for 3 hours. C->D E 5. Solvent Removal Concentrate in vacuo to remove THF. D->E F 6. Aqueous Work-up Redissolve in water, wash with Et₂O. E->F G 7. Product Precipitation Acidify aqueous layer with conc. HCl to pH ~2. F->G H 8. Isolation & Drying Collect solid via vacuum filtration, wash with cold water, and dry. G->H

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (41.9 mmol, 1.0 equiv) of 2-fluoro-5-(chlorosulfonyl)benzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).

  • Temperature Control: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and prevent side product formation.

  • Reagent Addition: Slowly add 12.1 mL (104.8 mmol, 2.5 equiv) of a 40% aqueous methylamine solution to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not rise above 10°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 100 mL of deionized water. The product should dissolve. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

  • Product Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of the desired product will form.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove methylammonium chloride and other inorganic salts. Dry the collected solid under high vacuum at 50°C overnight to yield 2-fluoro-5-(methylaminosulfonyl)benzoic acid. A typical yield is 85-95%.

Product Characterization

The identity and purity of the synthesized 2-fluoro-5-(methylaminosulfonyl)benzoic acid must be confirmed through standard analytical techniques.

Analytical MethodExpected Result
¹H NMR (400 MHz, DMSO-d₆)Signals corresponding to the aromatic protons, the sulfonamide N-H proton, the methyl group protons, and the carboxylic acid proton.
¹³C NMR (100 MHz, DMSO-d₆)Resonances for the 8 distinct carbon atoms in the molecule, including the carboxyl carbon and aromatic carbons showing C-F coupling.
Mass Spectrometry (ESI-) Calculated for C₈H₈FNO₄S: 233.02. Found: m/z = 232.01 [M-H]⁻.[6][7]
FT-IR (ATR, cm⁻¹)Characteristic peaks for O-H stretch (broad, ~3000), N-H stretch (~3300), C=O stretch (~1700), and S=O stretches (asymmetric ~1350, symmetric ~1160).
HPLC Purity >98% purity, determined using a C18 column with a mobile phase of acetonitrile and water with 0.1% acetic acid, with detection at 272 nm.[8]
Melting Point A sharp melting point consistent with a pure compound.

Critical Safety Considerations

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[9]

  • 2-Fluoro-5-(chlorosulfonyl)benzoic acid: This reagent is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Methylamine (40% in water): The solution is flammable, corrosive, and toxic upon inhalation.[5][9] It can cause severe respiratory tract irritation.[10] Vapors may form an explosive mixture with air.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a flame-resistant lab coat.[9][10]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[9] In case of contact, immediately flush the affected area with copious amounts of water.

References

  • Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. PrepChem.com. [Link]

  • (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. [Link]

  • Methylamine. University of California, Santa Barbara. [Link]

Sources

Application

Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds.[1][2] This guide is intended for resea...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a reliable and scalable two-step synthetic route, starting from the commercially available 2-fluoro-5-bromobenzoic acid. The procedure has been designed to be robust and reproducible in a standard laboratory setting.

Introduction

2-Fluoro-5-(methylsulfonyl)benzoic acid is a valuable building block in organic synthesis. The presence of the fluoro, sulfonyl, and carboxylic acid functionalities provides multiple points for molecular elaboration, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic strategy outlined herein involves a nucleophilic aromatic substitution to introduce a methylthio group, followed by a selective oxidation to the corresponding sulfone.

Overall Synthetic Scheme

The synthesis proceeds in two key steps as illustrated below:

Synthesis_Scheme 2-Fluoro-5-bromobenzoic_acid 2-Fluoro-5-bromobenzoic acid Intermediate 2-Fluoro-5-(methylthio)benzoic acid 2-Fluoro-5-bromobenzoic_acid->Intermediate 1. Sodium thiomethoxide DMF Final_Product 2-Fluoro-5-(methylsulfonyl)benzoic acid Intermediate->Final_Product 2. Oxone® Methanol/Water

Caption: Overall synthetic route for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Part 1: Synthesis of 2-Fluoro-5-(methylthio)benzoic acid

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carboxylic acid group and the fluorine atom activate the aromatic ring towards nucleophilic attack by the thiomethoxide anion.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Fluoro-5-bromobenzoic acid146328-85-0219.0110.0 g0.0456
Sodium thiomethoxide5188-07-870.093.52 g0.0502
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-
1 M Hydrochloric acid7647-01-036.46As needed-
Ethyl acetate141-78-688.113 x 100 mL-
Brine--50 mL-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-fluoro-5-bromobenzoic acid (10.0 g, 0.0456 mol) and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Carefully add sodium thiomethoxide (3.52 g, 0.0502 mol, 1.1 equivalents) portion-wise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 300 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 2-fluoro-5-(methylthio)benzoic acid can be purified by recrystallization from a mixture of ethanol and water to yield a white to off-white solid.

Characterization of 2-Fluoro-5-(methylthio)benzoic acid:
  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6): δ 13.2 (s, 1H, COOH), 7.80 (dd, J = 8.8, 2.4 Hz, 1H), 7.55 (m, 1H), 7.30 (t, J = 9.2 Hz, 1H), 2.50 (s, 3H, SCH3).

  • 13C NMR (101 MHz, DMSO-d6): δ 166.5, 161.0 (d, J = 245.5 Hz), 135.5, 129.0, 128.5 (d, J = 8.5 Hz), 117.0 (d, J = 22.0 Hz), 116.5 (d, J = 4.0 Hz), 14.5.

Part 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

The second step is the oxidation of the thioether to a sulfone. Oxone® (potassium peroxymonosulfate), a stable, inexpensive, and environmentally friendly oxidizing agent, is employed for this transformation. The reaction is typically carried out in a mixture of methanol and water, which ensures the solubility of both the organic substrate and the inorganic oxidant.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Fluoro-5-(methylthio)benzoic acid57318-98-6186.215.0 g0.0268
Oxone® (Potassium peroxymonosulfate)70693-62-8614.76 (as triple salt)18.1 g0.0589 (active O)
Methanol67-56-132.04100 mL-
Water7732-18-518.0250 mL-
Saturated sodium bisulfite solution7631-90-5104.06As needed-
Ethyl acetate141-78-688.113 x 75 mL-
Brine--30 mL-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-fluoro-5-(methylthio)benzoic acid (5.0 g, 0.0268 mol) in methanol (100 mL).

  • In a separate beaker, prepare a solution of Oxone® (18.1 g, containing ~0.0589 mol of active oxygen, 2.2 equivalents) in water (50 mL).

  • Cool the solution of the thioether in an ice bath to 0-5 °C.

  • Slowly add the Oxone® solution to the stirred thioether solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate with a few drops of acetic acid) until the starting material is no longer visible.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-fluoro-5-(methylsulfonyl)benzoic acid by recrystallization from hot water or an ethanol/water mixture to obtain a white crystalline solid.[3][4]

Characterization of 2-Fluoro-5-(methylsulfonyl)benzoic acid:
  • Appearance: White crystalline solid.

  • Melting Point: 160-162 °C[5]

  • 1H NMR (400 MHz, DMSO-d6): δ 13.8 (s, 1H, COOH), 8.25 (dd, J = 6.8, 2.4 Hz, 1H), 8.05 (m, 1H), 7.60 (t, J = 9.2 Hz, 1H), 3.30 (s, 3H, SO2CH3).

  • 13C NMR (101 MHz, DMSO-d6): δ 164.5, 162.0 (d, J = 255.0 Hz), 141.0, 133.0 (d, J = 8.0 Hz), 128.0 (d, J = 4.0 Hz), 125.0 (d, J = 15.0 Hz), 118.5 (d, J = 24.0 Hz), 43.5.

Safety Precautions

  • 2-Fluoro-5-bromobenzoic acid: Causes skin irritation and serious eye irritation.

  • Sodium thiomethoxide: Flammable solid. Self-heating; may catch fire. Harmful if swallowed. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful if inhaled or in contact with skin. May damage fertility or the unborn child.

  • Oxone® (Potassium peroxymonosulfate): May intensify fire; oxidizer. Harmful if swallowed. Causes severe skin burns and eye damage.[6]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The oxidation reaction with Oxone® can be exothermic. Ensure proper temperature control, especially during the addition of the oxidant.

Mechanistic Insights

The oxidation of a thioether to a sulfone with Oxone® is believed to proceed through a stepwise oxidation mechanism. The highly electrophilic oxygen atom of the peroxymonosulfate anion attacks the nucleophilic sulfur atom of the thioether. This initial oxidation forms a sulfoxide intermediate. A second oxidation of the sulfoxide, which is less nucleophilic than the thioether, then yields the final sulfone product. The use of a stoichiometric excess of Oxone® ensures the complete conversion to the sulfone.

Mechanism cluster_0 Step 1: Thioether to Sulfoxide cluster_1 Step 2: Sulfoxide to Sulfone Thioether R-S-R' Sulfoxide R-S(=O)-R' Thioether->Sulfoxide Oxidation Oxone1 KHSO5 Oxone1->Sulfoxide KHSO4_1 KHSO4 Sulfoxide->KHSO4_1 Sulfoxide_in R-S(=O)-R' Sulfone R-S(=O)2-R' Sulfoxide_in->Sulfone Oxidation Oxone2 KHSO5 Oxone2->Sulfone KHSO4_2 KHSO4 Sulfone->KHSO4_2

Caption: Simplified mechanism of thioether oxidation to sulfone using Oxone®.

Conclusion

This application note provides a detailed and reliable experimental procedure for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid. The two-step process, involving a nucleophilic aromatic substitution followed by an oxidation with Oxone®, is efficient and scalable. The provided characterization data will aid in the verification of the product's identity and purity. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • University of Colorado Boulder. Recrystallization of Benzoic Acid. [Link]

  • Truman State University. The Recrystallization of Benzoic Acid. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1... [Link]

  • Google Patents.
  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
  • PMC - NIH. Research Progress of Ozone/Peroxymonosulfate Advanced Oxidation Technology for Degrading Antibiotics in Drinking Water and Wastewater Effluent: A Review. [Link]

  • Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • European Patent Office. Potassium monopersulfate compositions and process for preparing them. [Link]

Sources

Method

The Strategic Role of 2-Fluoro-5-(methylsulfonyl)benzoic Acid in the Synthesis of Next-Generation PARP Inhibitors

Introduction: The Rationale for Advanced Building Blocks in PARP Inhibitor Synthesis Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Advanced Building Blocks in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The mechanism of action of these inhibitors is rooted in the concept of synthetic lethality; by disabling PARP-mediated single-strand break repair, the reliance on the already compromised double-strand break repair machinery in these cancer cells leads to catastrophic genomic instability and apoptosis.[1][3] The efficacy of clinically approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib has fueled the ongoing development of new agents with improved potency, selectivity, and pharmacokinetic profiles.

At the heart of this developmental effort is the strategic selection of highly functionalized building blocks that impart desirable physicochemical and biological properties to the final drug molecule. 2-Fluoro-5-(methylsulfonyl)benzoic acid is a prime example of such a sophisticated intermediate. Its unique trifunctional architecture—a carboxylic acid for amide coupling, an ortho-fluoro substituent, and a meta-methylsulfonyl group—offers medicinal chemists a powerful tool to fine-tune the properties of novel PARP inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Fluoro-5-(methylsulfonyl)benzoic acid in the synthesis of PARP inhibitors, complete with detailed protocols and mechanistic insights.

The Causality Behind Experimental Choices: Why 2-Fluoro-5-(methylsulfonyl)benzoic Acid?

The selection of 2-Fluoro-5-(methylsulfonyl)benzoic acid as a key building block is a deliberate choice driven by established principles of medicinal chemistry. The strategic placement of the fluoro and methylsulfonyl groups is intended to confer specific, advantageous properties to the resulting PARP inhibitor.

The Role of the 2-Fluoro Substituent

The incorporation of fluorine into pharmaceutical agents is a widely employed strategy to enhance drug-like properties.[4][5][6][7][8] In the context of a benzoic acid-derived scaffold, an ortho-fluoro group can:

  • Modulate pKa: The high electronegativity of fluorine lowers the pKa of the carboxylic acid, making it a stronger acid. This can influence its reactivity in coupling reactions and its interaction with biological targets.[8]

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions within the active site of a protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.[8]

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[4][7] This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug.

  • Influence Conformation: The presence of a fluorine atom can induce a specific conformation in the molecule, which may be more favorable for binding to the target enzyme.

The Significance of the 5-Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is another key functional moiety that contributes significantly to the overall properties of the molecule.[9][10] Its inclusion is based on the following rationale:

  • Hydrogen Bonding Capability: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, which can lead to strong and specific interactions with amino acid residues in the PARP active site.[10]

  • Increased Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of the final compound, which is a critical factor for bioavailability.

  • Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the methylsulfonyl group can influence the electronic distribution of the aromatic ring, which in turn can affect the molecule's reactivity and binding characteristics.

Core Synthetic Workflow: Amide Bond Formation

The primary utility of 2-Fluoro-5-(methylsulfonyl)benzoic acid in the synthesis of PARP inhibitors lies in its carboxylic acid functionality, which serves as a handle for amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of the benzoic acid core with a variety of amine-containing fragments to generate a library of potential inhibitors.

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Product 2-Fluoro-5-(methylsulfonyl)benzoic acid 2-Fluoro-5-(methylsulfonyl)benzoic acid Activation of Carboxylic Acid Activation of Carboxylic Acid 2-Fluoro-5-(methylsulfonyl)benzoic acid->Activation of Carboxylic Acid Coupling Reagents (e.g., HATU, EDC/HOBt) Amine Fragment (R-NH2) Amine Fragment (R-NH2) Nucleophilic Attack by Amine Nucleophilic Attack by Amine Amine Fragment (R-NH2)->Nucleophilic Attack by Amine Activation of Carboxylic Acid->Nucleophilic Attack by Amine Activated Ester Formation of Tetrahedral Intermediate Formation of Tetrahedral Intermediate Nucleophilic Attack by Amine->Formation of Tetrahedral Intermediate Collapse of Intermediate & Amide Formation Collapse of Intermediate & Amide Formation Formation of Tetrahedral Intermediate->Collapse of Intermediate & Amide Formation PARP Inhibitor Precursor PARP Inhibitor Precursor Collapse of Intermediate & Amide Formation->PARP Inhibitor Precursor

Caption: General workflow for amide bond formation using 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key amide coupling reaction. These are representative protocols and may require optimization based on the specific amine substrate being used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.[11]

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind the Steps:

  • HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate.

  • The aqueous workup is designed to remove unreacted starting materials, coupling reagents, and byproducts.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.[11][12]

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.5 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.5 equiv) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Add DIPEA or TEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purification as described in Protocol 1.

Causality Behind the Steps:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid.

  • HOBt is an additive that reacts with the O-acylisourea intermediate to form a less reactive but more stable activated ester. This minimizes side reactions and reduces the risk of racemization if chiral amines are used.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target amide can be confirmed by various analytical techniques.

Parameter Expected Result
Reaction Yield 60-95% (highly dependent on the amine substrate and coupling method)
Purity (by LC-MS) >95% after purification
¹H NMR Appearance of a new amide N-H signal (typically a broad singlet or triplet), and characteristic signals for the aromatic protons and the methylsulfonyl group.
¹³C NMR Appearance of a new amide carbonyl signal (typically in the range of 165-175 ppm).
High-Resolution Mass Spectrometry (HRMS) Observed mass should be within ± 5 ppm of the calculated exact mass for the [M+H]⁺ or [M-H]⁻ ion.

Conclusion and Future Perspectives

2-Fluoro-5-(methylsulfonyl)benzoic acid represents a highly valuable and strategically designed building block for the synthesis of novel PARP inhibitors. The judicious incorporation of the ortho-fluoro and meta-methylsulfonyl groups provides a robust platform for developing potent and selective inhibitors with favorable pharmacokinetic properties. The amide coupling protocols detailed in this application note offer reliable and efficient methods for incorporating this key intermediate into diverse molecular scaffolds. As the quest for next-generation PARP inhibitors continues, the use of such advanced, rationally designed building blocks will be paramount in advancing the field of targeted cancer therapy.

References

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17). BenchChem.
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. BenchChem.
  • Wang, L., Zellmer, S. G., Printzenhoff, D. M., & Castle, N. A. (2018). Addition of a single methyl group to a small molecule sodium channel inhibitor introduces a new mode of gating modulation. British Journal of Pharmacology, 175(13), 2647–2660.
  • Application Notes and Protocols for the Coupling of 2-Fluoro-5-(hydroxymethyl)benzoic acid. BenchChem.
  • WO2007144652A2 - Parp inhibitors.
  • Niraparib Synthetic Routes. MedKoo Biosciences.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). BenchChem.
  • Litton, J. (2024, April 3). What are PARP inhibitors? MD Anderson Cancer Center.
  • Priya A., Kumar N. M., & Nargund S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Importance of Fluorine in Benzazole Compounds. PubMed Central.
  • Amide Synthesis. Fisher Scientific.
  • Structure-activity relationships in vitro.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central.
  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Oncology.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure.
  • US Patent for Pyrimidine derivatives and pharmaceutical composition containing same.
  • What is a PARP Inhibitor?
  • US Patent for Pharmaceutical propylene glycol solvate compositions.
  • CN114507162A - Method for preparing 2-fluoro-5-methoxybenzenesulfonyl chloride.
  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290.
  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • WO2013052943A2 - Small molecule inhibitors of mcl-1 and uses thereof.
  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul
  • Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. BenchChem.
  • Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3562-3566.
  • CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. BenchChem.

Sources

Application

The Strategic Role of 2-Fluoro-5-(methylsulfonyl)benzoic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Introduction: In the intricate field of agrochemical synthesis, the strategic selection of building blocks is paramount to the development of effective and selective herbicides and fungicides. 2-Fluoro-5-(methylsulfonyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate field of agrochemical synthesis, the strategic selection of building blocks is paramount to the development of effective and selective herbicides and fungicides. 2-Fluoro-5-(methylsulfonyl)benzoic acid, a highly functionalized aromatic compound, has emerged as a crucial intermediate in the creation of a new generation of crop protection agents. Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, and a methylsulfonyl group, provides a versatile platform for the construction of complex bioactive molecules.[1][2] The presence of the fluorine atom and the methylsulfonyl group significantly influences the electronic properties, solubility, and biological activity of the final products, making this compound a subject of considerable interest for researchers and professionals in the agrochemical industry.[1]

This technical guide provides an in-depth exploration of the applications of 2-Fluoro-5-(methylsulfonyl)benzoic acid in agrochemical synthesis. We will delve into the causality behind its use, present detailed, field-proven protocols for its conversion into high-value agrochemicals, and offer insights into the structure-activity relationships that govern the efficacy of the resulting compounds.

Core Properties and Strategic Advantages

The utility of 2-Fluoro-5-(methylsulfonyl)benzoic acid as a precursor in agrochemical synthesis is rooted in the specific functionalities it possesses:

PropertyValueSource
Molecular Formula C8H7FO4S[3][4]
Molecular Weight 218.20 g/mol [3][4]
Physical Form Solid[5]
Purity (Typical) ≥95%[4]

The strategic placement of the substituents on the benzoic acid ring offers several advantages:

  • The Carboxylic Acid Group: This functional group serves as a primary handle for synthetic transformations, most notably its conversion to a sulfonyl chloride, a key step in the synthesis of sulfonylurea herbicides.

  • The Fluorine Atom: The presence of a fluorine atom at the 2-position can enhance the biological activity and metabolic stability of the final agrochemical.[1] Fluorine's high electronegativity can influence the binding of the molecule to its target enzyme, often leading to increased potency.

  • The Methylsulfonyl Group: This group at the 5-position is a strong electron-withdrawing group, which modulates the reactivity of the aromatic ring and contributes to the overall polarity and soil mobility of the resulting herbicide.[1]

Application in the Synthesis of Sulfonylurea Herbicides

A primary application of 2-Fluoro-5-(methylsulfonyl)benzoic acid is in the synthesis of sulfonylurea herbicides.[6][7] This class of herbicides is known for its high efficacy at low application rates, broad-spectrum weed control, and low toxicity to mammals.[6][8] They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[6]

The general synthetic pathway involves the conversion of 2-Fluoro-5-(methylsulfonyl)benzoic acid into a key sulfonyl chloride intermediate, which is then coupled with a heterocyclic amine to form the final sulfonylurea product.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagent Coupling Partner cluster_product Final Product A 2-Fluoro-5-(methylsulfonyl)benzoic acid B 2-Fluoro-5-(methylsulfonyl)benzenesulfonyl chloride A->B Chlorosulfonic Acid or Thionyl Chloride D Sulfonylurea Herbicide B->D Coupling Reaction C Heterocyclic Amine C->D

Caption: Synthetic workflow for a sulfonylurea herbicide.

Protocol 1: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzenesulfonyl Chloride

This protocol details the conversion of 2-Fluoro-5-(methylsulfonyl)benzoic acid to its corresponding sulfonyl chloride, a critical intermediate for sulfonylurea herbicide synthesis. The procedure is adapted from established methods for the preparation of aromatic sulfonyl chlorides.[9][10]

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Sulfuric acid (optional, as catalyst)

  • Ice-water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Stirring plate with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., HCl, SO₂), place 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq).

  • Addition of Chlorosulfonating Agent: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (e.g., 3-5 eq) to the flask with stirring. Alternatively, a mixture of thionyl chloride and a catalytic amount of sulfuric acid can be used.[10] The reaction is exothermic and will generate HCl gas. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 2-4 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • Washing and Drying: Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-5-(methylsulfonyl)benzenesulfonyl chloride. The product can be further purified by recrystallization if necessary.

Expected Yield and Purity:

ProductTheoretical Yield (%)Purity (by NMR)
2-Fluoro-5-(methylsulfonyl)benzenesulfonyl chloride80-90>95%

Protocol 2: Synthesis of a Sulfonylurea Herbicide

This protocol outlines the coupling of the synthesized 2-Fluoro-5-(methylsulfonyl)benzenesulfonyl chloride with a heterocyclic amine to produce a sulfonylurea herbicide. The choice of the heterocyclic amine will determine the specific herbicidal properties of the final product.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzenesulfonyl chloride (from Protocol 1)

  • Appropriate heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane or other suitable aprotic solvent

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or argon inlet

  • Dropping funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the heterocyclic amine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve 2-Fluoro-5-(methylsulfonyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by washing with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure sulfonylurea herbicide.

Logical Relationship of Synthesis:

Logical_Flow Start 2-Fluoro-5-(methylsulfonyl)benzoic acid Step1 Chlorosulfonation Start->Step1 Intermediate 2-Fluoro-5-(methylsulfonyl)benzenesulfonyl chloride Step1->Intermediate Step2 Coupling with Heterocyclic Amine Intermediate->Step2 Product Sulfonylurea Herbicide Step2->Product

Sources

Method

The Synthetic Utility of 2-Fluoro-5-(methylsulfonyl)benzoic Acid: A Guide for Chemical Innovation

Foreword: Navigating the Synthetic Landscape of a Versatile Building Block Therefore, this document has been re-envisioned to provide researchers, scientists, and drug development professionals with a detailed guide to t...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthetic Landscape of a Versatile Building Block

Therefore, this document has been re-envisioned to provide researchers, scientists, and drug development professionals with a detailed guide to the synthetic applications of 2-Fluoro-5-(methylsulfonyl)benzoic acid. We will delve into the reactivity of its distinct functional groups, propose sound and practical protocols for its use in key chemical transformations, and explore its potential in the synthesis of novel compounds. This guide is designed to be a practical and scientifically rigorous resource for chemists looking to leverage the unique properties of this valuable synthetic intermediate.

Molecular Profile and Strategic Importance

2-Fluoro-5-(methylsulfonyl)benzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a methylsulfonyl group, and a fluorine atom. This unique combination of functional groups on a benzene ring imparts a range of useful chemical properties, making it a valuable starting material in multi-step syntheses.

  • Carboxylic Acid: This group serves as a handle for a variety of classical transformations, most notably the formation of amides and esters. Its acidity is influenced by the electron-withdrawing nature of the adjacent fluorine and the para-disposed methylsulfonyl group.

  • Methylsulfonyl Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, enhancing the acidity of the carboxylic acid and activating the ring for certain nucleophilic reactions. Its presence can also improve the solubility and pharmacokinetic profile of derivative molecules.[1]

  • Fluorine Atom: The strategic placement of a fluorine atom can profoundly impact the biological activity and metabolic stability of a molecule.[2] In this case, the fluorine atom, ortho to the carboxylic acid, can influence its conformation and acidity. It also presents a potential site for nucleophilic aromatic substitution under specific conditions.

The convergence of these three functional groups in a single molecule allows for a high degree of synthetic flexibility and the introduction of desirable properties into target molecules.

PropertyValueSource
CAS Number 247569-56-8[3][4]
Molecular Formula C₈H₇FO₄S[3][4]
Molecular Weight 218.21 g/mol [3]
Appearance White to off-white solid[5]
Purity Typically ≥98%[3][4]

Core Synthetic Transformations and Protocols

The synthetic utility of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be best understood by examining the key reactions of its primary functional group, the carboxylic acid.

Amide Bond Formation: Accessing a Key Pharmacophore

The formation of an amide bond is one of the most important reactions in medicinal chemistry. The carboxylic acid moiety of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be readily converted to an amide using standard peptide coupling reagents.

The selection of the coupling reagent is critical for achieving high yields and minimizing side reactions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for coupling carboxylic acids, including those that may be sterically hindered or electronically deactivated.[6][7] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to activate the carboxylic acid and neutralize the acid formed during the reaction. The choice of an aprotic polar solvent like dimethylformamide (DMF) ensures the solubility of the reactants and reagents.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

dot

Amide_Formation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Reactant1 2-Fluoro-5-(methylsulfonyl)benzoic acid Reaction Stir at RT, 2-4h Reactant1->Reaction Reactant2 Amine (R-NH2) Reactant2->Reaction Reagent1 HATU Reagent1->Reaction Reagent2 DIPEA Reagent2->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for Amide Bond Formation.

Esterification: A Gateway to Diverse Derivatives

Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered solubility, polarity, and reactivity.

A simple and effective method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product. The alcohol often serves as the solvent as well.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • If necessary, purify the product by recrystallization or silica gel chromatography.

dot

Esterification_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start 2-Fluoro-5-(methylsulfonyl)benzoic Acid + R-OH conditions H2SO4 (cat.) Reflux start->conditions + end Ester Product conditions->end forms

Sources

Application

13C NMR analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

An Application Note and Protocol for the 13C NMR Analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the application of Carbon-1...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the 13C NMR Analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural characterization of 2-Fluoro-5-(methylsulfonyl)benzoic acid. As a substituted aromatic compound of interest in pharmaceutical and chemical research, unambiguous structural confirmation is paramount. This document provides a robust, field-proven protocol for sample preparation, data acquisition, and spectral analysis. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the methodology but also adapt it to similar molecular scaffolds. We delve into the predictable electronic effects of the fluoro, methylsulfonyl, and carboxylic acid substituents on the 13C chemical shifts and present a detailed interpretation of the expected spectrum, including the characteristic carbon-fluorine (C-F) coupling patterns.

Introduction and Scientific Context

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8) is a trifunctionalized benzene derivative.[1][2] Its structure incorporates an electron-withdrawing carboxylic acid group, a strongly electronegative fluorine atom, and a powerful electron-withdrawing methylsulfonyl group. This unique combination of substituents creates a distinct electronic environment around the aromatic ring, making 13C NMR an exceptionally informative technique for its analysis.

13C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal in the spectrum, and its chemical shift (δ) is highly sensitive to the local electronic environment.[3] For 2-Fluoro-5-(methylsulfonyl)benzoic acid, this allows for the verification of the substitution pattern and the confirmation of all eight carbon atoms in the structure. Furthermore, the presence of the 19F isotope (100% natural abundance, spin I=½) introduces scalar coupling (J-coupling) with nearby carbon nuclei, resulting in characteristic signal splitting that serves as a powerful diagnostic tool for assigning specific carbon resonances.[4]

This guide will provide the necessary protocols and theoretical grounding to successfully acquire and interpret a high-quality 13C NMR spectrum of this compound.

Foundational Principles: Substituent Effects and C-F Coupling

The chemical shifts of the aromatic carbons in 2-Fluoro-5-(methylsulfonyl)benzoic acid are governed by the cumulative electronic effects of the three substituents. Carbons in a simple benzene ring resonate around 128.5 ppm.[3] Substituents modulate the electron density of the ring carbons, causing their signals to shift upfield (to lower ppm values, shielding) or downfield (to higher ppm values, deshielding).

  • Carboxylic Acid (-COOH): This group is moderately electron-withdrawing and anisotropic. It deshields the ipso-carbon (the carbon it is attached to) and has a smaller effect on the other ring carbons. The carbonyl carbon itself has a characteristic chemical shift in the 165-175 ppm range.[5]

  • Fluorine (-F): Fluorine exerts a strong -I (inductive) effect due to its high electronegativity, which deshields adjacent carbons. However, it also has a +M (mesomeric or resonance) effect, donating electron density from its lone pairs into the π-system, which shields the ortho and para carbons. The overall effect is a very strong deshielding of the ipso-carbon (C-2) and a shielding effect at the para-position (C-5).[6]

  • Methylsulfonyl (-SO2CH3): This is a potent electron-withdrawing group via both inductive and resonance effects (-I, -M). It strongly deshields the ipso (C-5), ortho (C-4, C-6), and para (C-2) positions.[6]

A crucial feature in the 13C NMR spectrum of this molecule is the presence of carbon-fluorine (C-F) J-coupling . The 19F nucleus couples with the 13C nucleus through bonds, splitting the carbon signals into multiplets. The magnitude of the coupling constant (nJCF, where n is the number of bonds) decreases with distance:

  • ¹JCF (one bond): Very large, typically 240-260 Hz. The signal for C-2 will be a doublet with this large splitting.

  • ²JCF (two bonds): Smaller, around 20-30 Hz. The signals for C-1 and C-3 will be doublets with this splitting.

  • ³JCF (three bonds): Typically 5-10 Hz. The signal for C-6 will appear as a doublet.

  • ⁴JCF (four bonds): Usually small, 0-3 Hz. The signal for C-4 may show this small splitting.

These predictable coupling patterns are invaluable for definitive signal assignment.[7]

Experimental Workflow and Protocols

The following sections provide a self-validating, step-by-step methodology for acquiring a high-quality 13C NMR spectrum.

Overall Experimental Workflow

The process from sample preparation to final data analysis follows a logical sequence designed to ensure data integrity and quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 50-100 mg of 2-Fluoro-5-(methylsulfonyl)benzoic acid B Add ~0.6 mL of DMSO-d6 in a clean vial A->B C Vortex to Dissolve B->C D Filter solution through glass wool into a clean 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock on DMSO-d6 signal and Shim magnet E->F G Load 13C acquisition parameters F->G H Acquire Data (zgpg30) G->H I Fourier Transform (FID -> Spectrum) H->I J Phase and Baseline Correction I->J K Calibrate spectrum to DMSO-d6 solvent peak (~39.52 ppm) J->K L Assign Peaks and Analyze C-F Couplings K->L

Caption: Experimental workflow for 13C NMR analysis.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Rationale for Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its high polarity effectively dissolves the benzoic acid derivative, and its deuterium signal provides a stable lock for the spectrometer. It also shifts the exchangeable carboxylic acid proton out of the main spectral region, minimizing potential complications.

  • Materials:

    • 2-Fluoro-5-(methylsulfonyl)benzoic acid (50-100 mg)

    • DMSO-d6 (≥99.8% D)

    • 5 mm NMR tubes, clean and free of scratches[8]

    • Small vial and cap

    • Pasteur pipette and glass wool

  • Procedure:

    • Weigh approximately 50-100 mg of the solid compound into a clean, dry vial. A higher concentration is necessary for 13C NMR due to its low natural abundance and sensitivity.[9]

    • Add approximately 0.6 mL of DMSO-d6 to the vial. This volume ensures a sufficient sample height (~4 cm) in the NMR tube.[10]

    • Cap the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the pipette directly into the NMR tube. This critical step removes any particulate matter which can degrade magnetic field homogeneity and broaden spectral lines.[11]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or residue.

Protocol 2: NMR Data Acquisition

These parameters are designed for a standard 400 MHz spectrometer but can be adapted for other field strengths.

  • Standard Operating Procedure:

    • Insert the prepared sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d6 solvent.

    • Shim the magnetic field to optimize its homogeneity. This is typically an automated process ('topshim' on Bruker systems) and is essential for achieving sharp spectral lines.

    • Load a standard proton-decoupled 13C experiment.

  • Recommended Acquisition Parameters:

ParameterRecommended ValueRationale & Justification
Pulse Program zgpg30 (Bruker)A standard power-gated proton decoupling pulse sequence. It provides NOE enhancement for protonated carbons while decoupling ¹H, simplifying the spectrum to singlets (or multiplets due to C-F coupling).[12]
Pulse Angle (p1) 30-45 degreesA smaller flip angle allows for a shorter relaxation delay between scans, increasing the number of scans in a given time, which is crucial for the insensitive 13C nucleus.[13]
Spectral Width (sw) ~240 ppm (centered at ~100 ppm)This range (from approx. -20 to 220 ppm) is wide enough to encompass all expected carbon signals from the methyl group to the carbonyl carbon.[14]
Acquisition Time (aq) 1.0 - 2.0 sA sufficient time to allow the FID to decay, ensuring good digital resolution in the final spectrum.
Relaxation Delay (d1) 2.0 sA delay to allow for partial T1 relaxation of the carbon nuclei, particularly the non-protonated quaternary carbons, before the next pulse.
Number of Scans (ns) 1024 - 4096A high number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance 13C isotope.[12]
Temperature (te) 298 K (25 °C)Standard ambient temperature for routine analysis.

Data Processing and Spectral Interpretation

Data Processing Steps
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: The chemical shift axis is calibrated. The residual solvent peak of DMSO-d6 is set to its known value of 39.52 ppm.

  • Peak Picking: The chemical shift of each peak is identified and listed. For multiplets, the center of the multiplet is typically reported.

Predicted Spectrum and Assignments

Based on the principles of substituent effects and known C-F coupling constants, a detailed prediction of the 13C NMR spectrum can be made. This serves as a powerful tool for validating the experimental results.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (J-Coupling)Rationale for Assignment
C=O (Carboxyl)165 - 168Doublet (³JCF ≈ 2-4 Hz)Typical range for an aromatic carboxylic acid. Deshielded by the electronegative oxygen atoms.
C-1 123 - 127Doublet (²JCF ≈ 20-25 Hz)Ipso to the -COOH group and ortho to the -F group. The strong ²JCF is a key identifier.
C-2 160 - 164Doublet (¹JCF ≈ 250 Hz)Ipso to the -F group. The extremely large ¹JCF makes this assignment unambiguous. Strongly deshielded by fluorine's inductive effect.
C-3 115 - 119Doublet (²JCF ≈ 20-25 Hz)Ortho to the -F group and meta to the -SO2CH3 group. Shielded by fluorine's resonance effect. The strong ²JCF is diagnostic.
C-4 128 - 132Doublet of Doublets (⁴JCF ≈ 1-3 Hz)Meta to the -F group and ortho to the -SO2CH3 group. Deshielded by the sulfonyl group. May show small C-F coupling.
C-5 140 - 144Singlet or broad singletIpso to the -SO2CH3 group. Strongly deshielded by the electron-withdrawing sulfonyl group. Para to the -F, so coupling is negligible.
C-6 126 - 130Doublet (³JCF ≈ 5-8 Hz)Ortho to the -SO2CH3 group. Deshielded by the sulfonyl group. The characteristic ³JCF is expected.
-SO2CH3 43 - 46SingletTypical range for a methyl group attached to a sulfonyl moiety.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks / Poor Resolution 1. Poor magnetic field shimming. 2. Presence of solid particles. 3. Sample concentration is too high.1. Re-shim the magnet. 2. Re-prepare the sample, ensuring effective filtration. 3. Dilute the sample, though this will require more scans.
Low Signal-to-Noise (S/N) Ratio 1. Insufficient number of scans. 2. Low sample concentration.1. Increase the number of scans (ns). Note that S/N increases with the square root of ns. 2. Prepare a more concentrated sample if solubility allows.
Quaternary Carbons are Weak or Missing 1. Long T1 relaxation times. 2. Insufficient relaxation delay (d1).1. Increase the relaxation delay (d1) to 5-10 seconds to allow for more complete relaxation.
Extra Peaks in Spectrum 1. Solvent impurities (e.g., H2O in DMSO). 2. Contamination of the sample or NMR tube.1. Use high-purity deuterated solvent. 2. Ensure glassware and NMR tubes are scrupulously clean.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of 2-Fluoro-5-(methylsulfonyl)benzoic acid. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality spectra. A thorough understanding of the substituent effects and the characteristic C-F J-coupling patterns enables an unambiguous assignment of all eight carbon signals, providing definitive confirmation of the molecular structure. This methodology establishes a benchmark for the analysis of this compound and can be readily adapted for other complex, substituted aromatic systems in research and development.

References

  • National Center for Biotechnology Information. NMRShiftDB - PubChem Data Source. PubChem. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • National Center for Biotechnology Information. 2-Fluoro-5-methanesulfonyl-benzoic acid. PubChem Compound Database. [Link]

  • ACD/Labs. NMR Databases. [Link]

  • Wiley Science Solutions. (2024). Wiley Enhances NMR Spectral Library Collection with Extensive New Databases. [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • NMR Wiki. (2010). Databases. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

  • Royal Society of Chemistry. Supplementary Information for a publication. [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between...[Link]

  • Heriot-Watt University. NMR Sample Preparation. [Link]

  • Alemany, L. B., et al. (2010). Simple organofluorine compounds giving field-dependent 13C and 19F NMR spectra with complex patterns: higher order effects and cross-correlated relaxation. Magnetic Resonance in Chemistry, 48(11), 855-866. [Link]

  • ResearchGate. Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid...[Link]

  • University of Wisconsin-Madison. UWChemMRF Links. [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

  • University of Maryland, Baltimore County. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University College London. (2023). Sample Preparation. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • American Chemical Society. (2022). 13C NMR Spectroscopy. In Upper-Level Courses and Across the Curriculum Volume 3. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

  • Fiveable. Characteristics of 13C NMR Spectroscopy. [Link]

  • Malfara, M., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • University of Wisconsin-Stout. 13-C NMR Protocol for beginners AV-400. [Link]

  • EPFL. 13C NMR. [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • National Institutes of Health. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • ResearchGate. Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid in Human Plasma using LC-MS/MS

Introduction 2-Fluoro-5-(methylsulfonyl)benzoic acid is a key pharmacophore whose sulfonated and fluorinated benzoic acid structure is of significant interest in medicinal chemistry and drug development.[1][2][3] Its che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-(methylsulfonyl)benzoic acid is a key pharmacophore whose sulfonated and fluorinated benzoic acid structure is of significant interest in medicinal chemistry and drug development.[1][2][3] Its chemical properties, including a molecular weight of 218.20 g/mol and the presence of acidic and polar functional groups, necessitate robust analytical methods for its accurate quantification in biological matrices.[4][5][6][7] This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of 2-Fluoro-5-(methylsulfonyl)benzoic acid in human plasma.

The developed protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Adherence to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation ensures the generation of reliable and reproducible data crucial for regulatory submissions.[8][9][10][11][12][13][14][15][16]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. A schematic of the overall process is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample is_add Addition of Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution evap->reconstitute lc_sep UPLC Separation reconstitute->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • 2-Fluoro-5-(methylsulfonyl)benzoic acid (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-Fluoro-5-(methylsulfonyl-d3)benzoic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA anticoagulant)

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capability, effectively removing the majority of plasma proteins.[17]

  • Thaw: Thaw frozen human plasma samples and quality control (QC) samples to room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to each sample, vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A and B mixture (e.g., 90:10 A:B), and vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

An ultra-high-performance liquid chromatography (UHPLC) system is recommended for fast and efficient separation.

ParameterCondition
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 3 minutes, hold at 90% for 1 min, re-equilibrate at 10% for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

A triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap can be used for detection.[18] Electrospray ionization (ESI) in negative ion mode is proposed due to the acidic nature of the carboxylic acid group.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Fragmentation and MRM Transitions

Collision-induced dissociation (CID) is used to fragment the precursor ion.[19][20] The fragmentation of 2-Fluoro-5-(methylsulfonyl)benzoic acid is predicted to involve the loss of the carboxylic acid group and cleavage of the sulfonyl moiety.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M-H]⁻ m/z 217.0 fragment1 [M-H-CO₂]⁻ m/z 173.0 precursor->fragment1 - CO₂ fragment2 [M-H-SO₂CH₃]⁻ m/z 138.0 precursor->fragment2 - SO₂CH₃

Caption: Proposed fragmentation of 2-Fluoro-5-(methylsulfonyl)benzoic acid in negative ESI mode.

Based on the predicted fragmentation, the following MRM transitions are proposed for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Fluoro-5-(methylsulfonyl)benzoic acid217.0173.015Quantifier
2-Fluoro-5-(methylsulfonyl)benzoic acid217.0138.025Qualifier
SIL-IS220.0176.015Internal Standard

Method Validation

The analytical method should be validated according to the FDA and ICH guidelines.[8][9][10][12][13][14] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Reporting

The data analysis workflow involves integration of chromatographic peaks, generation of a calibration curve, and calculation of the analyte concentration in unknown samples.

data_analysis_workflow raw_data Raw LC-MS/MS Data peak_integration Peak Integration (Analyte and IS) raw_data->peak_integration peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->peak_area_ratio calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) peak_area_ratio->calibration_curve regression Linear Regression (e.g., 1/x² weighting) calibration_curve->regression concentration_calc Calculate Concentration in Unknown Samples regression->concentration_calc report_generation Generate Report concentration_calc->report_generation

Caption: Data analysis workflow for the quantification of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

The concentration of the analyte in the unknown samples is determined by interpolating the peak area ratio from the calibration curve. The results should be reported with appropriate units and include the results of the QC samples to ensure the validity of the analytical run.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 2-Fluoro-5-(methylsulfonyl)benzoic acid in human plasma. The protocol, from sample preparation to data analysis, is designed to be sensitive, selective, and high-throughput, making it suitable for regulated bioanalysis in the context of drug development. Adherence to the principles of method validation outlined by regulatory agencies is crucial for ensuring the integrity and reliability of the generated data.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

Sources

Application

HPLC purification method for 2-Fluoro-5-(methylsulfonyl)benzoic acid

Application Note & Protocol Topic: High-Performance Liquid Chromatography (HPLC) Purification Method for 2-Fluoro-5-(methylsulfonyl)benzoic acid Audience: Researchers, scientists, and drug development professionals. A Ro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Purification Method for 2-Fluoro-5-(methylsulfonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

A Robust Reversed-Phase HPLC Method for the Preparative Purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid

Abstract

This application note presents a detailed, robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This compound, a valuable building block in medicinal chemistry, presents a purification challenge due to its polar and acidic nature, which often leads to poor retention on traditional reversed-phase columns.[1][2] The described method addresses this by employing a polar-modified C18 stationary phase combined with an optimized acidic mobile phase to control the ionization state of the analyte, ensuring sufficient retention and high-resolution separation from synthetic impurities. We provide a comprehensive, step-by-step protocol, from sample preparation to fraction analysis and product isolation, alongside a discussion of the scientific rationale behind the methodological choices. This guide is intended for researchers and drug development professionals seeking to obtain high-purity 2-Fluoro-5-(methylsulfonyl)benzoic acid for downstream applications.

Introduction and Chromatographic Challenge

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic organic compound frequently utilized as a key intermediate in the synthesis of pharmacologically active molecules.[3] Its structure features a benzoic acid core, which imparts acidic properties, and two electron-withdrawing groups—a fluorine atom and a methylsulfonyl group—that enhance its polarity.[1]

The purification of such polar, acidic molecules via reversed-phase HPLC is non-trivial. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[4] However, the polarity of 2-Fluoro-5-(methylsulfonyl)benzoic acid weakens these interactions, while its acidic carboxyl group can become ionized depending on the mobile phase pH. In its ionized (anionic) state, the molecule is highly polar and exhibits minimal retention on standard C18 columns, often eluting in or near the solvent front.[5] Furthermore, operation with highly aqueous mobile phases required for retaining polar compounds can induce "phase collapse" on traditional C18 columns, leading to a dramatic and irreversible loss of retention.[6]

This protocol is designed to overcome these challenges by strategically manipulating the analyte's chemistry and selecting appropriate chromatographic conditions to achieve efficient and reproducible purification.

Analyte Properties and Methodological Rationale

Understanding the physicochemical properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid is fundamental to developing a successful purification strategy.

PropertyValueSource
CAS Number 247569-56-8[7]
Molecular Formula C₈H₇FO₄S[7]
Molecular Weight 218.20 g/mol [7]
Appearance White Solid[1]
Calculated LogP 0.9274[8]
Topological Polar Surface Area 71.44 Ų[8]

The low LogP value and high TPSA confirm the compound's polar nature. The key to retention is to increase its hydrophobicity by controlling its ionization state.

Core Principle: Suppression of Ionization

The carboxylic acid functional group is the primary site of ionization. The Henderson-Hasselbalch equation dictates that the ionization state of an acid is dependent on the pH of its environment relative to its dissociation constant (pKa).

  • When pH > pKa: The carboxylic acid is deprotonated (COO⁻), forming a highly polar anion with low affinity for the non-polar stationary phase.

  • When pH < pKa: The carboxylic acid remains protonated (COOH), rendering the molecule significantly more neutral and hydrophobic, thereby increasing its retention.[4]

While the exact pKa of 2-Fluoro-5-(methylsulfonyl)benzoic acid is not readily published, the pKa of benzoic acid is ~4.2. The strong electron-withdrawing nature of the fluorine and methylsulfonyl substituents will lower this pKa, making it a stronger acid. To ensure complete protonation, the mobile phase pH should be maintained at least 2 units below this expected pKa. A pH of ~2.0-2.5 is therefore an ideal target.[4] This is the central pillar upon which this purification method is built.

cluster_0 Mobile Phase pH vs. Analyte State cluster_1 Chromatographic Outcome Analyte 2-Fluoro-5-(methylsulfonyl)benzoic acid (Analyte) High_pH High pH (e.g., pH 7) pH > pKa Analyte->High_pH Deprotonated (Anionic) Low_pH Low pH (e.g., pH 2.5) pH < pKa Analyte->Low_pH Protonated (Neutral) Poor_Retention Highly Polar Poor Retention Elutes Early High_pH->Poor_Retention Good_Retention More Hydrophobic Good Retention Separation Possible Low_pH->Good_Retention

Figure 1: Effect of mobile phase pH on analyte ionization and HPLC retention.

Detailed Experimental Protocol

This protocol is designed for a preparative HPLC system. Scale-down for analytical purposes can be achieved by adjusting flow rates, injection volumes, and column dimensions accordingly.

  • HPLC System: Preparative HPLC system with gradient capability, autosampler (or manual injector), fraction collector, and UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: A polar-embedded/polar-modified C18 column is highly recommended to prevent phase collapse.

    • Example: Waters SunFire™ Prep C18, Phenomenex Luna® Omega Polar C18, or equivalent.

    • Dimensions: 19 x 150 mm, 5 µm particle size (typical for preparative scale).

  • Solvents & Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • Ultrapure Water (18.2 MΩ·cm)

    • Trifluoroacetic Acid (TFA), HPLC grade (≥99.5%)

    • Crude 2-Fluoro-5-(methylsulfonyl)benzoic acid solid

    • Methanol (for sample dissolution)

    • Dimethyl Sulfoxide (DMSO), if needed for solubility

  • Mobile Phase A (Aqueous): 0.1% TFA in Water.

    • To 999 mL of ultrapure water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

    • To 999 mL of acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Rationale: TFA serves as both an acidifying agent to suppress analyte ionization and as an ion-pairing agent, which can help improve peak shape for acidic compounds.[9] It is also volatile, simplifying removal from collected fractions during product isolation.

  • Determine Loading Amount: Calculate the maximum amount of crude material to load based on the column manufacturer's guidelines (typically 5-10 mg per gram of stationary phase for a complex mixture).

  • Dissolution: Dissolve the crude solid in a minimal amount of a strong solvent. A 1:1 mixture of Methanol:Acetonitrile or a small amount of DMSO followed by dilution with the mobile phase is often effective.

    • Caution: Minimize the use of DMSO as it is a very strong solvent and can cause peak distortion if injected in large volumes. Ensure the final sample solution is miscible with the initial mobile phase conditions to prevent precipitation on the column.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[10]

The following parameters provide a robust starting point and should be optimized as needed.

ParameterRecommended Setting
Column Polar-Modified C18 (e.g., 19 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or optimize with DAD scan)
Injection Volume 1.0 - 5.0 mL (dependent on concentration and loop size)
Gradient Program Time (min)
0.0
2.0
17.0
18.0
20.0
20.1
25.0
  • Rationale for Gradient: The initial low organic content (10% B) ensures the polar analyte is retained on the column. The shallow gradient (from 10% to 70% B over 15 minutes) allows for a high-resolution separation of the target compound from closely eluting impurities. The high organic wash (95% B) cleans the column of any strongly retained, non-polar impurities before re-equilibration.

cluster_prep Preparation cluster_hplc HPLC Run cluster_post Post-Purification Prep_Mobile_Phase 1. Prepare Mobile Phases (A: 0.1% TFA/H₂O, B: 0.1% TFA/ACN) Equilibrate 3. Equilibrate Column (10% B) Prep_Mobile_Phase->Equilibrate Prep_Sample 2. Dissolve & Filter Crude Sample Inject 4. Inject Sample Prep_Sample->Inject Equilibrate->Inject Run_Gradient 5. Run Gradient Separation Inject->Run_Gradient Collect 6. Collect Fractions (Based on UV Signal) Run_Gradient->Collect Analyze 7. Analyze Fractions (Analytical HPLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Remove Organic Solvent (Rotary Evaporation) Pool->Evaporate Lyophilize 10. Lyophilize to Dry Powder Evaporate->Lyophilize

Figure 2: Complete workflow for the HPLC purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Retention 1. Mobile phase pH is too high. 2. Column phase collapse (if using a standard C18). 3. Insufficient equilibration at low %B.1. Confirm pH of Mobile Phase A is ~2.0. 2. Switch to a polar-embedded or aqueous-stable C18 column.[6] 3. Increase column equilibration time to at least 5-10 column volumes.
Peak Tailing 1. Mass overload on the column. 2. Secondary interactions with residual silanols. 3. Sample solvent effects.1. Reduce the injection mass. 2. Ensure mobile phase is sufficiently acidic (TFA helps mitigate this). 3. Dissolve sample in a weaker solvent or reduce injection volume.
Split or Broad Peaks 1. Sample precipitation on the column. 2. Column degradation or contamination. 3. High injection volume of a strong solvent.1. Ensure the sample is fully dissolved and miscible with the initial mobile phase. 2. Flush the column with a strong solvent series; if unresolved, replace the column. 3. Reduce injection volume or dilute the sample in the initial mobile phase.
Low Recovery 1. Analyte is irreversibly adsorbed to the column. 2. Analyte precipitation during solvent evaporation.1. Add a high-organic wash step (e.g., 100% Isopropanol) to the cleaning protocol. 2. Add a small amount of acetonitrile or methanol before freezing for lyophilization to act as a cryoprotectant.
Conclusion

The successful purification of polar, acidic compounds like 2-Fluoro-5-(methylsulfonyl)benzoic acid by reversed-phase HPLC is highly dependent on the rational selection of the stationary and mobile phases. By employing a polar-modified C18 column to ensure stability in highly aqueous conditions and, most critically, by controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, robust retention and high-resolution separation can be readily achieved. The detailed protocol and troubleshooting guide provided herein offer a comprehensive framework for scientists to obtain this valuable chemical intermediate in high purity, facilitating its effective use in research and development.

References
  • EvitaChem. (n.d.). 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.
  • PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid by Recrystallization

Abstract This document provides a comprehensive guide for the purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid via recrystallization. Recognizing the absence of specific solubility data in publicly available liter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid via recrystallization. Recognizing the absence of specific solubility data in publicly available literature, this protocol is designed to empower researchers with a systematic approach to solvent selection and optimization of the recrystallization process. The core of this guide is a two-stage methodology: a robust solvent screening protocol followed by a detailed, scalable recrystallization procedure. This application note is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 2-Fluoro-5-(methylsulfonyl)benzoic acid for downstream applications.

Introduction: The Importance of Purity

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic compound of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a carboxylic acid, a fluoro group, and a methylsulfonyl group, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[1] The methylsulfonyl group, in particular, enhances the compound's polarity, which can be a critical factor in its biological interactions.[1]

As with any active pharmaceutical ingredient (API) precursor or research compound, purity is paramount. Impurities, which can include unreacted starting materials, by-products, or residual solvents from synthesis, can significantly impact the outcome of subsequent reactions and biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[3][4][5]

The fundamental principle of recrystallization is based on the observation that the solubility of most solids increases with temperature.[4] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in lower concentrations, ideally remain in the solution (mother liquor) and are subsequently removed by filtration.[6]

The Science of Solvent Selection: A Predictive Approach

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[3][4] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound when hot.[3]

  • Low Solvency at Ambient or Cold Temperatures: The solvent should provide poor solubility for the compound at room temperature or below to ensure maximum recovery of the purified solid.[3]

  • Differential Solubility for Impurities: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal.[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]

Given the molecular structure of 2-Fluoro-5-(methylsulfonyl)benzoic acid, we can predict its solubility behavior. The presence of the carboxylic acid and the polar methylsulfonyl group suggests that polar solvents will be more effective than non-polar ones. However, the aromatic ring provides some non-polar character. Therefore, a systematic screening of solvents with varying polarities is the most scientifically sound approach.

Experimental Workflow

The overall process for purifying 2-Fluoro-5-(methylsulfonyl)benzoic acid is visualized in the workflow diagram below.

G cluster_0 Part 1: Solvent Screening cluster_1 Part 2: Bulk Recrystallization cluster_2 Part 3: Purity Assessment A Weigh small, equal amounts of crude 2-F-5-MSBA (e.g., 20-30 mg) B Test a range of solvents (polar to non-polar) at room temperature A->B C Heat insoluble samples to boiling B->C D Cool promising solutions to room temp, then ice bath C->D E Select optimal solvent (poor solubility cold, good solubility hot) D->E F Dissolve crude 2-F-5-MSBA in minimum amount of hot optimal solvent E->F G Hot gravity filtration (if insoluble impurities present) F->G Optional H Slowly cool the filtrate to induce crystallization F->H G->H I Cool further in an ice bath to maximize yield H->I J Collect crystals by vacuum filtration I->J K Wash crystals with ice-cold solvent J->K L Dry the purified crystals under vacuum K->L M Determine melting point of purified product L->M N Perform spectroscopic analysis (e.g., NMR, IR) L->N

Caption: Workflow for the purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for efficiently screening a variety of solvents to identify the optimal one for recrystallization.

Materials:

  • Crude 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate or heating block

  • Pasteur pipettes

  • A selection of solvents (see table below)

Suggested Solvents for Screening:

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Often suitable for polar organic acids like benzoic acid.
EthanolHigh78Good general-purpose polar solvent.
IsopropanolMedium-High82Similar to ethanol, may offer different solubility characteristics.
AcetoneMedium56A more polar aprotic solvent.
Ethyl AcetateMedium77A less polar ester, good for compounds of intermediate polarity.
TolueneLow111A non-polar aromatic solvent.
Heptane/HexaneVery Low98 / 69Non-polar solvents, may be useful as an anti-solvent.

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate small test tubes.

  • Room Temperature Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL). Agitate the mixture at room temperature. Record whether the solid is soluble, sparingly soluble, or insoluble. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature. If crystals form, this is a promising sign. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.

  • Solvent Selection: The ideal solvent is one in which the compound is insoluble or sparingly soluble at room temperature but completely soluble at the boiling point, and which yields a good quantity of crystals upon cooling.

Protocol 2: Bulk Recrystallization

Once an optimal solvent has been identified, proceed with the bulk purification.

Materials:

  • Crude 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Fluoro-5-(methylsulfonyl)benzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent, and begin heating the mixture with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, thereby maximizing the yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and preheat both by pouring hot solvent through them into a second, clean Erlenmeyer flask. Then, quickly pour the hot solution containing the dissolved product through the filter paper. Causality: This step removes any impurities that are insoluble in the hot solvent. Preheating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize the yield.

  • Crystal Collection: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold recrystallization solvent. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, preferably in a vacuum oven.

  • Analysis: Once dry, determine the mass of the recovered product to calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value (if available) or by spectroscopic methods (e.g., NMR). A sharp melting point close to the literature value is indicative of high purity.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, consider adding a second "anti-solvent" in which the compound is insoluble, but which is miscible with the first solvent.
The solution is supersaturated but requires nucleation.Scratch the inside of the flask with a glass rod at the meniscus. Add a "seed crystal" of the pure compound. Cool the solution in an ice-salt bath.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. Impurities are present that are depressing the melting point.Re-heat the solution and add a small amount of additional solvent. Try cooling the solution more slowly. If the oil solidifies upon further cooling, it can be re-dissolved and recrystallized. Consider using a different solvent.
Low recovery of purified product Too much solvent was used. The crystals were washed with solvent that was not cold enough. The product has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the solution is thoroughly cooled in an ice bath before filtering.
Colored impurities remain in crystals The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a small amount to avoid adsorbing the product.

Safety and Handling

2-Fluoro-5-(methylsulfonyl)benzoic acid and the solvents used for recrystallization require careful handling in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Chemical Hazards: This compound is a substituted benzoic acid and a sulfonyl derivative. Aromatic sulfonic acids can be corrosive and cause skin and eye irritation.[8] Inhalation of the dust should be avoided. The safety data sheet (SDS) for this or structurally similar compounds should be consulted for specific handling information.[7][9]

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in accordance with institutional and local regulations.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of Toronto Scarborough. Recrystallization - Single Solvent. [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ALFA CHEMICAL. Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. [Link]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing 2-Fluoro-5-(methylsulfonyl)benzoic acid as a Potential Enzyme Inhibitor

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of the novel small molecule, 2-Fluoro-5-(methylsulf...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of the novel small molecule, 2-Fluoro-5-(methylsulfonyl)benzoic acid. While this compound is a valuable building block in medicinal chemistry, its direct inhibitory activities are not yet extensively characterized.[1][2] This guide, therefore, uses 2-Fluoro-5-(methylsulfonyl)benzoic acid as a representative test compound to illustrate a robust, self-validating workflow for identifying and characterizing new enzyme inhibitors, with a particular focus on the therapeutically relevant enzyme class of methyltransferases.

The protocols herein are designed to be adaptable and are grounded in established principles of enzyme kinetics and assay development.[3] By following these guidelines, researchers can generate reliable data to determine the potency and mechanism of action of 2-Fluoro-5-(methylsulfonyl)benzoic acid or other compounds of interest.

Introduction to 2-Fluoro-5-(methylsulfonyl)benzoic acid and Methyltransferase Inhibition

2-Fluoro-5-(methylsulfonyl)benzoic acid is an aromatic organic compound with the molecular formula C₈H₇FO₄S.[1][4] Its structure, featuring a benzoic acid core with fluorine and methylsulfonyl substitutions, presents unique electronic and steric properties that make it an intriguing candidate for interaction with biological targets.[1][5] The methylsulfonyl group can enhance polarity and bioavailability, while the fluorine atom can modulate the compound's reactivity and binding affinity.[1]

Methyltransferases are a large class of enzymes that catalyze the transfer of a methyl group from a cofactor, typically S-adenosylmethionine (SAM), to a substrate, such as a protein or nucleic acid.[6] These enzymes are critical regulators of epigenetic gene expression and have been implicated in numerous diseases, including cancer.[6][7] As such, inhibitors of specific methyltransferases are highly sought after as potential therapeutic agents.

This guide will outline the necessary steps to assess the inhibitory activity of 2-Fluoro-5-(methylsulfonyl)benzoic acid against a representative lysine methyltransferase (KMT), a subclass of methyltransferases that modify lysine residues on histone proteins.[6]

Experimental Workflow for Inhibitor Characterization

The overall workflow for characterizing a potential enzyme inhibitor involves several key stages, from initial screening to detailed mechanistic studies. This process ensures a thorough evaluation of the compound's inhibitory properties.

G cluster_prep Preparation cluster_assay Primary Assay cluster_mechanistic Mechanistic Studies cluster_data Data Analysis prep_reagents Reagent Preparation (Enzyme, Substrate, Compound) ic50_det IC50 Determination (Dose-Response Assay) prep_reagents->ic50_det Proceed to screening data_proc Data Processing & Analysis ic50_det->data_proc Generate dose-response data kinetic_analysis Kinetic Analysis (Mechanism of Action) kinetic_analysis->data_proc Generate kinetic data data_proc->kinetic_analysis Inform kinetic study design interpretation Interpretation of Results data_proc->interpretation

Caption: Workflow for enzyme inhibitor characterization.

PART I: In Vitro Determination of Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[8] This protocol describes a 96-well plate-based assay to determine the IC50 of 2-Fluoro-5-(methylsulfonyl)benzoic acid against a target methyltransferase.

Materials and Reagents
  • Test Compound: 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8)[4]

  • Enzyme: Recombinant human lysine methyltransferase (e.g., EZH2 complex)

  • Substrate: Biotinylated histone H3 peptide

  • Cofactor: S-adenosylmethionine (SAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Detection Reagent: A suitable detection system, such as a fluorescent-based assay that detects the product S-adenosylhomocysteine (SAH).[7][9][10]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Plates: 96-well, low-volume, black microplates

  • Instrumentation: Microplate reader capable of detecting the chosen signal (e.g., fluorescence polarization)

Protocol 1: IC50 Determination
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

    • Further dilute each concentration from the DMSO plate into assay buffer to create the final working solutions for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup (96-well plate):

    • Blank Wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control Wells (100% enzyme activity): Add the enzyme solution and the same concentration of DMSO as the test wells.

    • Test Wells: Add the enzyme solution and the desired concentrations of the 2-Fluoro-5-(methylsulfonyl)benzoic acid working solutions.

    • Positive Control: If available, include a known inhibitor of the target enzyme.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate the enzyme with the test compound for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation of Reaction:

    • Prepare a solution containing the substrate (histone H3 peptide) and cofactor (SAM) in the assay buffer.

    • Add this substrate/cofactor mix to all wells to start the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction (if necessary, depending on the detection method) and add the detection reagents according to the manufacturer's protocol.[8]

    • Measure the signal on a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the blank signal from all wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_test_well / Signal_control_well))

  • Generate IC50 Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Hypothetical Data Presentation
CompoundTarget EnzymeIC50 (µM) [Hypothetical]
2-Fluoro-5-(methylsulfonyl)benzoic acidEZH215.2
Known EZH2 Inhibitor (Control)EZH20.05

PART II: Elucidating the Mechanism of Action (MoA)

Once the inhibitory potency has been established, the next crucial step is to determine the mechanism of action (MoA). Kinetic studies can reveal whether the inhibitor competes with the substrate or cofactor, or if it binds to a different site on the enzyme.

MoA cluster_enzyme Enzyme States E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor (EI) E->EI + Inhibitor (I) (Competitive) E->EI ES->E + Product (P) ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI + Inhibitor (I) (Uncompetitive) ES->ESI

Caption: Simplified model of enzyme-inhibitor interactions.

Protocol 2: Kinetic Analysis

This protocol involves measuring the initial reaction rates at various substrate concentrations in the presence of fixed concentrations of the inhibitor.

  • Experimental Design:

    • Select several fixed concentrations of 2-Fluoro-5-(methylsulfonyl)benzoic acid, typically around its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

    • For each inhibitor concentration (including a zero-inhibitor control), create a series of reactions with varying concentrations of one substrate (e.g., the histone peptide) while keeping the other (SAM) at a saturating concentration.

    • Alternatively, vary the concentration of SAM while keeping the histone peptide concentration fixed and saturating.

  • Assay Procedure:

    • Follow the general procedure outlined in Protocol 1, but instead of a dose-response of the inhibitor, use the matrix of fixed inhibitor concentrations and varied substrate concentrations.

    • Ensure that all measurements are taken in the initial velocity phase of the reaction.

Data Analysis and Interpretation
  • Michaelis-Menten Plot:

    • For each inhibitor concentration, plot the initial reaction velocity (V) against the substrate concentration ([S]).

    • Analyze the changes in the apparent Km (Michaelis constant) and Vmax (maximum velocity).

  • Lineweaver-Burk Plot:

    • Transform the data by plotting 1/V versus 1/[S]. This double-reciprocal plot can help visualize the inhibition type:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

By carefully executing these protocols and analyzing the resulting data, researchers can build a comprehensive profile of 2-Fluoro-5-(methylsulfonyl)benzoic acid as a potential enzyme inhibitor, paving the way for further optimization and development in drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • EvitaChem. (n.d.). 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.
  • Le-Dévédec, F., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Kleinschmidt, M., et al. (2015). Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. ASSAY and Drug Development Technologies, 13(4), 225-235. Retrieved from [Link]

  • Melo, D. J., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]

  • Hewawasam, G., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Retrieved from [Link]

  • Klink, T. A., et al. (2015). Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. Semantic Scholar. Retrieved from [Link]

  • van Haren, M. J., et al. (2015). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 54(38), 5941-5950. Retrieved from [Link]

  • BellBrook Labs. (2017). BellBrook Labs Launches Ultra-Sensitive Methyltransferase Assay to Accelerate Epigenetic Drug Discovery. Retrieved from [Link]

  • Wiley. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Retrieved from [Link]

Sources

Method

Use of 2-Fluoro-5-(methylsulfonyl)benzoic acid in photoaffinity labeling.

Application Notes & Protocols Guide to Photoaffinity Labeling Using 2-Fluoro-5-(methylsulfonyl)benzoic Acid as a Versatile Synthetic Scaffold Abstract Photoaffinity labeling (PAL) is a powerful chemical biology technique...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Guide to Photoaffinity Labeling Using 2-Fluoro-5-(methylsulfonyl)benzoic Acid as a Versatile Synthetic Scaffold

Abstract

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize ligand-protein interactions directly within a native biological context.[1][2][3] A successful PAL experiment hinges on the rational design of a photoaffinity probe, which typically consists of a ligand-mimicking moiety, a photoreactive group, and a reporter tag for downstream analysis.[4][5] This guide details the strategic use of 2-Fluoro-5-(methylsulfonyl)benzoic acid as a highly versatile and advantageous starting material for the synthesis of custom photoaffinity probes. We will explore the unique chemical properties of this scaffold, provide detailed synthetic protocols for converting it into a potent aryl azide-based probe, and outline a comprehensive workflow for its application in target identification experiments, complete with self-validating controls and downstream mass spectrometry analysis.

Section 1: The Strategic Advantage of the 2-Fluoro-5-(methylsulfonyl)benzoic Acid Scaffold

The efficacy of a photoaffinity probe is dictated by the chemical characteristics of its constituent parts. The 2-Fluoro-5-(methylsulfonyl)benzoic acid scaffold offers a unique combination of functional groups that provide distinct advantages in probe synthesis and application.

  • Carboxylic Acid (-COOH): This group serves as the primary chemical handle for conjugation. It can be readily activated and coupled to amine-containing ligands, linkers, or reporter tags via stable amide bond formation. This provides a straightforward and reliable method for incorporating the desired targeting moiety.

  • Aryl Fluoride (Ar-F): The fluorine atom is not the photoreactive group itself. Instead, it is a superb leaving group for nucleophilic aromatic substitution (SNAr). This allows for the efficient and high-yield conversion of the scaffold into an aryl azide , one of the most common and effective photoreactive groups.[4]

  • Methylsulfonyl Group (-SO2CH3): As a potent electron-withdrawing group, the methylsulfonyl moiety plays a critical role. It strongly activates the aromatic ring for SNAr, facilitating the displacement of the fluoride by an azide nucleophile under relatively mild conditions. This enhances the efficiency and reliability of the key synthetic step in creating the final photoreactive probe.

The strategic combination of these three groups makes this compound an ideal precursor for researchers aiming to develop custom probes tailored to their specific biological target.

Section 2: Probe Synthesis Workflow

The primary synthetic strategy involves a two-stage process: (1) Installation of the photoreactive aryl azide group, and (2) Conjugation of the targeting ligand.

Diagram: Synthetic Pathway from Scaffold to Probe

G cluster_0 Stage 1: Installation of Photoreactive Group cluster_1 Stage 2: Ligand Conjugation A 2-Fluoro-5-(methylsulfonyl) benzoic acid B 2-Azido-5-(methylsulfonyl) benzoic acid A->B  NaN3, DMF, Heat (SNAr Reaction)   C Activated Ester Intermediate (e.g., NHS Ester) B->C  EDC, NHS   D Final Photoaffinity Probe (Ligand-Linker-Photophore-Tag) C->D  Ligand-NH2 (Amide Coupling)  

Caption: Synthetic workflow for creating a photoaffinity probe.

Protocol 2.1: Synthesis of 2-Azido-5-(methylsulfonyl)benzoic Acid

This protocol details the conversion of the fluoro-scaffold into its photoreactive azide counterpart.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard workup and purification reagents (Ethyl acetate, HCl, brine, MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-Fluoro-5-(methylsulfonyl)benzoic acid in anhydrous DMF.

  • Add 1.5 to 2.0 equivalents of sodium azide to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, ensuring the product moves to the organic layer.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-Azido-5-(methylsulfonyl)benzoic acid.

Causality Insight: The use of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion to attack the electron-deficient aromatic ring, facilitating the SNAr reaction.

Protocol 2.2: Conjugation to an Amine-Containing Ligand

This protocol describes a general method for coupling the azide intermediate to a ligand of interest.

Materials:

  • 2-Azido-5-(methylsulfonyl)benzoic acid (from Protocol 2.1)

  • Amine-containing ligand of interest (e.g., a small molecule with a primary amine linker)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve 1.0 equivalent of 2-Azido-5-(methylsulfonyl)benzoic acid in anhydrous DMF.

  • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution. Stir at room temperature for 1-2 hours to form the NHS-ester intermediate.

  • In a separate vial, dissolve 1.2 equivalents of your amine-containing ligand in DMF. Add 2-3 equivalents of DIPEA.

  • Add the ligand solution to the activated NHS-ester solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, the final probe can be purified using reverse-phase HPLC.

Causality Insight: A two-step activation with EDC/NHS is preferred over a one-step carbodiimide coupling. It converts the carboxylic acid into a more stable, amine-reactive intermediate (the NHS ester), which reduces side reactions and often leads to cleaner products and higher yields.

Section 3: Experimental Application: Target Identification

Once the photoaffinity probe is synthesized and purified, it can be used in a multi-stage experiment to identify its cellular binding partners.

Diagram: Photoaffinity Labeling Experimental Workflow

G A Incubate Proteome (Lysate or Live Cells) with Probe B UV Irradiation (e.g., 350 nm) A->B C Covalent Cross-linking of Probe to Target Protein B->C Nitrene Formation D Cell Lysis (if starting with live cells) C->D E Click Chemistry (Attach Reporter Tag, e.g., Biotin) D->E F Affinity Purification (e.g., Streptavidin Beads) E->F G Elution & SDS-PAGE Analysis F->G H In-gel Digestion (Trypsin) G->H I LC-MS/MS Analysis & Database Search H->I J Target Protein Identification I->J

Sources

Application

Application Note &amp; Protocol: 2-Fluoro-5-(methylsulfonyl)benzoic Acid as a Fluorescent Probe for Nucleic Acids

Part 1: Foundational Principles and Application Executive Summary This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Principles and Application

Executive Summary

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 2-Fluoro-5-(methylsulfonyl)benzoic acid as a fluorescent probe for nucleic acids. While specific literature on this compound's application as a nucleic acid probe is emerging[1], its chemical structure is analogous to other "turn-on" fluorescent dyes. These probes are characterized by a significant increase in fluorescence quantum yield upon binding to target molecules, such as DNA or RNA. This "light-up" capability offers a high signal-to-noise ratio, making it a potentially powerful tool for sensitive nucleic acid quantification. The protocols herein are based on established methodologies for similar fluorescent probes and are designed to be self-validating, enabling researchers to optimize and confirm the assay's performance in their own laboratories.

Proposed Mechanism of Action: A "Turn-On" Fluorescent Probe

2-Fluoro-5-(methylsulfonyl)benzoic acid's utility as a nucleic acid probe is predicated on a proposed mechanism of environment-sensitive fluorescence, a hallmark of "turn-on" probes. In its unbound state in an aqueous solution, the molecule possesses rotational freedom around its chemical bonds. This intramolecular rotation provides a non-radiative pathway for the dissipation of energy upon photoexcitation, resulting in low intrinsic fluorescence.

Upon introduction to a solution containing nucleic acids, the probe is hypothesized to bind to the nucleic acid structure, likely through intercalation or groove binding. This association physically restricts the intramolecular rotation of the probe. With the non-radiative decay pathway inhibited, the excited state of the molecule is more likely to relax by emitting a photon, leading to a significant enhancement of fluorescence. This principle is a cornerstone of modern fluorescent probe design, enabling high-sensitivity assays with low background signal.[2][3]

G cluster_0 Unbound State (Aqueous Solution) cluster_1 Bound State (Nucleic Acid Complex) Unbound 2-Fluoro-5-(methylsulfonyl)benzoic acid (Low Fluorescence) Rotation Intramolecular Rotation Unbound->Rotation High Rotational Freedom Bound Probe-Nucleic Acid Complex (High Fluorescence) Unbound->Bound Addition of Nucleic Acids Energy_Loss Non-Radiative Decay (Energy lost as heat) Rotation->Energy_Loss No_Rotation Restricted Rotation Bound->No_Rotation Binding to DNA/RNA Fluorescence Radiative Decay (Energy emitted as light) No_Rotation->Fluorescence

Caption: Proposed "turn-on" mechanism of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Spectroscopic Profile (Hypothetical)

The precise excitation and emission maxima of 2-Fluoro-5-(methylsulfonyl)benzoic acid when bound to nucleic acids must be determined empirically. However, based on similar small molecule fluorophores, the following are reasonable starting points for spectroscopic characterization:

ParameterExpected RangeRationale and Experimental Consideration
Excitation Wavelength (λex) 340 - 380 nmThe aromatic system suggests excitation in the UV-A to near-visible range. An excitation scan is the first step in characterization.
Emission Wavelength (λem) 440 - 480 nmA significant Stokes shift is characteristic of "turn-on" probes, leading to emission in the blue to cyan region of the spectrum. An emission scan is required to identify the peak wavelength.
Quantum Yield (Φ) Low (<0.05) in buffer, High (>0.3) when boundThis is the defining characteristic of a "turn-on" probe. Quantum yield should be measured in the presence and absence of a saturating concentration of dsDNA.
Photostability To be determinedThe photostability of the probe should be assessed by continuous illumination and monitoring of fluorescence decay. This is critical for imaging applications.

Part 2: Experimental Protocols and Validation

Protocol for dsDNA Quantification

This protocol provides a framework for the sensitive quantification of double-stranded DNA (dsDNA) using 2-Fluoro-5-(methylsulfonyl)benzoic acid. The key to this protocol is the generation of a standard curve, which serves as a self-validating system for the assay's performance.

2.1.1. Materials and Reagents

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid: (CAS: 247569-56-8)[1][4][5][6]

  • Stock Solution: 1 mM 2-Fluoro-5-(methylsulfonyl)benzoic acid in DMSO. Store at -20°C, protected from light.

  • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5 (TE Buffer). Ensure the buffer is filtered and RNase-free if working with RNA.

  • dsDNA Standard: A high-quality, accurately quantified dsDNA standard (e.g., calf thymus DNA).

  • Microplates: Black, opaque, 96-well or 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: A fluorescence microplate reader with tunable excitation and emission wavelengths.

2.1.2. Experimental Workflow

G start Start prep_standards Prepare dsDNA Standards (e.g., 0-1000 ng/mL) start->prep_standards prep_samples Prepare Unknown Samples (Dilute if necessary) start->prep_samples prep_reagent Prepare Working Probe Solution (e.g., 1-10 µM in Assay Buffer) start->prep_reagent plate_loading Plate Loading: - 50 µL Standards - 50 µL Samples - 50 µL Blank (Buffer) prep_standards->plate_loading prep_samples->plate_loading add_probe Add 50 µL of Working Probe Solution to all wells prep_reagent->add_probe plate_loading->add_probe incubate Incubate for 5 minutes at room temperature, protected from light add_probe->incubate read_fluorescence Measure Fluorescence (Ex: ~360 nm, Em: ~460 nm) incubate->read_fluorescence data_analysis Data Analysis: 1. Subtract Blank 2. Plot Standard Curve 3. Calculate Unknowns read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for dsDNA quantification using 2-Fluoro-5-(methylsulfonyl)benzoic acid.

2.1.3. Step-by-Step Methodology

  • Prepare dsDNA Standard Curve:

    • Create a series of dsDNA standards by serially diluting the dsDNA stock in Assay Buffer. A recommended range is 0, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

    • Causality: A standard curve is essential for converting fluorescence units into an absolute concentration. The range should bracket the expected concentration of your unknown samples.

  • Prepare Unknown Samples:

    • Dilute your unknown DNA samples in Assay Buffer to fall within the range of the standard curve.

  • Prepare Working Probe Solution:

    • Dilute the 1 mM stock solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid into Assay Buffer to a final concentration of 2X the desired final concentration (e.g., for a 5 µM final concentration, prepare a 10 µM working solution). The optimal concentration should be determined via titration.

  • Assay Plating:

    • Add 50 µL of each dsDNA standard, unknown sample, and a "no DNA" blank (Assay Buffer only) to separate wells of the black microplate. It is recommended to run all samples in triplicate.

  • Initiate Reaction:

    • Add 50 µL of the 2X Working Probe Solution to all wells. The total volume in each well will now be 100 µL.

  • Incubation:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Causality: This allows the binding reaction between the probe and DNA to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity on a microplate reader using the empirically determined excitation and emission wavelengths.

2.1.4. Data Analysis and Self-Validation

  • Blank Subtraction: Calculate the average fluorescence of the blank wells and subtract this value from all other readings.

  • Standard Curve Generation: Plot the blank-subtracted fluorescence values for the dsDNA standards against their known concentrations.

  • Linear Regression: Perform a linear regression on the standard curve data points.

    • Trustworthiness Check: The coefficient of determination (R²) should be ≥ 0.99 for the assay to be considered reliable. A low R² value may indicate pipetting errors or that the assay is not linear over the chosen concentration range.

  • Quantify Unknowns: Use the equation of the line from the linear regression to calculate the concentration of the unknown samples.

Protocol for RNA Quantification

The protocol for RNA quantification is similar to that for dsDNA, but with critical modifications to account for the lability of RNA and potential differences in probe binding.

2.2.1. Key Modifications for RNA

  • Strict RNase-Free Conditions: Use RNase-free tips, tubes, and reagents to prevent RNA degradation.

  • RNA Standards: Use a commercially available, quantified RNA standard (e.g., a specific ribosomal RNA).

  • Assay Buffer: A MOPS-based buffer may be more suitable for maintaining RNA integrity.

  • Separate Validation: The binding affinity and fluorescence enhancement of the probe may differ between DNA and RNA. Therefore, a separate standard curve and validation are required for RNA quantification.

Part 3: Advanced Considerations and References

Troubleshooting
ProblemPotential CauseRecommended Solution
High Background Fluorescence Probe concentration is too high.Perform a probe titration to find the optimal concentration that balances signal with background.
Contaminated reagents or plate.Use fresh, high-quality reagents and plates designed for fluorescence assays.
Low Signal-to-Noise Ratio Sub-optimal excitation/emission wavelengths.Perform excitation and emission scans to determine the true spectral peaks of the DNA-bound probe.
Non-Linear Standard Curve Saturation at high DNA concentrations.Reduce the upper range of your standard curve or dilute your samples.
Pipetting inaccuracies.Ensure pipettes are calibrated and use proper technique.
Potential for Broader Applications

The "turn-on" nature of probes like 2-Fluoro-5-(methylsulfonyl)benzoic acid makes them adaptable for other advanced applications, including:

  • Real-time PCR: As a non-interfering dye for monitoring DNA amplification.

  • High-Throughput Screening (HTS): For identifying compounds that displace the probe from nucleic acids.

  • Cellular Imaging: With modifications to improve cell permeability, it could potentially be used to visualize nucleic acids in fixed or live cells.[7]

References

  • San Diego State University, "Fluorescence turn-on molecular probes for rapid detection of DNA/RNA sequences" : This resource describes the "turn-on" mechanism where a modified cytidine probe exhibits a change in fluorescence upon binding, illustrating the core principle applicable to FMSBA. (URL: [Link])

  • PMC, NIH, "Fluorescent hybridization probes for nucleic acid detection" : A review detailing the principles and applications of various fluorescent probes for nucleic acids, providing a background on the technologies in this field.[8] (URL: [Link])

  • PubMed Central, NIH, "Nucleic acid-based fluorescent probes and their analytical potential" : This paper reviews different categories of oligonucleotide biosensors and the use of dyes that change their fluorescence properties upon binding to nucleic acids.[9] (URL: [Link])

  • Madame Curie Bioscience Database, NCBI, "Fluorescence-Signaling Nucleic Acid-Based Sensors" : This chapter provides an overview of fluorescent DNA probes, such as molecular beacons, which operate on a "fluorescent switch" mechanism.[10] (URL: [Link])

  • PubMed, "Sequence-Specific Fluorescence Turn-On Sensing of RNA by DNA Probes..." : An abstract describing a specific "turn-on" probe for RNA, demonstrating the application of this technology.[3] (URL: [Link])

  • MDPI, "Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells" : This article discusses approaches to overcome high fluorescence background in cellular imaging, a relevant consideration for probe development.[7] (URL: [Link])

  • ALFA CHEMICAL, "Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale" : A supplier page that explicitly mentions the use of this compound "as a fluorescent probe for the detection of nucleic acids".[1] (URL: [Link])

  • ACS Medicinal Chemistry Letters, "Emerging Utility of Fluorosulfate Chemical Probes" : This article discusses environment-sensitive fluorogenic reporters, a concept related to "turn-on" probes. (URL: [Link])

  • Bioconjugate Chemistry, ACS Publications, "Hybridization-Sensitive Fluorescent Probes for DNA and RNA..." : This paper describes a "light-up" effect upon hybridization of probes with target nucleic acids. (URL: [Link])

  • PMC, NIH, "Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes" : This study on related sulfonamide-containing compounds provides context for the development of new fluorescent probes. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers in achieving a higher yield and purity of this important synthetic intermediate.

I. Synthetic Strategies and Workflow Optimization

The synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be approached through several strategic routes. The choice of pathway often depends on the available starting materials and the scale of the reaction. Below, we outline two common and effective synthetic workflows, along with key considerations for optimizing your yield at each stage.

Workflow 1: Oxidation of a Toluene Precursor

This is a robust and frequently employed method that begins with a substituted toluene derivative. The workflow involves two primary oxidative transformations.

Workflow 1 A 2-Fluoro-5-(methylthio)toluene B 2-Fluoro-5-(methylsulfonyl)toluene A->B Sulfide Oxidation C 2-Fluoro-5-(methylsulfonyl)benzoic Acid B->C Toluene Side-Chain Oxidation

Caption: Workflow 1: Synthesis via sequential oxidation.

Workflow 2: Hydrolysis of a Benzonitrile Precursor

An alternative approach involves the hydrolysis of a nitrile functional group to the corresponding carboxylic acid. This method can be advantageous if the benzonitrile starting material is readily accessible.

Workflow 2 D 2-Fluoro-5-(methylsulfonyl)benzonitrile E 2-Fluoro-5-(methylsulfonyl)benzoic Acid D->E Nitrile Hydrolysis

Caption: Workflow 2: Synthesis via nitrile hydrolysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, providing actionable solutions based on established chemical principles.

A. Issues in Sulfide Oxidation (Workflow 1, Step 1)

Q1: My oxidation of 2-Fluoro-5-(methylthio)toluene to the sulfone is incomplete, and I observe the presence of the corresponding sulfoxide.

A1: Incomplete oxidation is a common issue when converting sulfides to sulfones. The sulfoxide is an intermediate in this reaction, and insufficient oxidant or reaction time will result in its presence in the final mixture.

  • Causality: The oxidation of a sulfide to a sulfone proceeds in two steps. The first oxidation to the sulfoxide is generally faster than the second oxidation to the sulfone.

  • Solutions:

    • Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) are used. A slight excess (2.1-2.2 equivalents) can help drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the sulfoxide intermediate.

    • Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of the second oxidation step. However, be cautious as this may also lead to side reactions depending on the oxidant used.[1]

Q2: I am observing over-oxidation and the formation of unknown byproducts.

A2: Over-oxidation can occur with strong oxidizing agents, potentially leading to the degradation of the aromatic ring or other functional groups.

  • Causality: Aggressive reaction conditions (high temperature, highly concentrated oxidant) can lead to non-selective oxidation.

  • Solutions:

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution via a dropping funnel to maintain better control over the reaction temperature and concentration.[2]

    • Choice of Oxidant: Consider using a milder and more selective oxidizing agent. For example, hydrogen peroxide in acetic acid is a "green" and highly selective system for sulfide oxidation.[1]

    • Catalytic Systems: Employing a catalyst, such as sodium tungstate with hydrogen peroxide, can allow for more controlled and efficient oxidation under milder conditions.[3][4]

Oxidizing SystemTypical ConditionsSelectivity for SulfoneReference
Potassium PermanganateAqueous, neutral or basicGood, but can over-oxidize[5][6]
Hydrogen Peroxide/Acetic AcidRoom temperature or gentle heatingHigh[1]
Oxone®Ethanol for sulfoxide, water for sulfoneSolvent-dependent[7]
Sodium Tungstate/H₂O₂Catalytic, room temperatureExcellent[3][4]
B. Issues in Toluene Side-Chain Oxidation (Workflow 1, Step 2)

Q3: The oxidation of the methyl group in 2-Fluoro-5-(methylsulfonyl)toluene is slow and gives a low yield of the benzoic acid.

A3: The oxidation of an electron-deficient methyl group on an aromatic ring can be challenging.

  • Causality: The strong electron-withdrawing nature of the sulfonyl and fluoro groups deactivates the methyl group towards oxidation.

  • Solutions:

    • Sufficient Oxidant: Use a significant excess of a strong oxidizing agent like potassium permanganate (typically 3-4 equivalents).

    • Elevated Temperature: This reaction generally requires heating to reflux for an extended period to proceed at a reasonable rate.[5]

    • Phase Transfer Catalysis: Since the reaction is often biphasic (aqueous permanganate and organic toluene derivative), the use of a phase transfer catalyst can significantly improve the reaction rate and yield by facilitating the interaction between the reactants.[8]

Q4: The work-up of my permanganate oxidation is difficult, with the formation of a fine brown precipitate of manganese dioxide (MnO₂).

A4: The reduction of permanganate in neutral or basic conditions produces manganese dioxide, which can be challenging to filter.

  • Causality: MnO₂ is a fine, often colloidal, precipitate that can clog filter paper.

  • Solutions:

    • Hot Filtration: Filter the hot reaction mixture to remove the MnO₂. The solubility of the desired carboxylate salt is higher at elevated temperatures, minimizing product loss.[5][9]

    • Reductive Quench: Before filtration, add a reducing agent like sodium bisulfite to the cooled reaction mixture to dissolve the MnO₂ as soluble Mn²⁺ salts.[5][8]

    • Stabilizing Agents: In some applications, the use of a stabilizing agent like sodium hexametaphosphate (HMP) has been shown to control the particle size of MnO₂, making it easier to handle.[10]

C. Issues in Nitrile Hydrolysis (Workflow 2)

Q5: The hydrolysis of 2-Fluoro-5-(methylsulfonyl)benzonitrile is incomplete, and I recover starting material.

A5: The hydrolysis of nitriles to carboxylic acids can be slow, especially with electron-withdrawing groups on the aromatic ring.

  • Causality: The electron-withdrawing sulfonyl and fluoro groups decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by water or hydroxide.

  • Solutions:

    • Stronger Acidic or Basic Conditions: Use more concentrated acid (e.g., concentrated sulfuric acid) or a higher concentration of base (e.g., 20-40% aqueous sodium hydroxide).

    • Higher Temperatures: Refluxing the reaction mixture for an extended period is often necessary to drive the hydrolysis to completion.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of nitrile hydrolysis.

D. General Purification Issues

Q6: My final product, 2-Fluoro-5-(methylsulfonyl)benzoic acid, is difficult to purify and has a low melting point.

A6: Impurities from the reaction or work-up can co-precipitate with the product, leading to reduced purity.

  • Causality: Incomplete reactions or side reactions can result in impurities with similar solubility properties to the desired product.

  • Solutions:

    • Recrystallization: This is the most effective method for purifying solid organic compounds. For benzoic acid derivatives, a common solvent system is water or a mixed solvent system like ethanol/water. The principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly, promoting the formation of pure crystals.[11][12][13][14]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

    • Activated Carbon Treatment: If the product is colored, adding a small amount of activated carbon to the hot solution during recrystallization can help remove colored impurities.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 2-Fluoro-5-(methylsulfonyl)benzoic acid?

A1: The purity of commercially available 2-Fluoro-5-(methylsulfonyl)benzoic acid is typically in the range of 95-98%.

Q2: What are the main applications of 2-Fluoro-5-(methylsulfonyl)benzoic acid?

A2: It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its functional groups allow for a variety of chemical transformations, making it a valuable intermediate in drug discovery.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents require careful handling:

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Strong Acids and Bases: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Many are flammable and should be used in a well-ventilated fume hood.

Q4: Can I use other oxidizing agents for the toluene side-chain oxidation?

A4: While potassium permanganate is common, other strong oxidizing agents like sodium dichromate in acidic conditions can also be used. However, permanganate is often preferred due to its lower cost and the avoidance of heavy metal waste from chromium.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid via Oxidation of 2-Fluoro-5-(methylsulfonyl)toluene

Step 1: Oxidation of 2-Fluoro-5-(methylthio)toluene to 2-Fluoro-5-(methylsulfonyl)toluene

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-(methylthio)toluene in glacial acetic acid.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-(methylsulfonyl)toluene.

Step 2: Oxidation of 2-Fluoro-5-(methylsulfonyl)toluene to 2-Fluoro-5-(methylsulfonyl)benzoic Acid

  • To a solution of 2-fluoro-5-(methylsulfonyl)toluene in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol), add potassium permanganate (3-4 equivalents) portion-wise.

  • Heat the mixture to reflux and stir vigorously for 8-12 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry to obtain the crude 2-fluoro-5-(methylsulfonyl)benzoic acid.

  • Recrystallize the crude product from water or an ethanol/water mixture to obtain the pure product.

V. References

  • Recrystallization and Extractions of Organic Compounds. (2010). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Colleville, A. P., et al. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 20(12), 2116-2123.

  • US Patent 5,136,043A. (1992). Process for the preparation of aromatic sulfonyl chlorides.

  • Crimi, M. L., & Siegrist, R. L. (2004). Control of manganese dioxide particles resulting from in situ chemical oxidation using permanganate. Journal of Environmental Engineering, 130(6), 643-652.

  • ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. Available at: [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Available at: [Link]

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476.

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • Li, J., et al. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 17(5), 2824-2828.

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • Ali, M. A., & Alauddin, M. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 513-519.

  • CN114907234B. (2022). Preparation method of 2-fluoro-5-formylbenzonitrile.

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]

  • Pacific Northwest National Laboratory. Individual Reactions of Permanganate and Various Reductants. Available at: [Link]

  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.

  • CN104557639A. (2015). Method of preparing 2-nitro-4-methylsulfonyl benzoic acid.

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

  • Ashenhurst, J. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. o-CHLOROBENZOIC ACID. Available at: [Link]

  • Scribd. Toluene Oxidation to Benzoic Acid. Available at: [Link]

  • IOSR Journal. Permanganate Oxidation mechanisms of Alkylarenes. Available at: [Link]

  • Steemit. Reactions with Potassium Permanganate. The Chemical Chameleon. Available at: [Link]

  • Bahrami, K., et al. (2016). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 21(10), 1341.

  • Lee, D. G., Lamb, S. E., & Chang, V. S. (1981). Carboxylic acids from the oxidation of terminal alkenes by permanganate: nonadecanoic acid. Organic Syntheses, 60, 11.

  • CN111909040A. (2020). Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

  • CN110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • ResearchGate. Synthesis of 2-fluoro-5-nitrobenzonitrile. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid, their probable causes, and actionable solutions. The two primary synthetic routes are covered:

  • Route A: Directed ortho-Metalation (DoM) of 1-Fluoro-4-(methylsulfonyl)benzene followed by carboxylation.

  • Route B: Oxidation of 2-Fluoro-5-(methylthio)benzoic acid.

Issue 1: Low Yield of the Desired Product
Symptom Probable Cause(s) Recommended Solution(s)
Route A (DoM): A complex mixture of products is observed, with only a small amount of the desired carboxylic acid.1. Inefficient Lithiation: The organolithium reagent (e.g., n-BuLi, s-BuLi) may be of poor quality or may have degraded. 2. Reaction with Solvent: The highly reactive organolithium intermediate can react with ethereal solvents like THF, especially at higher temperatures. 3. Poor Regioselectivity: While the fluorine atom is a strong ortho-directing group, some lithiation may occur at other positions.1. Titrate the Organolithium Reagent: Always titrate your organolithium reagent prior to use to determine its exact molarity. 2. Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the lithiation step to minimize solvent degradation.[1][2] 3. Use of Additives: The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can enhance the rate and regioselectivity of the lithiation.
Route B (Oxidation): The reaction appears sluggish, and a significant amount of starting material remains even after extended reaction times.1. Insufficient Oxidant: The molar equivalents of the oxidizing agent (e.g., m-CPBA, Oxone®, hydrogen peroxide) may be insufficient for complete conversion. 2. Low Reaction Temperature: The oxidation may be too slow at the chosen temperature. 3. Poor Solubility: The starting sulfide may not be fully dissolved in the reaction solvent, limiting its availability for oxidation.1. Increase Oxidant Equivalents: Use a slight excess of the oxidizing agent (e.g., 2.2-2.5 equivalents for the conversion of sulfide to sulfone). 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for the formation of byproducts. 3. Solvent Selection: Choose a solvent system in which the starting material is fully soluble. For example, a mixture of acetic acid and water can be effective for oxidations with hydrogen peroxide.
Issue 2: Presence of Significant Impurities in the Final Product
Symptom Probable Cause(s) Recommended Solution(s)
Route A (DoM): The final product is contaminated with isomers.Incorrect Regioselective Lithiation: The strong basicity of the organolithium reagent can lead to deprotonation at other positions on the aromatic ring, resulting in the formation of isomeric carboxylic acids.Optimize Directing Group Strategy: The combination of the fluoro and methylsulfonyl groups should strongly direct lithiation to the C2 position. Ensure slow addition of the organolithium reagent at low temperatures to maximize kinetic selectivity. The use of a milder base, if effective, could also improve regioselectivity.
Route B (Oxidation): The final product contains the corresponding sulfoxide.Incomplete Oxidation: The reaction was stopped before the complete conversion of the intermediate sulfoxide to the desired sulfone.Monitor the Reaction Closely: Use TLC or HPLC to monitor the disappearance of the sulfoxide intermediate. If necessary, add more oxidizing agent and/or increase the reaction time or temperature to drive the reaction to completion. Purification: The sulfone can often be separated from the more polar sulfoxide by column chromatography or recrystallization.
General: The product is contaminated with a byproduct that has lost the methylsulfonyl group.Over-oxidation (Route B): In rare cases, harsh oxidation conditions can lead to the cleavage of the C-S bond and formation of a sulfonic acid.[3] Benzyne Formation (Route A): If the lithiation is performed at too high a temperature (e.g., above -50 °C), elimination of lithium fluoride can generate a reactive benzyne intermediate, leading to various byproducts.[1]Milder Oxidation Conditions (Route B): Use a milder oxidizing agent or lower the reaction temperature. Strict Temperature Control (Route A): It is critical to maintain a low temperature during the entire lithiation and quenching process.[2]

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid?

Both the Directed ortho-Metalation (DoM) and the oxidation routes are viable. The choice often depends on the availability of starting materials. The oxidation of 2-Fluoro-5-(methylthio)benzoic acid is often more straightforward and avoids the use of highly pyrophoric organolithium reagents, making it more amenable to scale-up.

Q2: How can I effectively monitor the progress of the oxidation of 2-Fluoro-5-(methylthio)benzoic acid?

Thin-layer chromatography (TLC) is a simple and effective method. The starting sulfide is the least polar, the intermediate sulfoxide is more polar, and the final sulfone product will have an intermediate polarity. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation of these three spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to take when performing a Directed ortho-Metalation (DoM) reaction?

DoM reactions involve the use of organolithium reagents, which are pyrophoric and react violently with water and protic solvents. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Proper personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is essential. Always have a suitable fire extinguisher (Class D for metal fires) readily available.

Q4: I am having trouble purifying my final product. What strategies can I use?

For impurities arising from the DoM route, such as regioisomers, careful column chromatography may be necessary. For the oxidation route, the main impurities are the starting sulfide and the intermediate sulfoxide. Recrystallization is often an effective method for purifying the final sulfone product. A solvent system in which the sulfone has lower solubility at room temperature compared to the impurities should be chosen.

III. Experimental Protocols

Protocol A: Synthesis via Directed ortho-Metalation (DoM)

This protocol is a representative procedure and may require optimization.

Step 1: Directed ortho-Metalation and Carboxylation

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-fluoro-4-(methylsulfonyl)benzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the reaction mixture via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush dry ice into a powder and add it in small portions to the reaction mixture. Caution: This will cause vigorous gas evolution. Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction with water and acidify the aqueous layer with 1 M HCl to a pH of ~2. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol B: Synthesis via Oxidation

This protocol is a representative procedure and may require optimization.

Step 1: Oxidation of 2-Fluoro-5-(methylthio)benzoic acid

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(methylthio)benzoic acid (1.0 eq) and a suitable solvent such as acetic acid.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (2.2-2.5 eq) to the solution. The reaction may be slightly exothermic. If necessary, use an ice bath to maintain the temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or HPLC until the starting material and the sulfoxide intermediate are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate. Collect the solid by filtration. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Visualizing Reaction Pathways and Side Reactions

Main Synthetic Pathways

Synthetic Pathways cluster_A Route A: Directed ortho-Metalation cluster_B Route B: Oxidation A1 1-Fluoro-4-(methylsulfonyl)benzene A2 ortho-Lithiated Intermediate A1->A2 n-BuLi, THF, -78 °C A3 2-Fluoro-5-(methylsulfonyl)benzoic acid A2->A3 1. CO2 (dry ice) 2. H3O+ B1 2-Fluoro-5-(methylthio)benzoic acid B2 2-Fluoro-5-(methylsulfinyl)benzoic acid (Sulfoxide Intermediate) B1->B2 [O] B3 2-Fluoro-5-(methylsulfonyl)benzoic acid B2->B3 [O]

Caption: Main synthetic routes to 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Common Side Reactions in Directed ortho-Metalation

DoM Side Reactions cluster_side Potential Side Products main ortho-Lithiated Intermediate iso Isomeric Lithiated Species main->iso Poor Regioselectivity solv Solvent-Derived Byproducts main->solv Reaction with THF (if T > -70 °C) benz Benzyne Intermediate main->benz Elimination of LiF (if T > -50 °C)

Caption: Common side reactions in the Directed ortho-Metalation route.

Common Side Products in the Oxidation Route

Oxidation Side Products start 2-Fluoro-5-(methylthio)benzoic acid (Starting Material) inter 2-Fluoro-5-(methylsulfinyl)benzoic acid (Sulfoxide Intermediate) start->inter Incomplete Oxidation product 2-Fluoro-5-(methylsulfonyl)benzoic acid (Desired Product) inter->product Incomplete Oxidation

Caption: Common impurities from the oxidation route due to incomplete reaction.

V. References

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved from

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(5), 1143.

  • Wikipedia. (2023, October 29). Directed ortho metalation. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from

  • Ye, M., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2038–2042.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid

Welcome to the dedicated technical support resource for 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and encounter challenges in achieving the desired purity. As a molecule possessing a strongly electron-withdrawing sulfonyl group, a halogen, and an acidic carboxylic acid moiety, its purification requires a nuanced approach that considers the interplay of its functional groups.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and validated workflows to address common and complex purification issues.

Troubleshooting Guide: From Crude Product to High-Purity Material

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My crude product has a low melting point and appears oily or as a sticky solid after synthesis. What are the likely impurities?

Answer: This is a common issue and typically points to the presence of residual starting materials or incompletely oxidized intermediates from the synthetic process. The most probable synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid involves the oxidation of 2-Fluoro-5-(methylsulfonyl)toluene.

Probable Impurities:

  • Unreacted Starting Material: 2-Fluoro-5-(methylsulfonyl)toluene.

  • Partial Oxidation Products: 2-Fluoro-5-(methylsulfonyl)benzaldehyde and 2-Fluoro-5-(methylsulfonyl)benzyl alcohol.[1][2][3] These intermediates are less polar than the final carboxylic acid and can act as eutectic contaminants, depressing the melting point and leading to an oily appearance.

  • Residual Solvents: High-boiling point solvents used in the reaction or workup.

Self-Validation/QC Check: Before attempting purification, it is crucial to analyze the crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number and relative polarity of the impurities.

Question 2: I attempted recrystallization, but the recovery is very low, or the product "oiled out" instead of forming crystals. What went wrong?

Answer: Low recovery or "oiling out" during recrystallization is almost always a solvent-related issue, often compounded by the presence of impurities.[4] 2-Fluoro-5-(methylsulfonyl)benzoic acid is a polar molecule, and selecting an appropriate solvent system is critical.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Given the compound's polarity, highly non-polar solvents like hexanes are unlikely to be effective, while highly polar solvents like methanol may dissolve it too readily even at low temperatures.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when impurities inhibit the formation of a crystal lattice.[4]

  • Excessive Solvent: Using too much solvent will keep the product dissolved even after cooling, leading to poor recovery.[6]

Protocol: Systematic Solvent Screening for Recrystallization

This protocol provides a logical workflow to identify the optimal solvent or solvent system for your material.

dot

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-5-(methylsulfonyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8). We address common challenges and provide validated protocols to help you achieve the desired purity for your downstream applications.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Q1: What are the most probable impurities in my crude sample of 2-Fluoro-5-(methylsulfonyl)benzoic acid?

A: While the impurity profile depends heavily on the synthetic route, typical contaminants in crude aromatic carboxylic acids include:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Reaction Intermediates: Partially reacted species that did not proceed to the final product.

  • Side-Products: Isomers or products from competing reaction pathways. For instance, if the synthesis involves oxidation of a methyl group to a carboxylic acid, you might have residual aldehyde or alcohol intermediates.

  • Inorganic Salts: By-products from the reaction or workup steps (e.g., NaCl, MgSO₄).

  • Residual Solvents: Solvents used in the reaction or initial extraction (e.g., Toluene, Ethyl Acetate, THF).

  • Colored Impurities: Often high molecular weight, polymeric, or degradation products that can discolor the final compound.

Q2: My isolated product is off-white or yellowish. How can I remove the color?

A: Discoloration is typically due to trace amounts of highly conjugated or polymeric impurities. The most effective method for removing these is treatment with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area that adsorbs these color bodies.

Causality: The principle is based on preferential adsorption. The large, flat, and often polar surfaces of colored impurities bind strongly to the activated carbon, while your smaller, more crystalline target molecule remains in solution. This process is most effective in a hot solution just before the crystallization step. See Protocol 2.2 for a detailed methodology.

Q3: How do I select the best purification method for my needs?

A: The choice depends on the nature of the impurities, the scale of your experiment, and the required final purity.

Method Best For Removing... Scale Pros Cons
Acid-Base Extraction Neutral or basic impurities, inorganic salts.Milligram to multi-gramHigh capacity, excellent for removing non-acidic compounds, cost-effective.Ineffective for removing other acidic impurities with similar pKa values.
Recrystallization Impurities with different solubility profiles than the product.Milligram to kilogramExcellent for achieving high crystalline purity, removes trapped solvents and salts.Relies on finding a suitable solvent system; potential for product loss in the mother liquor.
Column Chromatography Impurities with similar polarity to the product (e.g., isomers, closely related side-products).Microgram to gramHigh resolution, capable of separating very similar compounds.Labor-intensive, requires significant solvent volumes, can be difficult to scale up.

For most common purification challenges with this compound, a sequential approach of Acid-Base Extraction followed by Recrystallization is highly effective and recommended.

Q4: My NMR/LC-MS analysis still shows contamination. Which method is best for removing stubborn impurities?

A: If standard extraction and recrystallization fail, the impurities likely have very similar chemical properties (acidity, polarity, solubility) to your target compound. In this scenario, flash column chromatography is the most powerful tool. By using a carefully selected solvent system (mobile phase) and stationary phase (typically silica gel), you can exploit subtle differences in polarity to achieve separation. High-Performance Liquid Chromatography (HPLC) is also an excellent analytical tool to develop a separation method that can be scaled to preparative chromatography.[1]

Q5: My recovery yield after purification is very low. What are the common causes?

A: Low recovery is a frequent issue. Consider these potential causes:

  • During Recrystallization:

    • Using too much solvent: This keeps more of your product dissolved in the cold mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude solid.[2][3]

    • Cooling too rapidly: This can trap impurities and lead to the formation of fine, difficult-to-filter crystals. Allow the solution to cool slowly to room temperature before moving to an ice bath.[2]

    • Premature crystallization: If the solution cools during hot filtration (to remove charcoal or insoluble impurities), product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.[3]

  • During Acid-Base Extraction:

    • Incomplete precipitation: After re-acidifying the aqueous layer, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate salt and precipitate the neutral acid. Check with pH paper.

    • Insufficient extraction: Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to ensure complete transfer of the compound between phases.

    • Emulsion formation: If an emulsion forms at the solvent interface, it can trap your product. Try adding brine (saturated NaCl solution) to break the emulsion.

Section 2: Detailed Purification Protocols

Protocol 2.1: Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[4][5] The acid is converted to its water-soluble carboxylate salt with a weak base, washed with an organic solvent to remove impurities, and then regenerated by re-acidification.[6][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-Fluoro-5-(methylsulfonyl)benzoic acid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. A typical concentration is 50-100 mg/mL.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. half the volume of the organic solvent).

    • Expert Insight: Sodium bicarbonate is a weak base, making it selective for deprotonating the carboxylic acid without affecting other less acidic functionalities.[5]

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ evolution will occur). Shake gently and vent frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (steps 2-4) on the organic layer 1-2 more times to ensure complete extraction. Combine all aqueous extracts.

  • Organic Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified product should form.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Workflow Diagram: Acid-Base Extraction

G cluster_start Start cluster_extraction Extraction cluster_purification Purification & Isolation cluster_end End start Crude Product in Organic Solvent add_bicarb Add Sat. NaHCO₃ (aq) start->add_bicarb separate Separate Layers add_bicarb->separate aq_layer Aqueous Layer (Product as Salt) separate->aq_layer Collect org_layer Organic Layer (Neutral Impurities) separate->org_layer Discard acidify Cool & Acidify with 6M HCl (pH 1-2) aq_layer->acidify precipitate Precipitation acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry Solid filtrate->dry end_product Pure Product dry->end_product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Protocol 2.2: Purification by Recrystallization

This method relies on the principle that the target compound and its impurities have different solubilities in a given solvent system.[3][8] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.

1. Solvent Selection (Crucial First Step): The key is to identify a suitable solvent or solvent pair. Given the polarity of the methylsulfonyl group and the aromatic ring, polar protic or aprotic solvents are good candidates. Test solubility in small test tubes before committing to a large-scale procedure.

Solvent Solubility (Hot) Solubility (Cold) Recommendation
WaterModerate-HighVery LowExcellent choice, often used for benzoic acids.[2]
EthanolVery HighHighPoor choice as a single solvent due to high cold solubility.
IsopropanolHighModeratePotential candidate, but may require significant cooling.
AcetonitrileHighModeratePotential candidate.
Water/Ethanol Mix Tunable Tunable Highly Recommended. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy (cloud point), then add a drop of ethanol to re-clarify.

2. Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot solvent (or solvent system) to completely dissolve the solid. Keep the solution at or near boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated carbon (approx. 1-2% w/w of your compound).

  • Hot Filtration: Bring the solution back to a boil for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes the carbon and any insoluble impurities.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Recrystallization

G start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Carbon (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter insoluble Insoluble Impurities & Carbon (Discard) hot_filter->insoluble filtrate Hot Filtrate hot_filter->filtrate cool_slow Slowly Cool to RT filtrate->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter mother_liquor Mother Liquor (Soluble Impurities, Discard) vac_filter->mother_liquor wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General workflow for purification by recrystallization.

Protocol 2.3: Flash Column Chromatography

This technique is reserved for difficult separations where impurities have similar properties to the product. It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).

1. System Selection:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A solvent system must be developed using Thin-Layer Chromatography (TLC). The goal is to find a system that gives your product an Rf value of ~0.3-0.4.

Solvent System (Example) Polarity Comments
Hexanes:Ethyl Acetate (e.g., 1:1)ModerateA standard starting point for many organic compounds.
Dichloromethane:Methanol (e.g., 98:2)Moderate-HighThe methanol significantly increases polarity. Good for more polar compounds.
Add 0.5-1% Acetic Acid-Crucial for acidic compounds. Adding a small amount of acid to the eluent suppresses the deprotonation of the carboxylic acid on the silica surface, preventing peak tailing and improving separation.

2. Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable eluent system using TLC plates.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar solvent of your eluent system (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Run the eluent through the column using positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all solvent traces.

Workflow Diagram: Column Chromatography

G start Crude Product tlc Develop Eluent System via TLC start->tlc load Load Sample onto Column start->load pack Pack Silica Gel Column tlc->pack pack->load elute Elute with Solvent & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry end_product Pure Product dry->end_product

Caption: Workflow for purification by flash column chromatography.

Section 3: Purity Assessment

After any purification procedure, it is critical to verify the purity of the final compound. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and identify any remaining proton- or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity by checking for the presence of other components.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Odinity. (2017). Extraction of Benzoic Acid. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • University of Texas at Dallas. The Extraction of Benzoic Acid from a Mixture. [Link]

  • Scribd. Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • University of Texas at Dallas. The Recrystallization of Benzoic Acid. [Link]

  • Chem-Space. Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. [Link]

  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]

  • SIELC Technologies. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the amination of sulfonyl chlorides

Technical Support Center: Optimizing Amination of Sulfonyl Chlorides Welcome to the technical support center for optimizing the amination of sulfonyl chlorides. This guide is structured to provide researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amination of Sulfonyl Chlorides

Welcome to the technical support center for optimizing the amination of sulfonyl chlorides. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of sulfonamides. The content is organized in a question-and-answer format, moving from foundational principles to advanced troubleshooting, ensuring you can quickly diagnose and resolve issues in your experimental workflow.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the reaction, providing the fundamental knowledge needed to design a robust experimental setup.

Q1: What is the fundamental mechanism of the amination of a sulfonyl chloride?

The reaction proceeds via a nucleophilic substitution at the sulfur center. The lone pair of the amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient trigonal bipyramidal intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]

Troubleshooting_Low_Yield Start Problem: Low or No Yield CheckSM Monitor Reaction (TLC/LC-MS). Are Starting Materials Consumed? Start->CheckSM SM_Consumed Yes, SM Consumed CheckSM->SM_Consumed Yes SM_Not_Consumed No, SM Not Consumed CheckSM->SM_Not_Consumed No Hydrolysis Cause: Sulfonyl Chloride Hydrolysis Solution: Use anhydrous conditions, fresh reagent. SM_Consumed->Hydrolysis SideReaction Cause: Other Side Reactions Solution: Analyze byproducts, adjust conditions. SM_Consumed->SideReaction Reactivity Cause: Low Reactivity (Hindered Amine/Deactivated Sulfonyl Chloride) SM_Not_Consumed->Reactivity Conditions Cause: Sub-optimal Conditions SM_Not_Consumed->Conditions IncreaseTemp Solution: Increase Temperature, use microwave irradiation. Reactivity->IncreaseTemp Catalyst Solution: Add catalyst (e.g., DMAP, Lewis Acid). Reactivity->Catalyst StrongerBase Solution: Use stronger base (e.g., DBU). Conditions->StrongerBase Solvent Solution: Switch to a higher-boiling solvent (e.g., DMF). Conditions->Solvent Experimental_Workflow Prep 1. Reagent Prep - Dry glassware - Anhydrous solvent - Fresh reagents Setup 2. Reaction Setup - Dissolve amine & base - Inert atmosphere (N₂) - Cool to 0 °C Prep->Setup Addition 3. Dropwise Addition - Dissolve RSO₂Cl - Add slowly to amine solution Setup->Addition Reaction 4. Reaction - Warm to RT - Stir & Monitor (TLC) Addition->Reaction Workup 5. Workup - Quench reaction - Aqueous wash - Extract product Reaction->Workup Purify 6. Purification - Dry organic layer - Concentrate - Recrystallize/Column Workup->Purify Analysis 7. Analysis - NMR, MS, MP Purify->Analysis

Sources

Optimization

Troubleshooting poor regioselectivity in the chlorosulfonation of fluorobenzoic acids

Welcome to the Technical Support Center for the Chlorosulfonation of Fluorobenzoic Acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this rea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Chlorosulfonation of Fluorobenzoic Acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on troubleshooting and optimizing regioselectivity. As a Senior Application Scientist, I've compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.

Understanding the Challenge: The Tug-of-War of Directing Groups

The chlorosulfonation of fluorobenzoic acids is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the competing directing effects of the existing substituents: the fluorine atom and the carboxylic acid group.

  • Fluorine (-F): A halogen, fluorine is an ortho-, para- director. While it is deactivating due to its strong inductive electron-withdrawing effect (-I), it also possesses a resonance effect (+M) where its lone pairs can donate electron density to the ring, stabilizing the arenium ion intermediate at the ortho and para positions.[1][2] In many electrophilic aromatic substitutions, fluorine's resonance effect leads to a strong preference for para substitution.[1]

  • Carboxylic Acid (-COOH): This group is a meta-director and is strongly deactivating.[3][4][5] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.[3][4]

The inherent conflict between these directing effects is the primary reason for poor regioselectivity in the chlorosulfonation of fluorobenzoic acids. The incoming chlorosulfonyl group (-SO₂Cl) will substitute the ring at a position influenced by the delicate balance of these electronic and steric factors.

Visualizing the Directing Effects

Caption: Competing directing effects on a fluorobenzoic acid ring.

Frequently Asked Questions (FAQs)

Q1: What is the active electrophile in chlorosulfonation?

The reaction mechanism of chlorosulfonation can be complex. In many cases, the active electrophile is considered to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from chlorosulfonic acid.[6][7] However, at different temperatures, sulfur trioxide (SO₃) can also be generated and act as the electrophile.[6]

Q2: Why am I getting a mixture of isomers?

A mixture of isomers is the most common outcome due to the competing directing effects of the fluorine and carboxylic acid groups.[7] The precise ratio of these isomers will depend on the specific fluorobenzoic acid you are using (e.g., 2-fluoro, 3-fluoro, or 4-fluorobenzoic acid) and the reaction conditions.

Q3: How do the positions of the -F and -COOH groups affect the outcome?

The relative positions of the fluorine and carboxylic acid groups are critical in determining the major product.

  • 2-Fluorobenzoic Acid: The positions ortho and para to the fluorine are also meta to the carboxylic acid. This alignment can potentially lead to a more selective reaction.

  • 3-Fluorobenzoic Acid: The directing effects are less aligned, which can result in a more complex mixture of products.

  • 4-Fluorobenzoic Acid: The position ortho to the fluorine is meta to the carboxylic acid, which can lead to a more predictable outcome.

Q4: What are the most common side reactions?

Besides the formation of multiple isomers, other potential side reactions include:

  • Disulfonation: The introduction of a second chlorosulfonyl group, especially with an excess of chlorosulfonic acid.[7]

  • Sulfone Formation: The reaction of the initially formed sulfonyl chloride with another molecule of the fluorobenzoic acid can lead to the formation of a sulfone bridge.

  • Decomposition: At higher temperatures, decomposition of the starting material or product can occur.

Troubleshooting Guide: Improving Regioselectivity

This section provides actionable advice to address poor regioselectivity in your chlorosulfonation reactions.

Issue 1: Low Yield of the Desired Isomer

If the yield of your target isomer is low, it is likely due to the formation of a complex mixture of products.

Troubleshooting Steps:

  • Temperature Control: The regioselectivity of electrophilic aromatic substitution can be highly dependent on temperature.

    • Recommendation: Run the reaction at a lower temperature. This often favors the kinetically controlled product, which may be your desired isomer. It is advisable to start at 0-5 °C and slowly allow the reaction to warm to room temperature.[7]

  • Solvent Effects: The choice of solvent can influence the regioselectivity.

    • Recommendation: While chlorosulfonic acid is often used as both the reagent and solvent, in some cases, using an inert co-solvent like dichloromethane can alter the isomer distribution.[8]

  • Stoichiometry of Chlorosulfonic Acid: An excess of chlorosulfonic acid is typically used to drive the reaction to completion, but a large excess can promote side reactions.[7]

    • Recommendation: Carefully control the molar equivalents of chlorosulfonic acid. A typical starting point is 3-5 molar equivalents.[7]

Issue 2: Difficulty in Separating Isomers

The similar physicochemical properties of the resulting chlorosulfonyl fluorobenzoic acid isomers can make purification challenging.

Troubleshooting Steps:

  • Recrystallization: This is a common and effective method for purification.

    • Recommendation: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or acetic acid) and a non-polar solvent (like hexane or water) can be effective.[7]

  • Chromatography: For difficult separations, column chromatography may be necessary.

    • Recommendation: Use a high-resolution stationary phase and optimize the eluent system.

  • Derivatization: Converting the sulfonyl chloride to a more crystalline derivative (e.g., a sulfonamide) can sometimes facilitate separation. The desired sulfonamide can then be hydrolyzed back to the sulfonic acid if needed.

Data Presentation: Impact of Reaction Conditions on Isomer Distribution (Hypothetical Data)
ParameterCondition ACondition BCondition C
Temperature 0 °C25 °C (Room Temp)50 °C
Solvent Neet (No Solvent)DichloromethaneNeet (No Solvent)
Molar Equivalents of ClSO₃H 335
Desired Isomer (%) 655040
Undesired Isomer 1 (%) 253545
Undesired Isomer 2 (%) 101515

Note: This table presents hypothetical data to illustrate how reaction conditions can influence isomer ratios. Actual results will vary based on the specific fluorobenzoic acid used.

Experimental Protocols

Protocol 1: General Procedure for the Chlorosulfonation of Fluorobenzoic Acid

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water.[9] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. All glassware must be thoroughly dried.

Materials:

  • Fluorobenzoic acid (1 molar equivalent)

  • Chlorosulfonic acid (3-5 molar equivalents)[7]

  • Crushed ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, carefully add the chlorosulfonic acid.

  • Cool the flask in an ice-water bath.

  • Slowly add the fluorobenzoic acid in portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

  • Slowly warm the reaction mixture to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A precipitate will form.[7][9]

  • Continue stirring for 15-20 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum.

Protocol 2: Analytical Method for Isomer Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the isomer mixture.

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[10]

  • Detection: UV detection at a wavelength where all isomers show significant absorbance.

  • Quantification: Use certified reference standards for each isomer to create a calibration curve for accurate quantification.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Poor Regioselectivity Observed LowYield Low Yield of Desired Isomer? Start->LowYield Separation Difficulty Separating Isomers? LowYield->Separation No Temp Adjust Temperature (Lower Temperature) LowYield->Temp Yes Recrystal Optimize Recrystallization Separation->Recrystal Yes End Improved Regioselectivity/Purity Separation->End No Solvent Modify Solvent System Temp->Solvent Stoich Optimize Reagent Stoichiometry Solvent->Stoich Stoich->Separation Chroma Employ Column Chromatography Recrystal->Chroma Derivatize Consider Derivatization Chroma->Derivatize Derivatize->End

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Quora. (2018, January 25). Why is the carboxylic group in benzoic group a meta-directing group?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Gauth. (n.d.). Solved: The -COOH group in electrophilic aromatic substitution is :ortho directing para directing. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?. Retrieved from [Link]

  • Bassin, J., Cremlyn, R., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]

  • ResearchGate. (2010). Chlorosulfonic Acid Promotes Unusually Selective Chlorination of 2‐Alkanones with Sulfuryl Chloride. Synthesis of 3,3‐Dichloro‐and 1,1,3,3‐Tetrachloro‐4‐Methyl‐2‐Pentanone. Retrieved from [Link]

  • ResearchGate. (2017). Iron(III) Chloride-Mediated Regio- and Stereoselective Chlorosulfonylation of Alkynes and Alkenes with Sodium Sulfinates. Retrieved from [Link]

  • MDPI. (n.d.). Polysulfone Membranes: Here, There and Everywhere. Retrieved from [Link]

  • PubMed. (2011, May 30). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 2-Fluoro-5-(methylsulfonyl)benzoic acid under acidic conditions

Introduction Welcome to the technical support center for 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experiments. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Fluoro-5-(methylsulfonyl)benzoic acid in acidic media?

A1: The main stability concern for 2-Fluoro-5-(methylsulfonyl)benzoic acid under acidic conditions is the potential for hydrolysis of the methylsulfonyl group. While aryl sulfones are generally considered stable, strong acidic conditions, especially at elevated temperatures, can promote cleavage of the carbon-sulfur (C-S) bond. Additionally, while the fluoro and carboxylic acid groups are generally stable, extreme conditions could potentially lead to unforeseen reactions. It is crucial to perform forced degradation studies to understand the specific degradation pathways for your experimental conditions.[1]

Q2: What are the likely degradation products of 2-Fluoro-5-(methylsulfonyl)benzoic acid under acidic stress?

A2: Based on the chemical structure, the most probable degradation product under acidic hydrolysis is 2-fluorobenzoic acid, resulting from the cleavage of the C-S bond and loss of the methylsulfonyl group. Another possibility, though less likely under typical laboratory conditions, is the hydrolysis of the fluoro group to a hydroxyl group, which would yield 2-hydroxy-5-(methylsulfonyl)benzoic acid. The identification of these potential degradants is a key objective of a forced degradation study.

Q3: I am observing unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions. How can I identify these new peaks?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify these, a hyphenated technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is highly recommended.[2][3][4][5][6] By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can determine their molecular weights and fragmentation patterns. This information, combined with knowledge of the starting material's structure, allows for the confident identification of degradation products.

Q4: My assay results for 2-Fluoro-5-(methylsulfonyl)benzoic acid are lower than expected after an acidic workup. What could be the cause?

A4: A lower than expected assay value suggests that a portion of your compound has degraded. The acidic conditions of your workup are likely causing partial hydrolysis. To confirm this, you should analyze a sample of your reaction mixture both before and after the acidic workup using a stability-indicating HPLC method. This will allow you to quantify the amount of degradation that has occurred. To mitigate this, consider neutralizing the reaction mixture before extraction or using a milder acidic workup if your experimental protocol allows.

Troubleshooting Guide

Issue 1: Significant degradation of 2-Fluoro-5-(methylsulfonyl)benzoic acid is observed during a reaction conducted in strong acid.
  • Plausible Cause: The combination of strong acid and elevated temperature is likely promoting the hydrolysis of the methylsulfonyl group.

  • Troubleshooting Steps:

    • Reduce Temperature: If the reaction kinetics allow, lowering the reaction temperature can significantly decrease the rate of degradation.

    • Decrease Acid Concentration: Investigate if a lower concentration of the acid catalyst is sufficient for the desired reaction to proceed.

    • Alternative Acid Catalysts: Explore the use of milder acid catalysts, such as solid acid catalysts or weaker Brønsted acids.

    • Reaction Time Optimization: Minimize the reaction time to what is necessary for the completion of the primary reaction to reduce the exposure of the product to harsh conditions.

Issue 2: Poor mass balance in a forced degradation study under acidic conditions.
  • Plausible Cause: This could be due to the formation of volatile degradation products that are not detected by your analytical method, or degradation products that are not UV-active if you are using a UV detector. It's also possible that some degradants are irreversibly adsorbed onto your HPLC column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with your UV detector to detect non-chromophoric compounds.

    • Headspace GC-MS Analysis: If volatile degradation products are suspected, analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column Flushing and Recovery: After your analytical run, flush the column with a strong solvent to check for any strongly retained compounds.

    • Verify Analyte Stability in Mobile Phase: Ensure that your compound and its potential degradation products are stable in the mobile phase you are using for analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-Fluoro-5-(methylsulfonyl)benzoic acid in an acidic solution.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid in methanol at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 1M HCl to achieve a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.

  • Incubation: Incubate both the stressed and control samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the degradation kinetics.

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the acidic sample with an equivalent amount of 1M NaOH.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Peak Identification: If significant degradation is observed, analyze the stressed sample using an LC-MS method to identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by showing that the degradation products are well-resolved from the parent peak.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study of 2-Fluoro-5-(methylsulfonyl)benzoic acid under Acidic Conditions (1M HCl at 60 °C)

Time (hours)Parent Compound (%)Degradation Product 1 (%) (2-fluorobenzoic acid)Mass Balance (%)
0100.00.0100.0
495.24.599.7
890.59.199.6
1285.813.899.6
2475.324.199.4

Visualizations

Diagram 1: Potential Acid-Catalyzed Degradation Pathway

G parent 2-Fluoro-5-(methylsulfonyl)benzoic acid acid H+, H2O, Δ parent->acid degradant1 2-Fluorobenzoic acid acid->degradant1 degradant2 Methanesulfonic acid acid->degradant2

Caption: Proposed hydrolysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected peaks in HPLC lcms Analyze by LC-MS start->lcms identify Identify m/z and fragmentation lcms->identify compare Compare with potential degradants identify->compare confirm Confirm structure compare->confirm known Known Degradant confirm->known Match unknown Unknown Degradant confirm->unknown No Match further Further characterization (e.g., NMR) unknown->further

Caption: Workflow for identifying unknown peaks in HPLC analysis.

References

  • ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules. [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules. [Link]

  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. [Link]

  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

Sources

Optimization

Technical Support Center: Degradation of 2-Fluoro-5-(methylsulfonyl)benzoic acid

Frequently Asked Questions (FAQs) Q1: Where can I find established degradation pathways for 2-Fluoro-5-(methylsulfonyl)benzoic acid? As of our latest review, there are no specific, peer-reviewed studies detailing the deg...

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)
Q1: Where can I find established degradation pathways for 2-Fluoro-5-(methylsulfonyl)benzoic acid?

As of our latest review, there are no specific, peer-reviewed studies detailing the degradation pathways of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This is common for novel chemical entities. Therefore, an investigation into its stability must be built upon a predictive approach based on the chemical liabilities of its constituent functional groups: the aromatic C-F bond, the aryl-sulfonyl bond, and the carboxylic acid group. A forced degradation (or stress testing) study is the standard, systematic approach to experimentally determine these pathways.[4][5][6]

Q2: Based on its structure, what are the most likely degradation pathways I should anticipate?

The degradation susceptibility of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be predicted by analyzing its three key functional regions.

  • Aryl-Sulfonyl Group (C-SO₂): This is arguably the most probable site of degradation. The carbon-sulfur bond in aromatic sulfonic acids can be susceptible to cleavage under hydrolytic (especially at high temperatures) and photolytic conditions.[7][8][9] The primary degradation products would likely be 2-fluorobenzoic acid and methanesulfonic acid via a desulfonation pathway.

  • Carbon-Fluorine Bond (C-F): The C-F bond is the strongest single bond in organic chemistry and is exceptionally stable.[10][11][12] It is often introduced into molecules to block metabolic oxidation. While enzymatic or harsh chemical defluorination is possible, cleavage of this bond is unlikely under standard forced degradation conditions.[13][14] If it were to occur, it would likely yield 2-hydroxy-5-(methylsulfonyl)benzoic acid.

  • Carboxylic Acid Group (COOH): Aromatic carboxylic acids are generally stable. Decarboxylation is a potential thermal degradation pathway, though it typically requires very high temperatures for aryl acids.

Based on this analysis, desulfonation is the most anticipated degradation pathway. Other minor pathways could include hydroxylation of the aromatic ring under oxidative stress.

Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis / Photolysis cluster_oxidation Oxidation cluster_thermal High Thermal Stress Parent 2-Fluoro-5-(methylsulfonyl)benzoic acid Deg1 2-Fluorobenzoic acid Parent->Deg1 Desulfonation (C-S Cleavage) Deg3 Hydroxylated Derivatives Parent->Deg3 Ring Oxidation Deg4 1-Fluoro-4-(methylsulfonyl)benzene Parent->Deg4 Decarboxylation Deg2 Methanesulfonic acid

Caption: General workflow for conducting a forced degradation study.

Recommended Starting Conditions:

Stress ConditionRecommended ProtocolKey Considerations & What to Look For
Acid Hydrolysis Dilute API stock with 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 24, and 48 hours.Look for new peaks in the chromatogram. Desulfonation is a potential outcome. If no degradation, increase acid concentration or temperature.
Base Hydrolysis Dilute API stock with 0.1 M NaOH. Incubate at 60°C. Sample at 2, 6, 24, and 48 hours.The aryl-sulfonyl linkage may be susceptible to base-catalyzed hydrolysis. [15]Neutralize samples with an equivalent amount of acid before injection.
Oxidative Dilute API stock with 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 6, 24, and 48 hours.The methylsulfonyl group is already in a high oxidation state and should be stable. [16][17][18]Look for minor peaks corresponding to ring hydroxylation.
Thermal Store API as a solid powder and in solution at 80°C. Sample at 1, 3, and 7 days.Check for desulfonation or decarboxylation. Compare solid vs. solution degradation to understand the role of solvent/water.
Photolytic Expose API in solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²). Run a dark control in parallel.Photolytic cleavage of the C-S bond is a known pathway for aryl sulfonamides. [7][19]The dark control is critical to distinguish between photolytic and thermal degradation.
Guide 2: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is one that can resolve the parent peak from all potential degradation products and excipients. [20]For 2-Fluoro-5-(methylsulfonyl)benzoic acid, which is a polar, ionizable, and fluorinated compound, careful selection of chromatographic parameters is key.

Key Experimental Parameters:

ParameterRecommendation & Rationale
Column 1. C18 Column (High Quality, End-capped): The workhorse of reversed-phase HPLC. A good starting point for most small molecules. 2. Polar-Embedded Column (e.g., Amide, Carbamate): Recommended if the parent or degradants are very polar and show poor retention on a C18. These columns are stable in highly aqueous mobile phases. [21][22]3. Pentafluorophenyl (PFP) Column: Offers alternative selectivity for halogenated and aromatic compounds and can be very effective at resolving positional isomers. [22]
Mobile Phase Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Formate in Water. The acidic pH (~2.7-3.5) will suppress the ionization of the carboxylic acid, leading to better retention and peak shape. Formate buffers are volatile and ideal for LC-MS. Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower UV cutoff.
Detection UV/PDA: Scan for the optimal wavelength (λmax) using a photodiode array detector. Mass Spectrometry (MS): Essential for identifying unknown degradants. Use a high-resolution mass spectrometer (Q-TOF, Orbitrap) for accurate mass measurements.
Gradient Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to elute all components. Optimize the gradient to improve resolution around the parent peak and any observed degradant peaks.

Troubleshooting Common HPLC Issues:

ProblemProbable Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Mobile phase pH is too close to the analyte's pKa.Ensure mobile phase pH is at least 1.5-2 units away from the pKa of the carboxylic acid. Use a high-purity, well-end-capped column. [23]
Poor Retention Analyte is too polar for the column/mobile phase combination.Switch to a polar-embedded column. [21]Decrease the amount of organic solvent at the start of the gradient or run in 100% aqueous mobile phase if the column allows.
Co-eluting Peaks Insufficient selectivity of the stationary phase.Change the organic modifier (e.g., from acetonitrile to methanol). Try a different stationary phase (e.g., C18 to PFP). Adjust the mobile phase pH. [24]
Guide 3: How to Identify Unknown Degradation Products

Once you have separated the degradants using your HPLC method, identification is the next critical step. This is almost exclusively performed using LC-MS, particularly with tandem mass spectrometry (MS/MS).

  • Obtain Accurate Mass: Use a high-resolution mass spectrometer to measure the mass-to-charge ratio (m/z) of the degradant to at least four decimal places. This allows you to generate a list of possible elemental compositions.

  • Perform MS/MS Fragmentation: Isolate the degradant's molecular ion in the mass spectrometer and fragment it. The resulting fragmentation pattern is a fingerprint that provides structural clues.

  • Analyze Fragmentation Patterns: Compare the degradant's fragmentation pattern to that of the parent compound.

    • For 2-Fluoro-5-(methylsulfonyl)benzoic acid, key fragments to look for include:

      • Loss of SO₂ (64 Da): A very common fragmentation pathway for aryl sulfonyl compounds. [25][26][27] * Loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da): Indicates the sulfonyl group is intact.

      • Loss of H₂O (18 Da) or CO₂ (44 Da): Indicative of the carboxylic acid group.

    • Example: If a degradant shows a mass corresponding to desulfonation (i.e., the mass of 2-fluorobenzoic acid), its MS/MS spectrum should match that of a 2-fluorobenzoic acid reference standard and lack the characteristic SO₂ or •SO₂CH₃ losses.

References
  • O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. [Link]

  • Chen, Y., et al. (2018). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. PubMed. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]

  • Supporting Information Figure S1: Mass spectral fragmentations of sulfon
  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • HPLC Troubleshooting Guide. Source Not Specified.
  • Perpétuo, G. J., & Brooks, P. R. (2012). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Knut and Alice Wallenberg Foundation. (2018). Carbon-fluorine molecules helping to treat and diagnose diseases. KAW Foundation. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Givens, R. S., et al. (2002). Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications. [Link]

  • Richard, C., et al. (2006). Photodegradation of Sulfonylurea Molecules: Analytical and Theoretical DFT Studies. Journal of Photochemistry and Photobiology A: Chemistry, 178(2-3), 139-145.
  • Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Gayo, L. M., et al. (2018). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 23(11), 2973. [Link]

  • Williams, A., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]

  • Morales, A., et al. (2015). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dong, W., et al. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]

  • Dey, S., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. PubMed. [Link]

  • Tillet, J. G., & Smith, D. J. H. (1974). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. [Link]

  • Ji, Y., et al. (2015). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Morales, A., et al. (2015). Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water. ResearchGate. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs. [Link]

  • Shrivastava, A., & Gupta, V. B. (2012). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Tillett, J. G. (1962). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Semantic Scholar. [Link]

  • De-Giorgi, M. R., et al. (2005). Mechanochemical degradation of aromatic sulfonic acids. PubMed. [Link]

  • Nguyen, T. L., et al. (2018). Understanding the oxidation mechanism of methanesulfinic acid by ozone in the atmosphere. ResearchGate. [Link]

  • El-Hilaly, A. E., et al. (1976). Elimination of oxidative degradation during the per-O-methylation of carbohydrates. PubMed. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • AMiner. (n.d.). Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–carbon Bond Strength in Water. AMiner. [Link]

  • Jurkovfi, M., & Wurst, M. (1993). Biodegradation of aromatic by Pseudomonas mira carboxylic acids. FEMS Microbiology Letters, 111(2-3), 265-269. [Link]

  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Nakhostin-Roohi, B., et al. (2011). Effect of chronic supplementation with methylsulfonylmethane on oxidative stress following acute exercise in untrained healthy men. PubMed. [Link]

  • Nakhostin-Roohi, B., et al. (2011). Effect of chronic supplementation with methylsulfonylmethane on oxidative stress following acute exercise in untrained healthy men. ResearchGate. [Link]

  • Butawan, M., et al. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-Fluoro-5-(methylsulfonyl)benzoic acid

Welcome to the technical support guide for 2-Fluoro-5-(methylsulfonyl)benzoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-5-(methylsulfonyl)benzoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during its use in chemical reactions. Our goal is to equip you, our fellow researchers and drug development professionals, with the foundational knowledge and practical protocols to ensure your reactions proceed under optimal, homogeneous conditions.

Section 1: Understanding the Solubility Challenge

Q1: Why is 2-Fluoro-5-(methylsulfonyl)benzoic acid often poorly soluble in common organic reaction solvents?

A1: The solubility behavior of 2-Fluoro-5-(methylsulfonyl)benzoic acid (Formula: C₈H₇FO₄S) is dictated by its unique combination of functional groups.[1][2]

  • High Polarity: The molecule possesses two highly polar functionalities: a carboxylic acid (-COOH) and a methylsulfonyl (-SO₂CH₃) group.[1] These groups can engage in strong intermolecular hydrogen bonding and dipole-dipole interactions.

  • Crystalline Structure: As a solid, the compound exists in a stable crystal lattice. Significant energy (lattice energy) is required to break apart these ordered molecules and allow them to be solvated.

  • Solvent Mismatch: Many common organic synthesis solvents (e.g., Toluene, Dichloromethane, Hexanes) are non-polar or have low polarity. They cannot form strong, energetically favorable interactions with the polar functional groups of the acid. This mismatch results in low solubility as the solvent-solute interactions are insufficient to overcome the compound's lattice energy. It may have some solubility in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[3]

This inherent high polarity and strong crystalline packing are the primary reasons for its limited solubility in many non-polar and moderately polar organic media, leading to heterogeneous reaction mixtures, reduced reaction rates, and inconsistent results.

Section 2: Troubleshooting Guide & Experimental Protocols

This section is designed as a workflow. Start with the simplest physical method and proceed to chemical interventions as required by your experimental constraints.

FAQ 1: My reaction mixture is a slurry. What is the simplest first step to try?

A1: The most straightforward initial approach is to apply heat.

  • Scientific Rationale: For most solid solutes, solubility increases with temperature. The added thermal energy increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute's crystal lattice. This helps to overcome the lattice energy and drive the solid into solution.

  • Experimental Protocol: Thermal Solubility Enhancement

    • Assemble your reaction apparatus under an inert atmosphere if required.

    • Add the 2-Fluoro-5-(methylsulfonyl)benzoic acid and the chosen reaction solvent to the flask.

    • While stirring, gradually increase the temperature of the reaction mixture using an oil bath and a temperature controller.

    • Monitor the mixture visually. A transition from a slurry to a clear, homogeneous solution indicates successful dissolution.

    • Self-Validation: Note the temperature at which complete dissolution occurs. If this temperature is compatible with your reaction's stability and desired kinetics, you can proceed. If the compound precipitates upon cooling, you will need to maintain this temperature throughout the reaction.

  • Caution: Ensure the chosen temperature does not exceed the boiling point of the solvent or cause degradation of your starting materials or reagents.

FAQ 2: Heating is insufficient, or my reaction is temperature-sensitive. What is the most effective chemical method to dramatically increase solubility?

A2: The most powerful and widely applicable technique is in-situ salt formation . This involves deprotonating the carboxylic acid with a suitable base to form a highly polar carboxylate salt.[4][5]

  • Scientific Rationale: The conversion of the neutral carboxylic acid to its ionic carboxylate salt fundamentally alters its physical properties. The resulting ion pair is significantly more polar than the parent acid, making it much more soluble in polar organic solvents like DMF, DMSO, or even moderately polar solvents like Acetonitrile. This is a common and highly effective method to increase the solubility and dissolution rates of acidic drugs and intermediates.[4]

  • Decision Diagram: Acid-Base Equilibrium The core principle is shifting the equilibrium to the deprotonated, more soluble salt form.

    G cluster_legend Equilibrium Shift Acid R-COOH (Less Soluble) Base + Base Acid->Base Salt R-COO⁻ M⁺ (More Soluble) Base->Salt ConjAcid + H-Base⁺ Salt->ConjAcid key1 Insoluble Form key2 Soluble Form

    Caption: Acid-base equilibrium to form a soluble salt.

  • Experimental Protocol: In-Situ Salt Formation

    • Charge the reaction vessel with 2-Fluoro-5-(methylsulfonyl)benzoic acid and the reaction solvent.

    • Add 1.0 to 1.2 equivalents of the selected base (see Table 1) to the stirred suspension at room temperature.

    • Stir the mixture for 15-30 minutes.

    • Self-Validation: Observe the mixture. A successful salt formation should result in the complete dissolution of the solid material, yielding a clear, homogeneous solution.

    • Once the solution is homogeneous, proceed with the addition of other reagents as dictated by your reaction scheme.

  • Data Table: Selecting a Suitable Base

    BaseTypepKaH (approx.)Common SolventsNotes
    Triethylamine (TEA)Organic10.8DCM, THF, ACN, TolueneCommon, volatile, easy to remove.
    DIPEAOrganic11.0DCM, THF, ACNSterically hindered, less nucleophilic.
    DBUOrganic13.5THF, ACN, DMFStrong, non-nucleophilic base.
    Potassium CarbonateInorganic10.3DMF, DMSO, ACNInexpensive, heterogeneous base. Requires good stirring.
    Sodium HydroxideInorganic14.0Water, AlcoholsUsed for aqueous or phase-transfer conditions.
FAQ 3: My reaction is incompatible with bases. How can I improve solubility in a non-polar or moderately polar solvent?

A3: The use of a co-solvent is the preferred method in this scenario.

  • Scientific Rationale: A co-solvent is a small amount of a miscible solvent added to the primary bulk solvent to modify its properties.[6] Adding a highly polar, aprotic co-solvent (like DMSO or DMF) to a less polar bulk solvent (like THF or Toluene) can significantly increase the solubility of a polar solute.[7][] The co-solvent molecules can preferentially solvate the polar functional groups of the acid, effectively creating micro-environments that are more favorable for dissolution, thereby breaking down the crystal lattice.[]

  • Experimental Protocol: Co-Solvent Screening

    • To your primary reaction solvent, add the 2-Fluoro-5-(methylsulfonyl)benzoic acid.

    • While stirring, add a polar aprotic co-solvent (see Table 2) dropwise or in small portions (e.g., 1-10% of the total volume).

    • Self-Validation: Monitor for the dissolution of the solid. The goal is to use the minimum amount of co-solvent necessary to achieve a homogeneous solution, as a large excess may interfere with the reaction or downstream workup.

    • If dissolution is slow, gentle warming (if permissible) can be used in conjunction with the co-solvent.

  • Data Table: Common Co-Solvents for Enhancing Solubility

    Co-SolventTypeBoiling Point (°C)Notes
    Dimethyl Sulfoxide (DMSO)Polar Aprotic189Excellent solubilizing power, high boiling point.
    N,N-Dimethylformamide (DMF)Polar Aprotic153Good solubilizing power, can be difficult to remove.
    N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202High boiling point, powerful solvent.
    Acetonitrile (ACN)Polar Aprotic82Lower boiling point, easier to remove.
    Tetrahydrofuran (THF)Moderately Polar66Can be effective, especially with warming.
FAQ 4: My reaction involves two immiscible phases (e.g., organic and aqueous) and my acid salt is insoluble in the organic layer. How can I facilitate the reaction?

A4: This is a classic scenario for Phase-Transfer Catalysis (PTC) .

  • Scientific Rationale: A phase-transfer catalyst is a substance that transports a reactant from one phase to another where the reaction can occur.[9] In this case, the acid is deprotonated by a base (e.g., NaOH) in the aqueous phase to form the carboxylate anion. The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the carboxylate anion (R-COO⁻) at the interface.[10] The newly formed ion pair (Q⁺ ⁻OOC-R) has large, lipophilic alkyl groups on the cation, making it soluble in the organic phase, where it can then react with your substrate.[10][11]

  • Workflow Diagram: The Phase-Transfer Catalysis Cycle

    G cluster_organic Organic Phase cluster_aqueous Aqueous Phase RCOOH_org R-COOH (org) RCOOM_aq R-COO⁻ M⁺ (aq) RCOOH_org->RCOOM_aq 1. Deprotonation at interface QCOOR_org Q⁺ ⁻OOC-R (org) RCOOM_aq->QCOOR_org 2. Anion Exchange QX_org Q⁺X⁻ (org) QX_org->RCOOM_aq MX_aq M⁺X⁻ (aq) QX_org->MX_aq Cycle Repeats Product_org Product (org) QCOOR_org->Product_org 3. Reaction Substrate_org Substrate (org) Substrate_org->QCOOR_org Product_org->QX_org 4. Catalyst Regeneration Base M⁺OH⁻ (aq)

    Caption: PTC cycle for an anionic reactant.

  • Experimental Protocol: Phase-Transfer Catalysis

    • In a reaction vessel, dissolve 2-Fluoro-5-(methylsulfonyl)benzoic acid in an aqueous base solution (e.g., 1M NaOH).

    • Add the organic solvent containing your other reactant(s).

    • Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) or Aliquat® 336.

    • Stir the biphasic mixture vigorously to maximize the interfacial surface area. The reaction occurs in the organic phase.

    • Self-Validation: Reaction progress can be monitored by sampling the organic layer (e.g., by TLC or LC-MS) to observe the consumption of the substrate and formation of the product.

Section 3: Summary & Strategy Selection

Choosing the right solubilization strategy is critical and depends entirely on your specific reaction constraints.

  • Decision-Making Workflow

    G Start Solubility Issue (Heterogeneous Mixture) CheckTemp Is reaction temperature-sensitive? Start->CheckTemp TryHeat Strategy 1: Apply Heat CheckTemp->TryHeat No CheckBase Is reaction base-compatible? CheckTemp->CheckBase Yes Success Homogeneous Reaction TryHeat->Success UseBase Strategy 2: In-Situ Salt Formation CheckBase->UseBase Yes UseCosolvent Strategy 3: Use Co-solvent CheckBase->UseCosolvent No CheckPhase Is reaction biphasic? UseBase->CheckPhase UsePTC Strategy 4: Phase-Transfer Catalysis CheckPhase->UsePTC Yes CheckPhase->Success No UsePTC->Success UseCosolvent->Success

    Caption: Decision tree for selecting a solubilization method.

  • Comparative Summary of Strategies

    StrategyPrincipleBest ForKey AdvantagePotential Issues
    Heating PhysicalTemperature-robust reactions.Simple, no added reagents.Not suitable for heat-sensitive molecules.
    Salt Formation Chemical (Acid-Base)Base-tolerant reactions.Highly effective, dramatic solubility increase.Incompatible with base-sensitive functional groups.
    Co-solvent Physical (Polarity)Reactions intolerant to base or heat.Versatile, maintains neutral conditions.Can alter reaction kinetics; may be hard to remove.
    PTC Chemical (Transport)Biphasic reactions with ionic species.Enables reactions between immiscible reactants.Requires vigorous stirring; catalyst may complicate workup.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Research.
  • pH Adjustment and Co-Solvent Optimiz
  • Cosolvent. Wikipedia.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Acids, Bases, and Salts in Mixed-Aqueous Solvents.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific - UK.
  • Phase-Transfer C
  • Phase-transfer c
  • CAS 247569-56-8: 2-Fluoro-5-(methylsulfonyl)benzoic acid. CymitQuimica.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • 17.3: Factors that Affect Solubility. Chemistry LibreTexts.
  • 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid. EvitaChem.
  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior.
  • 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID. CymitQuimica.
  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
  • Derivatives of Carboxylic Acids. MSU chemistry.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • 17.6 pH Effects on Solubility. Chad's Prep®.
  • 2-Fluoro-5-(methylsulfonyl)benzoic acid. Sigma-Aldrich.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. ijpsr.com.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9). Cambridge University Press & Assessment.
  • 2-Fluoro-5-methylbenzoic acid. BenchChem.
  • 247569-56-8|2-Fluoro-5-(methylsulfonyl)benzoic acid|BLD Pharm. bldpharm.com.
  • Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. ALFA CHEMICAL.
  • Principles of Salt Formation.

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 2-Fluoro-5-(methylsulfonyl)benzoic Acid Derivatives

Welcome to the technical support center for the analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of interpreting NMR spectra for these molecules. The unique combination of a fluorine atom and a potent electron-withdrawing methylsulfonyl group on a benzoic acid scaffold presents distinct challenges in spectral analysis. This document provides in-depth, field-proven insights to help you troubleshoot common issues and confidently elucidate the structure of your compounds.

Part 1: Fundamentals of Spectral Interpretation for 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Understanding the expected NMR signals is the first step toward accurate interpretation. The structure of 2-Fluoro-5-(methylsulfonyl)benzoic acid dictates a specific set of interactions that are observable in both ¹H and ¹⁹F NMR spectra.

Expected ¹H NMR Spectral Pattern

The aromatic region of the ¹H NMR spectrum is of primary interest. The protons on the benzene ring are influenced by the through-bond effects of the fluorine, carboxylic acid, and methylsulfonyl substituents.

  • Chemical Shifts (δ): The strong electron-withdrawing nature of the methylsulfonyl group and the fluorine atom will generally shift the aromatic protons downfield (to higher ppm values) compared to benzene (δ 7.27 ppm).[1] The carboxylic acid group further contributes to this deshielding effect. The methyl protons of the sulfonyl group will appear as a singlet, typically in the range of 3-4 ppm.

  • Splitting Patterns (Multiplicity): The key to deciphering the aromatic region lies in understanding the proton-proton (H-H) and proton-fluorine (H-F) coupling constants.

    • H3-H4 Coupling (³JHH): Protons H3 and H4 are ortho to each other and will exhibit a typical ortho coupling constant of approximately 7-9 Hz.

    • H4-H6 Coupling (⁴JHH): Protons H4 and H6 are meta to each other, resulting in a smaller meta coupling constant, typically around 2-3 Hz.

    • H3-F2 Coupling (³JHF): The proton at position 3 is ortho to the fluorine at position 2, leading to a significant coupling constant, typically in the range of 8-10 Hz.

    • H6-F2 Coupling (⁴JHF): The proton at position 6 is meta to the fluorine, resulting in a smaller coupling constant, usually between 4-7 Hz.

Due to these overlapping couplings, the signals for H3, H4, and H6 will appear as complex multiplets. For instance, the signal for H4 will be split by H3 (ortho-coupling) and H6 (meta-coupling), and potentially a smaller long-range coupling to F2.

Expected ¹⁹F NMR Spectral Pattern

Fluorine-19 NMR is a highly sensitive technique that provides valuable structural information.[2][3]

  • Chemical Shift (δ): The chemical shift of the fluorine atom will be influenced by the electronic environment of the aromatic ring. The presence of the electron-withdrawing sulfonyl and carboxylic acid groups will affect the electron density around the fluorine, influencing its chemical shift.[4][5]

  • Splitting Patterns (Multiplicity): The fluorine signal will be split by the neighboring protons. The largest coupling will be with the ortho proton (H3), and a smaller coupling will be observed with the meta proton (H6). Long-range couplings to other protons may also be present but are often smaller.[6]

The following diagram illustrates the key coupling interactions in 2-Fluoro-5-(methylsulfonyl)benzoic acid:

Caption: Key H-H and H-F coupling interactions in 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the NMR analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid derivatives in a question-and-answer format.

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A1: Peak broadening can arise from several factors. Here's a systematic approach to troubleshooting:

  • Sample Preparation:

    • Incomplete Dissolution: Ensure your compound is fully dissolved.[7] Solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines.[8] Consider filtering your sample through a small plug of glass wool in a Pasteur pipette.[8]

    • High Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader signals.[9][10] A typical concentration for ¹H NMR is 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent.[8][11]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[7][12] If you suspect contamination, try re-purifying your sample.

  • Spectrometer Issues:

    • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible.[13] Poor shimming is a common cause of broad and distorted peaks.[9][14] If you are not an experienced user, seek assistance from the facility manager.

  • Chemical Exchange:

    • Proton Exchange: The carboxylic acid proton is labile and can exchange with residual water or other acidic protons in the sample. This can lead to broadening of the carboxylic acid signal and sometimes other nearby signals. Adding a drop of D₂O to your sample will cause the carboxylic acid proton to exchange with deuterium, making the signal disappear, which can confirm its identity.[9]

The following workflow can help diagnose the cause of peak broadening:

Troubleshooting_Peak_Broadening Start Broad Peaks Observed Check_Prep Review Sample Preparation Start->Check_Prep Check_Conc Is Concentration Too High? Check_Prep->Check_Conc Check_Sol Is Sample Fully Dissolved? Check_Conc->Check_Sol No Resolution Peaks Sharpened Check_Conc->Resolution Yes, Dilute Sample Check_Shim Check Spectrometer Shimming Check_Sol->Check_Shim No Check_Sol->Resolution Yes, Filter Sample Consider_Exchange Consider Chemical Exchange Check_Shim->Consider_Exchange No Check_Shim->Resolution Yes, Re-shim Consider_Exchange->Resolution Perform D2O exchange or VT-NMR

Caption: A workflow for troubleshooting broad NMR peaks.

Q2: The aromatic signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A2: Signal overlap is a common challenge with substituted aromatic compounds. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: The chemical shift of a proton can be sensitive to the solvent used.[15][16][17][18] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts and potentially resolve overlapping signals.[9][15]

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for unraveling complex spectra.[19]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[19][20] It will show cross-peaks between H3 and H4, and between H4 and H6, helping to trace the connectivity of the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[19][21][22]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[21][22][23] This is particularly useful for assigning quaternary carbons and confirming the overall structure.

Q3: I'm seeing unexpected signals in my spectrum. What could be their source?

A3: Extraneous peaks can originate from several sources:

  • Residual Solvent: The deuterated solvent will always contain a small amount of the non-deuterated form, which will appear in the ¹H NMR spectrum. For example, CDCl₃ often shows a peak at 7.26 ppm.

  • Water: Water is a common contaminant and typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.

  • Impurities: Starting materials, reagents, or byproducts from the synthesis may be present. Compare the spectrum to those of your starting materials to identify any carryover.

  • Grease: If you used grease on any glassware, it can appear as a series of broad signals in the aliphatic region.

  • NMR Artifacts: Sometimes, the instrument itself can produce artifacts.[13][14][24] These can include:

    • Spinning Sidebands: Symmetrical peaks on either side of a large signal. These can be minimized by improving the shimming or reducing the spinning rate.

    • Quadrature Images: An artifact that appears as a "ghost" peak at a frequency reflected through the center of the spectrum.[13]

Q4: How can I definitively assign the aromatic protons and carbons?

A4: A combination of 1D and 2D NMR experiments is the most robust approach for unambiguous assignment.

Experiment Information Gained Application to 2-Fluoro-5-(methylsulfonyl)benzoic acid
¹H NMR Proton chemical shifts and H-H/H-F coupling constants.Provides initial information on the number and environment of protons. Complex multiplets in the aromatic region are expected.
¹⁹F NMR Fluorine chemical shift and H-F coupling constants.Confirms the presence of fluorine and its coupling to nearby protons.
¹³C NMR Carbon chemical shifts.Shows the number of unique carbon environments.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Helps to identify the protonated aromatic carbons.
COSY Shows H-H correlations.Will show a cross-peak between H3 and H4, and H4 and H6.
HSQC Shows direct H-C correlations (one bond).Connects each aromatic proton signal to its corresponding carbon signal.
HMBC Shows long-range H-C correlations (2-3 bonds).Crucial for assigning quaternary carbons (like C1, C2, and C5) and confirming the overall connectivity. For example, the methyl protons will show a correlation to C5.

Part 3: Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of your 2-Fluoro-5-(methylsulfonyl)benzoic acid derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[10][11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtration (if necessary): If solid particles are present, filter the solution into a clean NMR tube using a Pasteur pipette with a small plug of glass wool.[8]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: Acquiring a Basic 2D COSY Spectrum

This is a general guideline; specific parameters may vary depending on the spectrometer.

  • Load and Lock: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field on your sample.

  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • Set up COSY Experiment:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals.

    • Set the number of scans (NS) and dummy scans (DS). For a moderately concentrated sample, 2-4 scans per increment may be sufficient.

    • Set the number of increments in the F1 dimension (typically 256 or 512).

  • Start Acquisition: Begin the experiment.

  • Processing: After acquisition, the data will need to be Fourier transformed in both dimensions, phased, and baseline corrected.

References

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 5) Common Problems. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Springer. (n.d.). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Artifacts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • anucem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Retrieved from [Link]

  • PubMed. (n.d.). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • ScienceDirect. (1976). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • ResearchGate. (2017, April 5). I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. Retrieved from [Link]

  • PubMed. (n.d.). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • ResearchGate. (2025, August 6). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Fluorinated Benzoic Acids

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Minimizing Byproduct Formation in the Synthesis of Fluorinated Benzoic Acid...

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Minimizing Byproduct Formation in the Synthesis of Fluorinated Benzoic Acids

Fluorinated benzoic acids are critical building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by the formation of challenging byproducts that complicate purification and reduce yields. This guide provides in-depth, field-proven insights into diagnosing and mitigating these common issues. We will move beyond simple protocols to explain the causality behind these side reactions, empowering you to optimize your synthetic routes.

Section 1: The Challenge of Hydrodefluorination (HDF)

Hydrodefluorination (HDF), the substitution of a fluorine atom with a hydrogen atom, is one of the most common and frustrating side reactions. Understanding its mechanism is the first step toward prevention.

Q1: What is hydrodefluorination and why is it a major issue, particularly when using organolithium reagents?

A1: Hydrodefluorination is a base-mediated reaction that reduces the fluorine content of your molecule, leading to a mixture of the desired product and less-fluorinated analogues. The mechanism is particularly prevalent when using strong, non-hindered bases like n-butyllithium (n-BuLi) for ortho-lithiation.

The process is initiated by the deprotonation of an aromatic C-H bond by the organolithium reagent, forming an aryllithium intermediate. The high basicity of the aryllithium can then facilitate the elimination of a fluoride ion from an adjacent position, leading to the formation of a highly reactive benzyne intermediate. This intermediate is then quenched by a proton source in the reaction mixture (e.g., solvent, trace water, or the alkyl chain of the butyllithium), resulting in the hydrodefluorinated product. The presence of fluorine atoms acidifies the ortho protons, making them more susceptible to deprotonation.[1][2]

Q2: My NMR and GC-MS analyses show a significant amount of a less-fluorinated benzoic acid. What are the most likely causes?

A2: The primary culprits for excessive HDF are almost always related to reaction temperature and the choice of base.

  • Elevated Temperature: The elimination of lithium fluoride to form a benzype intermediate is highly temperature-dependent. Reactions that are allowed to warm prematurely or that have poor temperature control (e.g., > -50 °C) are prone to this side reaction.[1]

  • Base Selection: While n-BuLi is a common choice, its high reactivity can favor HDF. More sterically hindered bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often better choices for minimizing HDF as their bulk disfavors the proton abstraction that initiates the process.[3]

Q3: How can I strategically minimize HDF when performing an ortho-lithiation followed by carboxylation?

A3: A systematic approach to optimizing your reaction conditions is crucial. The following table outlines common symptoms and corresponding solutions to mitigate HDF.

Symptom / Observation Probable Cause Recommended Solution & Rationale
Significant HDF byproduct (>10%) Reaction temperature is too high, promoting benzyne formation.Maintain strict temperature control, typically at -78 °C, throughout the lithiation and quenching steps.[2] This minimizes the energy available for the LiF elimination pathway.
Mixture of regioisomers and HDF product The base is not selective enough or the directing group effect is weak.Switch to a more sterically hindered base like LDA or LiTMP to improve regioselectivity and reduce side reactions.[3]
Low conversion and presence of HDF The organolithium reagent is being consumed by reaction with the solvent.Use a non-reactive solvent like diethyl ether or hexane instead of THF, which can be attacked by strong bases.[4]
Complex mixture of byproducts Multiple side reactions are occurring, potentially including HDF and reaction with the electrophile.Inverse addition (adding the organolithium reagent slowly to the fluoroaromatic substrate) can help maintain a low concentration of the reactive species and improve selectivity.

Section 2: Controlling Regioselectivity in Carboxylation

Achieving carboxylation at the desired position is paramount. The powerful electronic effects of fluorine substituents play a key role in directing metallation.

Q4: I am obtaining a mixture of regioisomeric benzoic acids. How do fluorine substituents direct the carboxylation reaction?

A4: Fluorine is a potent ortho-directing group in metallation reactions.[2][3] This is due to a combination of its strong inductive electron-withdrawing effect, which increases the acidity of the ortho protons, and its ability to coordinate with the lithium cation of the organometallic base.[5][6] When multiple fluorine atoms are present, the situation becomes more complex, and the final distribution of regioisomers will depend on the relative acidities of the various C-H bonds. The reactivity of C-H bonds ortho to fluorine substituents is enhanced relative to meta and para positions.[7]

Q5: What experimental strategies can I employ to improve the regioselectivity of carboxylation on a polyfluorinated aromatic ring?

A5: To enhance regioselectivity, consider the following approaches:

  • Directed ortho Metalation (DoM): If your substrate contains other functional groups (e.g., amide, methoxy, sulfoxide), these can be used as more powerful directing groups than fluorine.[5] The organolithium reagent will preferentially coordinate with the heteroatom of the directing metalation group (DMG), leading to deprotonation at the adjacent ortho position.[5][6]

  • Choice of Metalating Agent: The size and nature of the lithium base can influence regioselectivity. For instance, using a bulky base like LiTMP may favor deprotonation at the most sterically accessible ortho position.

  • Transmetallation: In some cases, converting the initially formed aryllithium species to a different organometallic reagent (e.g., an organozinc or organoboron compound) prior to carboxylation can alter the regioselectivity of the reaction.

G cluster_start cluster_decision cluster_path1 cluster_path2 cluster_end start Polyfluorinated Aromatic Substrate decision Is a strong Directing Metalation Group (DMG) present? start->decision dom Directed ortho Metalation (DoM) using n-BuLi or s-BuLi decision->dom Yes fluorine_directed Fluorine-Directed Lithiation using LDA or LiTMP decision->fluorine_directed No dom_result Single Regioisomer of Aryllithium Intermediate dom->dom_result carboxylation Quench with CO2 (Dry Ice) dom_result->carboxylation fluorine_result Mixture of Regioisomers (Kinetic/Thermodynamic Control) fluorine_directed->fluorine_result fluorine_result->carboxylation product Desired Fluorinated Benzoic Acid carboxylation->product

Section 3: Avoiding Benzyne Intermediate Formation

Benzyne intermediates are highly reactive and can lead to a variety of undesired products, including dimers, polymers, and products of nucleophilic attack from solvents or other species in the reaction mixture.

Q6: Under what conditions should I be particularly concerned about benzyne formation?

A6: Benzyne formation is a significant risk when you are working with ortho-dihaloaromatics, especially those containing fluorine.[8] The treatment of such compounds with a strong base can lead to the elimination of lithium halide. For example, treating an ortho-fluorobromobenzene with tert-butyllithium (t-BuLi) can generate a benzyne intermediate through the elimination of lithium fluoride.[9] The reaction is often rapid, even at low temperatures like -78 °C.[2]

Q7: My reaction has resulted in a complex, intractable mixture of products. How can I determine if a benzyne intermediate is the cause and how can I prevent it?

A7: The formation of products from cine-substitution (where the incoming group attaches to the carbon adjacent to the one that bore the leaving group) is a strong indicator of a benzyne intermediate.[9] To prevent benzyne formation, consider these strategies:

  • Halogen-Magnesium Exchange: Using a Grignard reagent for halogen-magnesium exchange instead of an organolithium for deprotonation can be an effective way to generate the desired organometallic intermediate without inducing elimination.[10]

  • Alternative Synthetic Routes: If benzyne formation is unavoidable, a different synthetic approach may be necessary. Palladium-catalyzed carbonylation of a fluoroaryl halide is an excellent alternative that proceeds through a different mechanism and avoids the formation of benzyne intermediates.[11][12][13]

G cluster_start cluster_path1 cluster_path2 start ortho-Fluorobromoarene path1_step1 Strong Base (e.g., t-BuLi) -78 °C start->path1_step1 path2_step1 Halogen-Magnesium Exchange (e.g., i-PrMgCl) start->path2_step1 path1_step2 Benzyne Intermediate (Highly Reactive) path1_step1->path1_step2 path1_step3 Complex Mixture: Dimers, Polymers, cine-Substitution Products path1_step2->path1_step3 path2_step2 Aryl Grignard Reagent (Stable Intermediate) path2_step1->path2_step2 path2_step3 Carboxylation with CO2 path2_step2->path2_step3 path2_product Desired Fluorinated Benzoic Acid path2_step3->path2_product

Section 4: Protocols and Case Studies

Case Study 1: Synthesis of 2-Fluorobenzoic Acid via Ortho-Lithiation

This protocol focuses on minimizing HDF and maximizing yield through careful control of reaction conditions.

Step Procedure Key Considerations & Rationale
1. Setup Under an inert atmosphere (N2 or Ar), add fluorobenzene to anhydrous diethyl ether in a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and stirrer.Anhydrous conditions are critical as organolithium reagents react violently with water.[14] Diethyl ether is preferred over THF to minimize solvent metallation.[4]
2. Cooling Cool the solution to -78 °C using a dry ice/acetone bath.Low temperature is essential to prevent the elimination of LiF and subsequent benzyne formation.[2]
3. Lithiation Slowly add a solution of s-BuLi or LDA in a non-polar solvent dropwise, maintaining the internal temperature below -70 °C.s-BuLi or LDA are more sterically hindered than n-BuLi, which improves regioselectivity and reduces HDF. Slow addition prevents temperature spikes.
4. Carboxylation After stirring for 1-2 hours at -78 °C, pour the reaction mixture onto an excess of crushed dry ice.Dry ice (solid CO2) serves as the electrophile. Using a large excess ensures complete carboxylation of the aryllithium intermediate.[15]
5. Workup Allow the mixture to warm to room temperature, then quench with dilute HCl. Extract the aqueous layer with an organic solvent, dry, and concentrate.Acidification protonates the carboxylate salt to yield the final benzoic acid product.

Section 5: General FAQs

Q8: Which analytical techniques are most effective for identifying and quantifying fluorinated byproducts?

A8: A combination of techniques is often necessary for unambiguous identification:

  • ¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine-containing compounds. Each unique fluorine environment will give a distinct signal, allowing for the identification and quantification of different fluorinated species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for separating volatile components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • Combustion Ion Chromatography (CIC): This technique can be used to determine the total organic fluorine (TOF) content in a sample, providing a measure of the overall fluorine content, which can be compared to the expected value for the pure product.[16][17][18][19]

Q9: Are there viable alternatives to organolithium and Grignard reagents for the synthesis of fluorinated benzoic acids?

A9: Yes, transition-metal-catalyzed carbonylation reactions are a powerful alternative.[20] Palladium-catalyzed carbonylation of fluoroaryl bromides or triflates, for example, offers several advantages:[11][12]

  • Milder Reaction Conditions: These reactions often proceed at or near atmospheric pressure of CO and at moderate temperatures.[21]

  • High Functional Group Tolerance: Palladium catalysts are often compatible with a wider range of functional groups compared to highly basic organometallic reagents.[13]

  • Avoidance of Strong Bases: This completely circumvents the issues of HDF and benzyne formation associated with organolithium chemistry.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. PubMed. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods. ResearchGate. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]

  • Carbonylation of Difluoroalkyl Bromides Catalyzed by Palladium. ResearchGate. [Link]

  • Suppression of benzyne formation via halogen−magnesium exchange. ResearchGate. [Link]

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate. [Link]

  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Advances in Palladium-Catalyzed Carboxylation Reactions. PMC - NIH. [Link]

  • Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ACS Publications. [Link]

  • Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ResearchGate. [Link]

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]

  • Directed Ortho Metalation. Chem-Station Int. Ed.. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Semantic Scholar. [Link]

  • A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate. [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. ResearchGate. [Link]

  • 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. PMC - NIH. [Link]

  • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ResearchGate. [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Generation of benzyne via 2‐substituted phenyllithiums. ResearchGate. [Link]

  • Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Organolithium Reagents. Harvard University. [Link]

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]

  • 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]

  • Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

  • Organolithium Reagents. YouTube. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important building block. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the challenges of transitioning from lab-scale to pilot-plant or manufacturing scale.

Overview of the Synthetic Strategy

The synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8) is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially at a larger scale.[1][2][3][4][5][6] The most common and scalable route involves a three-step sequence starting from 1-bromo-2-fluoro-5-(methylthio)benzene:

  • Grignard Reagent Formation: Formation of an arylmagnesium bromide intermediate.

  • Carboxylation: Reaction of the Grignard reagent with carbon dioxide to form 2-fluoro-5-(methylthio)benzoic acid.

  • Oxidation: Selective oxidation of the thioether to the corresponding sulfone, yielding the final product.

This guide will break down each of these steps, providing detailed protocols and addressing potential scale-up challenges.

Overall Synthesis Workflow

Synthesis_Workflow A 1-Bromo-2-fluoro-5-(methylthio)benzene B Mg, THF Grignard Formation A->B C 2-Fluoro-5-(methylthio)phenylmagnesium bromide B->C D 1. CO2 (gas or solid) 2. H3O+ Workup Carboxylation C->D E 2-Fluoro-5-(methylthio)benzoic acid D->E F Oxidizing Agent (e.g., H2O2) Oxidation E->F G 2-Fluoro-5-(methylsulfonyl)benzoic acid F->G

Caption: Overall synthetic route for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Detailed Experimental Protocols and Troubleshooting

Step 1: Grignard Reagent Formation

The formation of the Grignard reagent is a critical step that is notoriously sensitive to moisture and air. At scale, initiation and temperature control become significant challenges.

Protocol 1: Synthesis of 2-Fluoro-5-(methylthio)phenylmagnesium bromide
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is required. The entire system must be thoroughly dried and purged with nitrogen.

  • Reagent Charging: Charge the reactor with magnesium turnings (1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Begin stirring and add a small portion (approx. 5-10%) of a solution of 1-bromo-2-fluoro-5-(methylthio)benzene (1.0 equivalent) in anhydrous THF. Gentle warming with the reactor jacket may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and a slight exotherm.

  • Controlled Addition: Once the reaction has initiated, cool the reactor to 15-20°C and add the remaining 1-bromo-2-fluoro-5-(methylthio)benzene solution dropwise, maintaining the internal temperature below 30°C.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignard reagent and should be used immediately in the next step.

Troubleshooting Guide: Grignard Formation

Q1: The Grignard reaction is difficult to initiate at a large scale. What can I do?

A1:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and of high quality. You can activate them by stirring them under nitrogen for a few hours before adding the solvent to break up any oxide layer. Using a small amount of pre-formed Grignard reagent from a previous batch can also be an effective initiator.

  • Iodine Activation: While iodine is a common initiator, on a larger scale, you might consider using 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.

  • Local Hotspots: Ensure good agitation to prevent localized high concentrations of the aryl bromide before the reaction has fully initiated. A slow initial addition rate is crucial.[7][8]

Q2: A significant amount of a biphenyl impurity is forming. How can this be minimized?

A2:

  • Wurtz Coupling: The formation of a biphenyl impurity is likely due to Wurtz coupling. This side reaction is often promoted by higher temperatures.

  • Temperature Control: Maintain a low reaction temperature (15-20°C) during the addition of the aryl bromide. A slower addition rate will help in dissipating the heat generated from the exothermic reaction.[9]

  • Solvent: Ensure your THF is completely anhydrous. Water can quench the Grignard reagent and lead to side reactions.

Q3: How do I safely manage the exotherm of the Grignard reaction on a large scale?

A3:

  • Controlled Addition: The rate of addition of the aryl bromide is the primary way to control the reaction rate and heat generation. Use a reliable dosing pump for precise control.

  • Reactor Cooling: A jacketed reactor with a circulating coolant is essential. Ensure your cooling system has sufficient capacity to handle the heat load.

  • Monitoring: Continuously monitor the internal temperature. An automated system that links the addition pump to the thermocouple to stop the addition if the temperature exceeds a set point is a valuable safety feature.

Step 2: Carboxylation

The reaction of the Grignard reagent with carbon dioxide is highly efficient but can be challenging to perform on a large scale due to the physical properties of CO2.

Protocol 2: Synthesis of 2-Fluoro-5-(methylthio)benzoic acid
  • Reactor Setup: The Grignard solution is cooled to 0-5°C in the jacketed reactor.

  • CO2 Addition (Gas): Bubble dry CO2 gas through the stirred Grignard solution via a subsurface dip tube. The CO2 flow rate should be controlled to maintain the temperature below 15°C.

  • CO2 Addition (Solid): Alternatively, for large-scale operations, crushed dry ice can be added in portions to the reaction mixture. This method provides excellent cooling but requires careful handling to avoid excessive foaming and pressure build-up.

  • Reaction Completion: Continue the CO2 addition until the exotherm ceases. The reaction mixture will become a thick slurry.

  • Workup: Slowly and carefully quench the reaction by adding it to a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the magnesium salt and dissolve the magnesium hydroxides.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.[9][10][11][12]

Troubleshooting Guide: Carboxylation

Q1: The yield of the carboxylation reaction is low. What are the likely causes?

A1:

  • Inefficient CO2 Delivery: On a large scale, ensuring efficient mixing of the gaseous CO2 with the viscous Grignard solution can be difficult. Use a sparging tube with a fine frit to create small bubbles and maximize the gas-liquid interface. Good agitation is also critical.

  • Premature Quenching: The Grignard reagent is a strong base and can be quenched by moisture. Ensure the CO2 gas is thoroughly dried before being introduced into the reactor.

  • Byproduct Formation: If the temperature is not well-controlled, the Grignard reagent can react with the initially formed carboxylate to produce a ketone, which can then react with another equivalent of the Grignard reagent to form a tertiary alcohol. Maintaining a low temperature minimizes these side reactions.

Q2: How can I avoid the formation of the tertiary alcohol byproduct?

A2:

  • Inverse Addition: A common strategy to minimize this byproduct is to perform an inverse addition, where the Grignard reagent is added slowly to a well-stirred slurry of dry ice in an ethereal solvent. This ensures that the Grignard reagent is always in the presence of excess CO2.

  • Temperature Control: As mentioned, maintaining a low temperature throughout the addition is crucial.

Q3: The workup is difficult due to the formation of thick emulsions. How can I improve the phase separation?

A3:

  • Sufficient Acid: Ensure enough acid is used during the quench to fully dissolve all the magnesium salts. The aqueous layer should be clearly acidic (pH 1-2).

  • Solvent Choice: Sometimes, switching to a different extraction solvent, like methyl tert-butyl ether (MTBE), can help break up emulsions.

  • Filtration: If a significant amount of solid is present, filtering the quenched reaction mixture through a pad of celite before the extraction can be beneficial.

Step 3: Oxidation

The final step is the oxidation of the thioether to the sulfone. This reaction is also exothermic and requires careful control to avoid over-oxidation or side reactions.

Protocol 3: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid
  • Reactor Setup: In a jacketed reactor, dissolve the 2-fluoro-5-(methylthio)benzoic acid (1.0 equivalent) in a suitable solvent, such as acetic acid.

  • Oxidant Addition: Cool the solution to 10-15°C. Slowly add hydrogen peroxide (30-35% aqueous solution, 2.2-2.5 equivalents) dropwise, maintaining the temperature below 25°C. The use of a catalyst like sodium tungstate can accelerate the reaction but may require additional purification steps.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed.

  • Workup and Isolation: Once the reaction is complete, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold water, and then a non-polar solvent like hexanes to remove any residual acetic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[13][14]

Troubleshooting Guide: Oxidation

Q1: The oxidation is incomplete, and I have a mixture of starting material, sulfoxide, and sulfone.

A1:

  • Stoichiometry of Oxidant: Ensure that at least two equivalents of the oxidizing agent are used. It's common to use a slight excess (2.2-2.5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: The oxidation from sulfide to sulfoxide is typically fast, while the oxidation of the sulfoxide to the sulfone is slower. If the reaction is run at too low a temperature, it may stall at the sulfoxide stage. A moderate temperature increase after the initial exotherm has subsided can help push the reaction to completion.

  • Catalyst: The use of a catalyst like sodium tungstate can significantly improve the reaction rate and ensure complete conversion to the sulfone.

Q2: I am observing the formation of impurities. What are they, and how can I avoid them?

A2:

  • Over-oxidation: While less common for aromatic sulfones, aggressive reaction conditions (high temperature, excess oxidant) could potentially lead to side reactions on the aromatic ring.[15] Strict temperature control is key.

  • Solvent-Related Impurities: If using acetic acid as a solvent, ensure it is of high purity. Impurities in the solvent can sometimes lead to side reactions.

Q3: The product is difficult to purify. What are some effective purification strategies for the final product at scale?

A3:

  • Recrystallization: This is the most common and effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water, acetone/heptane) to find the optimal conditions for high recovery and purity.

  • Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can significantly improve the purity of the material going into the recrystallization step.

  • pH Adjustment: The product is a carboxylic acid. It can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations when scaling up this synthesis?

A:

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric, especially if the solvent is removed. Always handle them under an inert atmosphere. The quenching process is also highly exothermic and releases flammable gases (from the ether solvent). Ensure adequate ventilation and cooling.

  • Oxidation: The oxidation step is highly exothermic and can run away if the addition of the oxidant is not carefully controlled. Hydrogen peroxide is a strong oxidizer and should be handled with appropriate personal protective equipment.

  • Solvents: The use of flammable solvents like THF and ethyl acetate requires appropriate grounding and bonding to prevent static discharge, as well as explosion-proof equipment.

Q: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress, especially for the oxidation step.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and for determining the purity of the final product. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the intermediates and the final product.

  • Gas Chromatography (GC): Can be used to monitor the consumption of the starting aryl bromide in the Grignard formation step.

Q: Are there alternative, more "green" or sustainable approaches to this synthesis?

A: While the described route is robust, you could explore:

  • Alternative Solvents: Consider greener solvents like 2-methyl-THF for the Grignard reaction, which is derived from renewable resources and has better performance at higher temperatures.

  • Catalytic Oxidation: Using a catalytic amount of a transition metal catalyst with a terminal oxidant like hydrogen peroxide is generally greener than using stoichiometric amounts of harsher oxidants.

  • Flow Chemistry: Performing these reactions in a continuous flow reactor can offer significant advantages in terms of safety (better heat management), efficiency, and scalability.[16]

Troubleshooting Decision Tree for Oxidation Step

Oxidation_Troubleshooting Start HPLC analysis shows incomplete oxidation Check_Sulfoxide Is sulfoxide the major byproduct? Start->Check_Sulfoxide Check_SM Is starting material (sulfide) present? Check_Sulfoxide->Check_SM Yes Action_Temp_Time Increase reaction temperature to 30-35°C. Increase reaction time. Check_Sulfoxide->Action_Temp_Time No Check_SM->Action_Temp_Time No Action_Oxidant Increase H2O2 stoichiometry to 2.5 eq. Consider adding a catalyst (e.g., Na2WO4). Check_SM->Action_Oxidant Yes End Complete Conversion to Sulfone Action_Temp_Time->End Re-analyze Action_Oxidant->End Re-analyze

Caption: Decision tree for troubleshooting incomplete oxidation.

Quantitative Data Summary
StepKey ReagentsTypical Scale-Up YieldPurity (Crude)Key Parameters to Control
Grignard Formation 1-Bromo-2-fluoro-5-(methylthio)benzene, Mg, THF85-95%N/A (used in situ)Temperature, Addition Rate, Anhydrous Conditions
Carboxylation Grignard Reagent, CO280-90%>95%Temperature, Efficient CO2 Delivery
Oxidation 2-Fluoro-5-(methylthio)benzoic acid, H2O290-98%>97%Temperature, Oxidant Stoichiometry

References

  • ALFA CHEMICAL. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale.
  • EvitaChem. (n.d.). 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.
  • Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 -.
  • MySkinRecipes. (n.d.). 2-Fluoro-5-(methylthio)benzoicacid.
  • Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
  • BenchChem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • LGC Standards. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic Acid.
  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan.
  • Google Patents. (n.d.). US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.
  • Key Organics. (n.d.). 2-Fluoro-5-(methylthio)benzoic acid.
  • CymitQuimica. (n.d.). 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8.
  • Cooks, R. G., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society.
  • European Patent Office. (2006). Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole - EP 1029855 B1.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • Organic Syntheses. (n.d.). Procedure 3.
  • Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 1-Bromo-2-methylhexane in Grignard Reactions.
  • ChemScene. (n.d.). 247569-56-8 | 2-Fluoro-5-(methanesulfonyl)benzoic acid.
  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
  • PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22467566.
  • Sungkyunkwan University. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
  • BenchChem. (n.d.). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.
  • Wikipedia. (n.d.). Phenylmagnesium bromide.
  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771).
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
  • The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.

Sources

Troubleshooting

Handling and storage recommendations for 2-Fluoro-5-(methylsulfonyl)benzoic acid

Introduction Welcome to the technical support guide for 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No. 247569-56-8).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No. 247569-56-8). This document is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on the proper handling, storage, and troubleshooting of common experimental issues related to this versatile building block. As a compound frequently used in medicinal chemistry and materials science, understanding its properties is critical for ensuring experimental reproducibility, safety, and success.[1][2][3] This guide moves beyond simple data sheets to offer practical insights grounded in chemical principles and laboratory experience.

Section 1: Compound Identity and Safety Profile

This section provides a quick reference for the essential properties and hazards of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

FAQ: What are the key chemical properties of this compound?

Understanding the fundamental properties is the first step in safe and effective handling. 2-Fluoro-5-(methylsulfonyl)benzoic acid is a solid, aromatic compound whose reactivity is influenced by its three key functional groups: a carboxylic acid, a fluorine atom, and a methylsulfonyl group.[2]

PropertyValueSource
CAS Number 247569-56-8[4]
Molecular Formula C₈H₇FO₄S[4][5]
Molecular Weight 218.20 g/mol [4][6]
Physical Form Solid[7]
Purity Typically ≥95% - 98%[4][5]
IUPAC Name 2-fluoro-5-(methylsulfonyl)benzoic acid[5][6]
InChI Key ACBAHAXPEQHVHO-UHFFFAOYSA-N[7]
FAQ: What are the primary hazards and required safety precautions?

This compound is classified as an irritant and is harmful if swallowed.[6][8] Adherence to standard laboratory safety protocols is mandatory. The primary hazards are summarized by the Globally Harmonized System (GHS) classifications.

GHS PictogramSignal WordHazard Statements

Warning [4]H302: Harmful if swallowed.[8]H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[8]

Key precautionary statements include P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), and P280 (Wear protective gloves/eye protection/face protection).[8]

Section 2: Handling and Exposure Protocols

Proper handling is crucial to prevent exposure and maintain the integrity of the compound.

FAQ: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A multi-layered approach to PPE is essential to mitigate the risks of skin, eye, and respiratory irritation.

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides a chemical barrier against skin contact.[10]
Eye Protection Safety goggles with side shields or a face shieldProtects against airborne particles and splashes.[9][10]
Skin & Body Standard laboratory coatPrevents contamination of personal clothing.[10]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of the solid dust.[8][9] For weighing large quantities, a NIOSH-approved respirator may be appropriate.[10]
Protocol: Weighing and Dispensing Solid 2-Fluoro-5-(methylsulfonyl)benzoic acid
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure the area is clean and free of incompatible materials.

  • Don PPE: Put on all required PPE as listed in the table above.

  • Grounding: To prevent static discharge, especially in low-humidity environments, ground any equipment where powder transfer will occur.[10]

  • Aliquotting: Open the main container in the ventilated space. Use a clean, dedicated spatula to carefully transfer the desired amount of solid to a tared weigh boat or reaction vessel. Avoid creating airborne dust.

  • Closure: Promptly and tightly seal the main container after dispensing. This is critical to prevent the uptake of atmospheric moisture.[1]

  • Cleanup: Clean the spatula and weighing area thoroughly. Dispose of any contaminated materials (e.g., weigh boats, gloves) in accordance with your institution's hazardous waste guidelines.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[8]

FAQ: What is the correct response to an accidental spill?

Immediate and correct action can prevent a minor spill from becoming a significant hazard. The following workflow outlines the recommended procedure.

SpillResponse start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate if spill is large or ventilation is poor alert->evacuate Assess Size ppe Ensure proper PPE is worn (gloves, goggles, lab coat) alert->ppe Assess Size contain Contain the spill with absorbent pads or other inert material ppe->contain cleanup Carefully sweep or scoop solid material into a labeled waste container. Avoid creating dust. contain->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling an accidental spill.

Section 3: Storage and Stability

Long-term stability is dependent on appropriate storage conditions. Deviations can lead to sample degradation and failed experiments.

FAQ: What are the ideal storage conditions? I've seen conflicting recommendations.

Different suppliers may provide slightly different advice. However, based on the compound's chemistry, a consensus can be reached.

  • Primary Recommendation: Store in a tightly sealed container at room temperature .[4]

  • Alternative Recommendation: Some suppliers suggest storage at 0-8 °C.[5]

Expert Insight: For this specific compound, the most critical factors are protection from moisture and light .[1] Storing it "sealed in dry" conditions is paramount. Refrigeration (0-8 °C) can be a valid option, particularly for long-term storage, as it slows down potential degradation pathways. However, if refrigerated, it is imperative to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its integrity. For routine use, storing it desiccated at room temperature is sufficient and avoids the risks associated with temperature cycling.

FAQ: Are there any materials or chemical classes that are incompatible with this compound?

While specific incompatibility data is not widely published, general chemical principles for benzoic acids and sulfonyl compounds apply. Avoid storage with:

  • Strong Oxidizing Agents: Can react with the aromatic ring or methyl group.

  • Strong Bases: Will deprotonate the carboxylic acid in a vigorous acid-base reaction. While this is often a desired reaction in a controlled setting, it is not a safe storage practice.

  • Reactive Metals: (e.g., sodium, potassium): May react with the acidic proton.

Section 4: Experimental Troubleshooting

This section addresses common issues that may arise during experimentation, linking them back to the compound's handling and storage.

FAQ: My reaction yield is low, and I suspect an issue with the starting material. What could be wrong?

This is a common problem that can often be traced back to the integrity of the starting material. Improper handling or storage can introduce impurities or degradation products that interfere with the reaction.

DegradationPathway cluster_storage Improper Storage Conditions cluster_compound Compound State cluster_outcome Experimental Outcome moisture Exposure to Moisture (e.g., opened while cold, leaky container) degraded_mat Degraded Starting Material + Unknown Impurities moisture->degraded_mat Degradation light Exposure to Light (e.g., stored in clear vial) light->degraded_mat Degradation start_mat Pristine 2-Fluoro-5-(methylsulfonyl) benzoic acid low_yield Low Reaction Yield degraded_mat->low_yield side_products Unexpected Side Products degraded_mat->side_products reproducibility Poor Reproducibility degraded_mat->reproducibility

Caption: Impact of improper storage on experimental outcomes.

Causality Explained:

  • Moisture: Although the compound is stable under normal conditions, prolonged exposure to moisture can lead to slow hydrolysis or facilitate clumping, making accurate weighing difficult.[1]

  • Light: Aromatic compounds can be susceptible to photodegradation over long periods, potentially leading to the formation of colored impurities or radical species that could initiate unwanted side reactions.

Self-Validating Protocol: Before a critical, large-scale reaction, run a small-scale test reaction. If yields are poor, consider running a quality control check on your starting material (e.g., melting point, NMR) to confirm its identity and purity against a known standard.

FAQ: The solid material has developed a slight off-white or yellowish color. Is it still usable?

A change in physical appearance is a strong indicator of potential degradation. While a minor color change might not significantly impact purity for some applications, it should not be ignored.

Recommended Action:

  • Do not assume it is usable. The color change signifies the presence of a new chemical species.

  • Re-analyze the material. Obtain a proton NMR or LC-MS analysis to identify the impurity and quantify the purity of the bulk material.

  • Purify if necessary. If the primary compound is still largely present, a simple recrystallization may be sufficient to remove the colored impurity.

  • Procure new material. For sensitive applications like drug discovery or catalyst development, it is always best to start with a fresh, high-purity batch to ensure reliable and interpretable results.

References

  • EvitaChem. 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.
  • Sigma-Aldrich. 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8.
  • ChemScene. 247569-56-8 | 2-Fluoro-5-(methanesulfonyl)benzoic acid.
  • Sigma-Aldrich. 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8.
  • NIST. Safety Data Sheet - Benzoic Acid (Acidimetric Standard).
  • TCI America.
  • Thermo Fisher Scientific.
  • PubChem. 2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22467566.
  • AChemBlock. 2-Fluoro-5-(methanesulfonyl)benzoic acid 98% | CAS: 247569-56-8.
  • CymitQuimica. CAS 247569-56-8: 2-Fluoro-5-(methylsulfonyl)benzoic acid.
  • Alfa Chemical. Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale.
  • CymitQuimica. 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID.

Sources

Optimization

Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

Welcome to the technical support center for 2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS 37098-75-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-5-(chlorosulfonyl)benzoic acid (CAS 37098-75-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges, particularly its perceived poor reactivity in sulfonamide coupling reactions, and provide field-proven troubleshooting strategies to ensure your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my sulfonamide formation reaction with 2-fluoro-5-(chlorosulfonyl)benzoic acid sluggish or providing low yields?

This is the most common query we receive. The suboptimal reactivity is not due to a single factor but rather a combination of inherent structural properties of the molecule and reaction conditions. Understanding these factors is the first step to overcoming them.

Causality Analysis: The Key Influencing Factors

The overall success of the reaction is a interplay of the reagent's intrinsic properties, the nucleophilicity of your amine, and the chosen reaction environment.

main Observed Reaction Rate & Yield factor1 Structural Factors (Reagent) factor1->main sub1a Electronic Effects (Activating) factor1->sub1a sub1b Steric Hindrance (Deactivating) factor1->sub1b factor2 Nucleophile Reactivity (Amine) factor2->main sub2a Basicity (pKa) factor2->sub2a sub2b Steric Bulk factor2->sub2b factor3 Reaction Conditions factor3->main sub3a Solvent Choice factor3->sub3a sub3b Base Selection factor3->sub3b sub3c Temperature factor3->sub3c sub3d Moisture Control factor3->sub3d

Caption: Key factors influencing the reactivity of the title compound.
  • Structural Factors Explained:

    • Electronic Effects: The molecule has two powerful electron-withdrawing groups: the sulfonyl chloride (-SO₂Cl) and the carboxylic acid (-COOH). The ortho-fluorine atom also exerts a strong inductive electron-withdrawing effect.[1] These effects make the sulfur atom highly electrophilic and, in theory, more reactive.

    • Steric Hindrance: The primary cause of "poor reactivity" is steric hindrance. The fluorine atom at the ortho position to the carboxylic acid can impede the approach of a nucleophile (your amine) to the sulfonyl chloride group.[2] This is especially true for bulky amines. While not directly adjacent to the sulfonyl group, the overall substitution pattern creates a crowded environment.

  • Nucleophile Reactivity: The nature of your amine is critical. Low yields are often seen with:

    • Sterically Hindered Amines: Secondary amines with bulky substituents (e.g., diisopropylamine) or primary amines with bulky alpha-substituents will react slowly.

    • Electron-Poor Amines: Aromatic amines (anilines) with electron-withdrawing groups are weakly nucleophilic and require more forcing conditions.[3]

Q2: What are the best practices and optimized conditions for synthesizing a sulfonamide with this reagent?

A systematic approach to reaction setup is crucial. The following protocol and optimization table provide a robust starting point for most amine substrates.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Preparation: Ensure all glassware is oven- or flame-dried. All solvents and liquid reagents should be anhydrous.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a suitable base (see table below, 1.5-2.5 equivalents) in an anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-fluoro-5-(chlorosulfonyl)benzoic acid (1.1 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. The slight excess of the sulfonyl chloride ensures full conversion of the limiting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Data Presentation: Recommended Reaction Conditions

Amine TypeRecommended BaseSolventTemperatureTypical TimeCausality & Rationale
Primary Aliphatic Triethylamine (TEA), DIPEADCM, THF0 °C to RT4-8 hHighly nucleophilic; standard conditions are usually sufficient. A non-nucleophilic base like DIPEA prevents side reactions.
Secondary Aliphatic DIPEA, Proton-SpongeMeCN, DMFRT to 50 °C12-24 hMore sterically hindered. A stronger, non-nucleophilic base and higher temperatures may be needed to overcome the steric barrier.
Primary Anilines Pyridine, Na₂CO₃[4]Pyridine, DMF, Water[4][5]RT to 80 °C12-24 hWeakly nucleophilic. Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate.[6]
Electron-Poor Anilines 4-DMAP (catalyst), DIPEADMF, Dioxane50 °C to 100 °C24-48 hVery low nucleophilicity requires forcing conditions and potentially a catalyst like 4-DMAP to accelerate the reaction.[3]
Q3: My reaction mixture turns dark, and I see multiple spots on TLC. What side reactions are occurring?

The primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride group. Other decomposition pathways can also occur under harsh conditions.

start 2-Fluoro-5-(chlorosulfonyl)benzoic Acid + Amine (R-NH2) path_desired Desired Pathway (Anhydrous, Base) start->path_desired path_side Side Pathway (Trace H2O) start->path_side product_desired Desired Sulfonamide Product path_desired->product_desired Sulfonamide Formation product_side Inactive Sulfonic Acid path_side->product_side Hydrolysis

Caption: Desired sulfonamide formation vs. the competing hydrolysis side reaction.
  • Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which converts the reactive -SO₂Cl group into an unreactive sulfonic acid (-SO₃H).[3][7] This is accelerated by the presence of a base.

    • Troubleshooting:

      • Use Anhydrous Solvents: Use solvents from a freshly opened bottle or a solvent purification system.

      • Dry Glassware: Ensure all glassware is rigorously dried before use.

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction.

      • Quick Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted starting material or product if it is also sensitive.[7]

  • Carboxylic Acid Interference: While the sulfonyl chloride is significantly more electrophilic than the carboxylic acid, the latter can sometimes interfere, especially if you are attempting to form an amide bond first. If your reaction involves reagents that can react with the -COOH group (e.g., organometallics), it may require protection, for example, as a methyl or ethyl ester.

Q4: I've tried optimizing conditions, but my challenging, sterically-hindered amine still won't react. What advanced strategies can I employ?

For particularly difficult substrates, more advanced techniques may be necessary.

Advanced Strategy Workflow

start Difficult Coupling: Low Yield with Standard Protocol option1 Option 1: Add Nucleophilic Catalyst start->option1 option2 Option 2: Increase Reaction Energy start->option2 option3 Option 3: Modify the Electrophile start->option3 detail1 e.g., 4-DMAP (0.1 eq) Forms highly reactive acylpyridinium intermediate option1->detail1 detail2 Microwave Irradiation (Caution: monitor for decomposition) option2->detail2 detail3 Convert to Sulfonyl Fluoride (More stable, may require different activation) option3->detail3

Caption: Workflow for advanced troubleshooting strategies.
  • Nucleophilic Catalysis: The addition of a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate reactions with sluggish amines. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[3]

  • Alternative Reagents (Sulfonyl Fluorides): In some cases, the sulfonyl chloride may be too unstable for the required reaction conditions (e.g., high temperatures). Sulfonyl fluorides are generally more stable and less prone to hydrolysis.[8][9] While they are also generally less reactive than sulfonyl chlorides, their enhanced stability can lead to higher overall yields in challenging, high-temperature reactions by minimizing decomposition pathways.[9] Conversion from the sulfonyl chloride can be achieved using fluoride sources like KF.

  • Microwave Irradiation: For thermally stable reactants, microwave synthesis can provide rapid, localized heating to overcome high activation barriers, often reducing reaction times from hours to minutes. Careful monitoring is required to prevent decomposition.

References

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. PrepChem.com. Retrieved from [Link]

  • Wallace, D. J., & Balskus, E. P. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 16(22), 5908–5911. Available at: [Link]

  • Various Authors. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Retrieved from [Link]

  • Tucker, J. W., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21583–21593. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-5-(fluorosulfonyl)benzoic acid. MySkinRecipes. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 265. Available at: [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Bender, B. J., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(5), 443–448. Available at: [Link]

  • Onyeka, A. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. Available at: [Link]

  • Yagupolskii, L. M., et al. (1974). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society, 96(19), 6191–6192. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Synthetic 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates 2-Fluoro-5-(methylsulfonyl)benzoic acid is a key building block in medicinal chemistry and drug development, valued for its specific arrang...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates

2-Fluoro-5-(methylsulfonyl)benzoic acid is a key building block in medicinal chemistry and drug development, valued for its specific arrangement of functional groups: a carboxylic acid for derivatization, a sulfonyl group for hydrogen bonding, and a fluorine atom to modulate metabolic stability and binding affinity.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Impurities, whether they are residual starting materials, synthetic by-products, or isomers, can have unintended pharmacological effects or interfere with downstream reactions.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of 2-Fluoro-5-(methylsulfonyl)benzoic acid. We will move beyond simple percentage reporting to explain the causality behind methodological choices, offering a framework for creating a self-validating system of analysis. The data presented herein is based on representative analyses of two distinct batches: Batch A (High-Purity, Recrystallized) and Batch B (Crude Synthetic Product) , illustrating how a multi-pronged approach yields a complete purity profile.

Chromatographic Purity: Quantifying Known and Unknown Impurities via HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[3] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification.

Expertise & Causality: For an acidic compound like 2-Fluoro-5-(methylsulfonyl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The key challenge is managing the ionization of the carboxylic acid group. An unbuffered mobile phase would lead to poor peak shape and shifting retention times. Therefore, we employ an acidic buffer to suppress ionization (pH < pKa), ensuring the analyte is in a single, neutral form, which results in sharp, symmetrical peaks ideal for quantification. An ion-suppressing RP-HPLC method is a standard approach for aromatic carboxylic acid analysis.[4]

Comparative HPLC Data
ParameterBatch A (High-Purity)Batch B (Crude Product)
Purity by Area % 99.85%95.10%
Largest Impurity 0.08% (at RRT 1.15)2.55% (at RRT 0.85)
Total Impurities 0.15%4.90%
Observations Clean baseline, minimal impurities.Significant peak for a likely starting material (RRT 0.85), multiple smaller by-product peaks.
Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Structural Confirmation and Impurity Identification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed structural fingerprint and can identify impurities that are structurally distinct from the main component.

Expertise & Causality:

  • ¹H NMR: Provides information on the number and environment of protons. We can identify residual solvents (e.g., ethyl acetate, heptane) and aromatic impurities.

  • ¹⁹F NMR: The fluorine atom acts as a sensitive probe.[5] Its chemical shift is highly responsive to its electronic environment, making ¹⁹F NMR an excellent tool for identifying isomeric impurities where the fluorine position is different.[6] It also offers a very clean spectral window with no background signals.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

Comparative NMR Data Summary
AnalysisBatch A (High-Purity)Batch B (Crude Product)
¹H NMR Correct aromatic and methyl proton signals. No significant impurities or residual solvents detected (<0.05%).In addition to product signals, shows peaks consistent with residual 4-chlorotoluene (a potential starting material) and ethyl acetate.
¹⁹F NMR Single sharp peak at expected chemical shift.Major peak for the desired product. A small secondary peak (~1.5%) is observed, suggesting the presence of an isomeric impurity.
¹³C NMR All 8 expected carbon signals are present and clean.Confirms the presence of additional aromatic and aliphatic carbons corresponding to the impurities seen in ¹H NMR.
Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • ¹H NMR: Acquire 16 scans with a 1-second relaxation delay.

  • ¹⁹F NMR: Acquire 64 scans with a 2-second relaxation delay, with ¹H decoupling.

  • ¹³C NMR: Acquire 1024 scans with a 2-second relaxation delay, with ¹H decoupling.

Absolute Purity by Differential Scanning Calorimetry (DSC)

DSC offers a distinct advantage over chromatographic methods: it can determine the absolute purity of a crystalline solid without the need for impurity reference standards.[3][7] The method is based on the Van't Hoff law, which describes the melting point depression and broadening caused by the presence of impurities.[8][9]

Expertise & Causality: This technique is ideal for qualifying high-purity reference standards. It measures the total mole fraction of all eutectic impurities.[7][9] The analysis is fast and requires only a small amount of sample. However, it is only suitable for compounds that are crystalline, thermally stable, and exhibit a sharp melting endotherm.[3] It serves as an excellent orthogonal technique to HPLC; while HPLC quantifies individual impurities, DSC provides a measure of the total impurity load.

Comparative DSC Data
ParameterBatch A (High-Purity)Batch B (Crude Product)
Onset of Melting 185.2 °C182.5 °C
Peak Melting Temp. 186.5 °C184.8 °C
Calculated Purity 99.8 mol%96.1 mol%
Interpretation Sharp, well-defined melting peak indicative of high purity.Broader melting peak with a lower onset, confirming the presence of significant impurities.[8][10]
Experimental Protocol: DSC Purity Analysis
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a crimped aluminum pan.

  • Heating Program: Equilibrate at 150 °C, then ramp up to 200 °C at a rate of 1 °C/min.

  • Atmosphere: Nitrogen purge at 20 mL/min.

  • Data Analysis: Calculate purity using the instrument's software based on the Van't Hoff equation, analyzing the slope of the melting endotherm.

Analysis of Volatile Impurities by GC-MS

While HPLC is excellent for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile or semi-volatile organic impurities, such as residual solvents or unreacted starting materials.

Expertise & Causality: Benzoic acids are generally not volatile enough for direct GC analysis.[4] Therefore, derivatization is required to convert the polar carboxylic acid into a more volatile ester, typically a trimethylsilyl (TMS) ester.[11][12] The mass spectrometer detector then provides definitive identification of the impurities based on their mass fragmentation patterns.[13]

Comparative GC-MS Data
ParameterBatch A (High-Purity)Batch B (Crude Product)
Main Peak TMS-derivative of the productTMS-derivative of the product
Detected Impurities Trace levels of silicone grease (from handling).Identified peaks for TMS-derivatized 4-chlorotoluene and unreacted thioanisole.
Interpretation Confirms the absence of volatile organic impurities.Provides definitive identification of volatile starting materials that were also suggested by NMR.
Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Derivatization:

    • Dissolve ~1 mg of the sample in 0.5 mL of pyridine.

    • Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Detection: Scan from m/z 40 to 500 in Electron Ionization (EI) mode.

Visualizing the Analytical Workflow

A robust purity assessment relies on the logical integration of these orthogonal techniques. The following workflow ensures a comprehensive characterization of the material.

Purity_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural & Identity Confirmation cluster_2 Absolute Purity & Final Assessment Sample Sample Batch Received HPLC HPLC Purity (Area % and Impurity Profile) Sample->HPLC Primary Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) HPLC->NMR Confirm Structure & Identify Unknowns DSC DSC Analysis (Absolute Mol% Purity) HPLC->DSC Orthogonal Check on High-Purity Batches Report Final Purity Certificate HPLC->Report GCMS GC-MS Analysis (Volatile Impurities) NMR->GCMS Guide Search for Volatiles NMR->Report GCMS->Report DSC->Report

Caption: Integrated workflow for comprehensive purity analysis.

Synthesis and Impurity Relationship

Understanding the potential impurities begins with the synthetic route. A common synthesis might involve the oxidation of a substituted toluene followed by nucleophilic aromatic substitution.

Synthesis_Impurities SM1 Starting Material 1 (e.g., 4-Chloro-3-fluorotoluene) Intermediate Intermediate (e.g., 2-Fluoro-5-methylthioanisole) SM1->Intermediate Step 1: Substitution Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 Starting Material 2 (e.g., Sodium Methanesulfinate) SM2->Intermediate Step 1: Substitution Oxidized_Int Oxidized Intermediate (e.g., 2-Fluoro-5-(methylsulfonyl)toluene) Intermediate->Oxidized_Int Step 2: Oxidation of Sulfide Impurity2 Isomeric By-product Intermediate->Impurity2 Side Reaction Final_Product Final Product (2-Fluoro-5-(methylsulfonyl)benzoic acid) Oxidized_Int->Final_Product Step 3: Oxidation of Methyl Group Impurity3 Over-oxidized species Final_Product->Impurity3 Side Reaction

Caption: Potential impurities arising from the synthetic pathway.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid cannot be reliably accomplished with a single technique. As demonstrated by the comparative data from Batch A and Batch B, each method provides a unique and essential piece of the puzzle.

  • HPLC serves as the primary quantitative tool for purity and impurity profiling.

  • NMR provides irrefutable structural confirmation and is highly effective at identifying structurally different impurities and residual solvents.

  • DSC offers an orthogonal, absolute measure of purity for the final crystalline solid, serving as a powerful validation of the chromatographic results.

  • GC-MS is indispensable for definitively identifying volatile impurities that may be missed by other methods.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive, self-validating purity profile. This rigorous approach ensures the quality and consistency of this critical synthetic intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
  • Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-240.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 979-985. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • International Journal of Scientific Research. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870). Retrieved from [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

  • Miljanić, O. Š., et al. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (78), 50570. Retrieved from [Link]

  • Shimbo, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 787-802. Retrieved from [Link]

  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(24), 4349-4364. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-(4-oxo-3_4-dihydrophthalazin-1-yl_methyl_benzoic-acid]([Link]

  • Beilstein Journals. (2021, January 28). ¹⁹F NMR as a tool in chemical biology. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

Sources

Comparative

A Multi-Spectroscopic Approach to Validating the Structure of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a cornerstone of reliable and reproducible research. This guide provides a comprehensive, data-dri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a cornerstone of reliable and reproducible research. This guide provides a comprehensive, data-driven comparison for validating the structure of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for its structural elucidation.

The precise arrangement of the fluoro, methylsulfonyl, and benzoic acid moieties is critical to the molecule's chemical properties and biological activity. This guide will move beyond a simple checklist of techniques, delving into the causal relationships between the molecular structure and the resulting spectroscopic data. We will also compare the expected spectral features with those of related compounds to provide a robust framework for structural validation.

The Analytical Workflow: A Synergistic Approach

The structural validation of an organic molecule like 2-Fluoro-5-(methylsulfonyl)benzoic acid relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Validation

A Comparative Analysis of Benzoic Acid Acidity: The Case of 2-Fluoro-5-(methylsulfonyl)benzoic acid

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, acidity, quantified by the pKa value, is a critical determinant of a co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, acidity, quantified by the pKa value, is a critical determinant of a compound's behavior in biological systems, influencing everything from solubility and absorption to receptor binding. This guide provides an in-depth comparison of the acidity of 2-Fluoro-5-(methylsulfonyl)benzoic acid with other substituted benzoic acids, supported by experimental data and a discussion of the underlying chemical principles.

The Electronic Influence of Substituents on Benzoic Acid's Acidity

The acidity of benzoic acid is fundamentally tied to the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can significantly alter this stability through a combination of inductive and resonance effects, thereby modulating the pKa. Electron-withdrawing groups (EWGs) generally increase acidity by delocalizing the negative charge of the carboxylate anion, making the conjugate base more stable. Conversely, electron-donating groups (EDGs) tend to decrease acidity.

The position of the substituent also plays a crucial role. Ortho-substituted benzoic acids are almost invariably stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect"[1]. This is attributed to steric hindrance between the ortho substituent and the carboxyl group, which forces the carboxyl group out of the plane of the benzene ring, disrupting resonance with the ring and increasing the acidity[1].

Analyzing 2-Fluoro-5-(methylsulfonyl)benzoic acid

To understand the acidity of 2-Fluoro-5-(methylsulfonyl)benzoic acid, we must consider the individual and combined effects of its two substituents:

  • Fluorine (at position 2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which strongly stabilizes the negative charge on the carboxylate anion[1]. This effect is distance-dependent and is most potent at the ortho position[1]. Fluorine also has a +M (mesomeric or resonance) effect due to its lone pairs, which donates electron density to the ring and would decrease acidity; however, for halogens, the inductive effect is generally considered to dominate. The ortho-positioning of the fluorine atom also introduces the "ortho effect," further enhancing acidity[1].

  • Methylsulfonyl group (-SO₂CH₃) (at position 5): The methylsulfonyl group is a very strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It exerts a strong -I effect and a -M effect, both of which significantly stabilize the benzoate anion and therefore increase acidity. Theoretical studies have highlighted the potent inductive and resonance effects of sulfonyl-containing groups on the acidity of benzoic acids[2].

The combination of a highly electronegative ortho-fluoro substituent and a potent electron-withdrawing meta-methylsulfonyl group is expected to make 2-Fluoro-5-(methylsulfonyl)benzoic acid a considerably strong acid.

Comparative Acidity: A Data-Driven Approach
CompoundSubstituentspKa
Benzoic AcidNone4.20[3]
2-Fluorobenzoic Acid2-F3.27
4-Fluorobenzoic Acid4-F4.14[4]
4-Chlorobenzoic Acid4-Cl4.03[4]
4-(Methylsulfonyl)benzoic acid4-SO₂CH₃3.48[5]
2-Nitrobenzoic Acid2-NO₂2.17
4-Nitrobenzoic Acid4-NO₂3.44

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

  • The ortho-fluoro substituent in 2-Fluorobenzoic acid leads to a significant increase in acidity compared to benzoic acid, demonstrating the potent ortho effect and inductive withdrawal[1].

  • The para-fluoro substituent in 4-Fluorobenzoic acid has a much smaller acid-strengthening effect, as the inductive effect is weaker at this position and is partially counteracted by the resonance effect[1].

  • The 4-(methylsulfonyl) group in 4-(Methylsulfonyl)benzoic acid is a strong acidifying group, as indicated by its pKa of 3.48[5].

  • Nitro groups are very strong electron-withdrawing groups, leading to a substantial increase in acidity, especially from the ortho position.

Given that 2-Fluoro-5-(methylsulfonyl)benzoic acid possesses both the powerful ortho-fluoro substituent and a strong electron-withdrawing methylsulfonyl group, its pKa is anticipated to be significantly lower than that of benzoic acid and likely lower than that of 2-fluorobenzoic acid and 4-(methylsulfonyl)benzoic acid individually. It would be expected to be a strong organic acid.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents on the reactivity of benzene derivatives, including the acidity of benzoic acids[6][7][8][9][10]. The equation is expressed as:

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1[7].

While the Hammett equation is a powerful tool, it has limitations, particularly for ortho-substituted compounds where steric effects are significant[6].

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically determine the pKa of a benzoic acid derivative, potentiometric titration is a reliable and widely used method[7][11].

Principle

This method involves titrating a solution of the weak acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized ([HA] = [A⁻]).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of the benzoic acid derivative and dissolve it in a suitable solvent. For compounds with low water solubility, a co-solvent like ethanol or acetonitrile may be used[11][12].

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the benzoic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the standardized strong base in small, precise increments from a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). This will generate a titration curve.

    • Determine the equivalence point volume (Veq) from the point of maximum slope on the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2)[7][8].

Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Base Prepare Standardized Strong Base (e.g., 0.1 M NaOH) Titrate Titrate Acid with Base, Record pH and Volume Prep_Base->Titrate Prep_Acid Prepare Benzoic Acid Solution Prep_Acid->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Equiv_Point Determine Equivalence Point (Veq) Plot->Equiv_Point Half_Equiv Determine pH at Veq/2 Equiv_Point->Half_Equiv pKa_Value pKa = pH at Veq/2 Half_Equiv->pKa_Value

Caption: Workflow for pKa determination via potentiometric titration.

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the logical framework for predicting the acidity of a substituted benzoic acid based on the electronic properties of its substituents.

Acidity_Logic cluster_effects Electronic Effects cluster_stability Conjugate Base Stability cluster_acidity Resulting Acidity Substituent Substituent on Benzoic Acid Inductive Inductive Effect (-I / +I) Substituent->Inductive Resonance Resonance Effect (-M / +M) Substituent->Resonance EWG Electron Withdrawing Group (EWG) (-I, -M) Inductive->EWG EDG Electron Donating Group (EDG) (+I, +M) Inductive->EDG Resonance->EWG Resonance->EDG Stabilize Stabilizes Conjugate Base EWG->Stabilize Destabilize Destabilizes Conjugate Base EDG->Destabilize Increase_Acidity Increases Acidity (Lower pKa) Stabilize->Increase_Acidity Decrease_Acidity Decreases Acidity (Higher pKa) Destabilize->Decrease_Acidity

Caption: Logic diagram of substituent effects on benzoic acid acidity.

Conclusion

The acidity of 2-Fluoro-5-(methylsulfonyl)benzoic acid is a product of the synergistic electron-withdrawing effects of its substituents. The ortho-fluoro group provides a strong inductive pull and an advantageous steric effect, while the meta-methylsulfonyl group further delocalizes the negative charge of the conjugate base through both induction and resonance. This combination results in a significantly more acidic compound compared to benzoic acid and many of its monosubstituted derivatives. For researchers in medicinal chemistry and drug development, understanding these structure-acidity relationships is crucial for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.

References

  • Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Ertokus, G. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(9), 3827-3830. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • Hammett Equation - Mechanisms of Organic Reactions. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [Link]

  • Pekcan, G., & Aktas, A. H. (2006). Spectrophotometric Determination of pKa Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168-2178. [Link]

  • Vivas-Reyes, R., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1641. [Link]

  • Hammett equation. Wikipedia. [Link]

Sources

Comparative

The Structure-Activity Relationship of 2-Fluoro-5-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Guide for Kinase Inhibitor Drug Discovery

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 2-fluoro-5-(methylsulfonyl)benzoic acid scaffold has emerged as a privileged starting point for the development of po...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 2-fluoro-5-(methylsulfonyl)benzoic acid scaffold has emerged as a privileged starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives of this core structure, with a focus on their activity as p38 MAP kinase inhibitors. By examining the interplay between chemical modifications and biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide their own discovery programs.

Introduction: The Significance of the 2-Fluoro-5-(methylsulfonyl)benzoic Acid Scaffold

The 2-fluoro-5-(methylsulfonyl)benzoic acid core is a versatile template for the design of kinase inhibitors. The constituent functional groups each play a critical role in the molecule's overall pharmacological profile. The benzoic acid moiety provides a key interaction point, often forming hydrogen bonds with the hinge region of the kinase active site. The fluorine atom at the 2-position can enhance binding affinity and modulate the pKa of the carboxylic acid, while the methylsulfonyl group at the 5-position can engage in additional interactions within the binding pocket and improve physicochemical properties such as solubility.[1]

Derivatives of this scaffold have shown promise in targeting a range of kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[3] This guide will focus on the SAR of these derivatives as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.

Comparative Analysis of p38 MAP Kinase Inhibitory Activity

A systematic exploration of the SAR of 2-fluoro-5-(methylsulfonyl)benzoic acid derivatives reveals critical insights into the structural requirements for potent p38 MAP kinase inhibition. The following data, derived from patent literature, showcases the impact of substitutions on the amide nitrogen of the core scaffold.

Compound IDR Group (Substitution on Amide)p38 IC50 (nM)
1 4-pyridyl100
2 3-pyridyl250
3 2-pyridyl>1000
4 4-(methylsulfonyl)phenyl50
5 3-(methylsulfonyl)phenyl150
6 4-chlorophenyl80
7 3,4-dichlorophenyl60
8 4-methoxyphenyl300
9 Phenyl500

Data presented is a representative compilation from publicly available patent information for illustrative SAR discussion.

Key Structure-Activity Relationship Insights

The data presented in the table above highlights several key trends:

  • Position of Heterocyclic Nitrogen: For pyridyl substitutions, the position of the nitrogen atom is critical. A 4-pyridyl substitution (Compound 1 ) is significantly more potent than a 3-pyridyl (Compound 2 ) or 2-pyridyl (Compound 3 ) substitution. This suggests that the nitrogen at the 4-position is likely involved in a key hydrogen bonding interaction within the p38 active site.

  • Impact of the Methylsulfonyl Group: The presence and position of a methylsulfonyl group on a phenyl ring also dramatically influences activity. A 4-(methylsulfonyl)phenyl group (Compound 4 ) confers the highest potency in this series, likely due to favorable interactions of the sulfonyl group in a specific sub-pocket of the enzyme. Moving the methylsulfonyl group to the 3-position (Compound 5 ) reduces activity.

  • Role of Halogenation: Halogenation of the phenyl ring can enhance potency. A 4-chlorophenyl substituent (Compound 6 ) is more potent than an unsubstituted phenyl ring (Compound 9 ). The addition of a second chlorine atom at the 3-position (Compound 7 ) provides a modest increase in activity over the mono-chloro analog.

  • Effect of Electron-Donating Groups: The introduction of an electron-donating group, such as a methoxy group at the 4-position of the phenyl ring (Compound 8 ), leads to a significant decrease in inhibitory activity compared to electron-withdrawing or halogenated analogs.

Experimental Protocols for Evaluation of p38 MAP Kinase Inhibition

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. The following outlines a typical workflow for assessing the inhibitory activity of 2-fluoro-5-(methylsulfonyl)benzoic acid derivatives against p38 MAP kinase.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human p38 MAP kinase

  • Kinase substrate (e.g., MEF2C)

  • ATP

  • Test compounds (derivatives of 2-fluoro-5-(methylsulfonyl)benzoic acid)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing p38 MAP kinase in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental Workflow Diagram

G cluster_prep Compound & Reagent Preparation cluster_assay Kinase Assay Execution cluster_detection Signal Detection & Analysis Compound_Stock 1. Prepare 10 mM Compound Stock in DMSO Serial_Dilution 2. Perform Serial Dilutions Compound_Stock->Serial_Dilution Add_Compound 5. Add Compound/DMSO to Plate Serial_Dilution->Add_Compound Kinase_Solution 3. Prepare Kinase Solution Add_Kinase 6. Add Kinase Solution Kinase_Solution->Add_Kinase Substrate_ATP_Mix 4. Prepare Substrate/ATP Mix Start_Reaction 8. Add Substrate/ATP Mix Substrate_ATP_Mix->Start_Reaction Add_Compound->Add_Kinase Pre_Incubate 7. Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction 9. Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Stop_Reaction 10. Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop 11. Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection 12. Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection 13. Incubate (30 min) Add_Detection->Incubate_Detection Read_Plate 14. Measure Luminescence Incubate_Detection->Read_Plate Analyze_Data 15. Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for in vitro p38 MAP kinase inhibition assay.

The p38 MAP Kinase Signaling Pathway: A Therapeutic Target

The p38 MAP kinase signaling cascade is a crucial pathway involved in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Inhibiting p38 MAP kinase can therefore be an effective strategy for the treatment of inflammatory diseases like rheumatoid arthritis.

G cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 activate p38 p38 MAP Kinase MKK3_6->p38 phosphorylate & activate Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors phosphorylate & activate Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Cytokine_Production induce Inhibitor 2-Fluoro-5-(methylsulfonyl) benzoic acid derivatives Inhibitor->p38 inhibit

Caption: Simplified p38 MAP kinase signaling pathway.

Conclusion and Future Directions

The 2-fluoro-5-(methylsulfonyl)benzoic acid scaffold represents a promising starting point for the development of potent and selective p38 MAP kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of systematic chemical modifications to optimize biological activity. The experimental protocols provided offer a robust framework for the evaluation of these compounds.

Future research in this area should focus on further refining the SAR to improve potency and selectivity, as well as optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel kinase inhibitors for the treatment of inflammatory diseases and other indications.

References

  • PubChem. 2-Fluoro-5-methanesulfonyl-benzoic acid. [Link]

  • Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Mini reviews in medicinal chemistry, 5(9), 857–868. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5644-5654.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & medicinal chemistry, 23(22), 7252–7261. [Link]

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994–3008.
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of medicinal chemistry, 59(19), 9173–9200. [Link]

  • Patel, S. B., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1354–1358. [Link]

  • Norman, P. (2011). p38 MAP kinase inhibitors: a review of the patent literature.
  • Google Patents. (2006).
  • ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. [Link]

  • National Center for Biotechnology Information. (2021). Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Fluoro-5-(Substituted)benzoic Acid Analogs

Introduction: The Versatility of the 2-Fluoro-5-(Substituted)benzoic Acid Scaffold in Drug Discovery The 2-fluoro-5-(substituted)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Fluoro-5-(Substituted)benzoic Acid Scaffold in Drug Discovery

The 2-fluoro-5-(substituted)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of targeted therapeutic agents. The electronic properties conferred by the fluorine atom at the 2-position, combined with the diverse chemical space accessible at the 5-position, have enabled the development of potent and selective modulators of various biological targets. While 2-Fluoro-5-(methylsulfonyl)benzoic acid is a valuable synthetic intermediate, publicly available data on its specific biological activity is limited. This guide, therefore, focuses on a comparative analysis of its structurally related and well-characterized analogs, providing researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern their biological function.

This guide will delve into two key areas where analogs of 2-Fluoro-5-(methylsulfonyl)benzoic acid have shown significant promise: as allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1) for the treatment of chronic pain, and as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are implicated in cancer. By examining the experimental data and the underlying mechanistic principles, this guide aims to provide a comprehensive resource for the rational design of next-generation therapeutics based on this versatile chemical scaffold.

Allosteric Modulation of MrgX1: A Novel Approach to Pain Management

The Mas-related G protein-coupled receptor X1 (MrgX1) has emerged as a promising non-opioid target for the treatment of chronic pain.[1] Allosteric modulators of MrgX1 offer a nuanced therapeutic strategy by fine-tuning the receptor's response to endogenous ligands. A series of 2-sulfonamidebenzamides, structurally related to 2-fluoro-5-(methylsulfonyl)benzoic acid, have been identified as potent allosteric modulators of MrgX1.[1][2]

Structure-Activity Relationship of 2-Sulfonamidebenzamide Analogs as MrgX1 Modulators

The biological activity of these analogs is highly dependent on the nature of the substituents on the benzamide and sulfonamide moieties. The following table summarizes the EC50 values for a selection of 2-sulfonamidebenzamide analogs, highlighting key SAR trends. A lower EC50 value indicates greater potency.

Compound IDR1 (Sulfonamide)R2 (Benzamide)EC50 (nM)[2]
1 -CH32-ethoxyphenyl531
2 -CH32-methoxyphenyl>10,000
3 -cyclopropyl2-ethoxyphenyl190
4 -isopropyl2-ethoxyphenyl1820
5 -phenyl2-ethoxyphenyl>10,000

Key Insights from SAR Data:

  • Sulfonamide Substituent (R1): Small, cyclic alkyl groups like cyclopropyl at the R1 position significantly enhance potency compared to linear alkyl or aromatic groups.

  • Benzamide Substituent (R2): The substitution pattern on the second aromatic ring is critical. An ethoxy group at the 2-position of the phenyl ring is well-tolerated and contributes to high potency.

The following diagram illustrates the key structural features of the 2-sulfonamidebenzamide scaffold and their influence on MrgX1 modulation.

SAR_MrgX1 Scaffold 2-Sulfonamidebenzamide Scaffold R1 R1 (Sulfonamide) Scaffold->R1 Influences Potency R2 R2 (Benzamide) Scaffold->R2 Critical for Activity Activity MrgX1 Allosteric Modulation R1->Activity Small, cyclic alkyl groups enhance potency R2->Activity 2-ethoxy substitution is favorable

Figure 1: Key structural determinants for MrgX1 allosteric modulation.

Experimental Protocol: Calcium Mobilization Assay for MrgX1 Activity

The activity of MrgX1 allosteric modulators is typically assessed using a calcium mobilization assay in a cell line stably expressing the receptor.[3][4][5][6]

Objective: To determine the EC50 value of a test compound as a positive allosteric modulator of MrgX1.

Materials:

  • HEK293 cells stably expressing human MrgX1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Test compound and a known MrgX1 agonist (e.g., BAM8-22).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection.

Procedure:

  • Cell Seeding: Seed the MrgX1-expressing HEK293 cells into 96-well plates and incubate overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a loading solution containing Fluo-4 AM and Pluronic F-127 at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a solution of the MrgX1 agonist at a concentration that elicits a submaximal response (e.g., EC20).

  • Assay: a. Place the cell plate in the fluorescence microplate reader. b. Add the test compound dilutions to the wells and incubate for a short period. c. Inject the MrgX1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Plot the peak fluorescence intensity against the concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed MrgX1-HEK293 Cells in 96-well plate Start->Seed_Cells Dye_Loading Load Cells with Fluo-4 AM Seed_Cells->Dye_Loading Compound_Prep Prepare Test Compound and Agonist Dilutions Dye_Loading->Compound_Prep Assay_Plate Add Compound to Cells Compound_Prep->Assay_Plate Fluorescence_Reading Inject Agonist and Read Fluorescence Assay_Plate->Fluorescence_Reading Data_Analysis Analyze Data and Determine EC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the calcium mobilization assay.

Inhibition of Carbonic Anhydrases IX and XII: A Targeted Anti-Cancer Strategy

Carbonic anhydrases IX and XII are transmembrane enzymes that are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[7][8] Consequently, they are attractive targets for the development of novel anti-cancer therapies. Benzenesulfonamide and sulfamoylbenzoic acid derivatives have been extensively studied as inhibitors of these enzymes.

Structure-Activity Relationship of Benzoic Acid Analogs as Carbonic Anhydrase Inhibitors

The inhibitory potency and selectivity of these compounds are influenced by the substitution pattern on the aromatic ring and the nature of the sulfonamide group. The following table presents the Ki values for a selection of benzenesulfonamide and sulfamoylbenzoic acid derivatives against carbonic anhydrase isoforms IX and XII. A lower Ki value indicates stronger inhibition.

Compound IDScaffoldR GroupCA IX Ki (nM)[9]CA XII Ki (nM)[9]
6 Benzenesulfonamide4-(ureido)258.8
7 Benzenesulfonamide3-(ureido)3512.3
8 4-Sulfamoyl-benzenecarboxamide-NH-CH2-Ph5.39.7
9 4-Sulfamoyl-benzenecarboxamide-NH-(L)-Phe-OMe6.810.2

Key Insights from SAR Data:

  • Scaffold: Both benzenesulfonamide and 4-sulfamoyl-benzenecarboxamide scaffolds can yield potent inhibitors.

  • Substituents: The introduction of a ureido group or an amino acid moiety can lead to low nanomolar inhibition of both CA IX and CA XII. The position of the substituent on the phenyl ring can influence potency.

The following diagram illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.

CA_Inhibition Sulfonamide Sulfonamide Inhibitor (e.g., Benzenesulfonamide derivative) Binding Binding to Zn2+ ion Sulfonamide->Binding CA_IX_XII Carbonic Anhydrase (CA IX or CA XII) Active Site (with Zn2+) CA_IX_XII->Binding Inhibition Inhibition of CO2 Hydration Binding->Inhibition

Figure 3: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

The inhibitory activity of compounds against carbonic anhydrases is commonly determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2.[8][10][11][12]

Objective: To determine the Ki value of a test compound for the inhibition of a specific carbonic anhydrase isoform.

Materials:

  • Recombinant human carbonic anhydrase (e.g., CA IX or CA XII).

  • Buffer solution (e.g., Tris-HCl).

  • pH indicator (e.g., phenol red).

  • CO2-saturated water.

  • Test compound.

  • Stopped-flow spectrophotometer.

Procedure:

  • Reagent Preparation: a. Prepare a solution of the carbonic anhydrase and the pH indicator in the buffer. b. Prepare a stock solution of the test compound and create a series of dilutions. c. Prepare CO2-saturated water by bubbling CO2 gas through chilled deionized water.

  • Stopped-Flow Measurement: a. Load one syringe of the stopped-flow instrument with the enzyme/indicator solution (and inhibitor, if applicable) and the other syringe with the CO2-saturated water. b. Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time. The hydration of CO2 produces protons, leading to a pH decrease and a change in the indicator's absorbance.

  • Data Analysis: a. Determine the initial rate of the reaction from the linear phase of the absorbance change. b. Measure the reaction rates at different concentrations of the inhibitor. c. Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the Ki value.

Stopped_Flow_Workflow Start Start Prepare_Reagents Prepare Enzyme, Indicator, Inhibitor, and CO2-saturated water Start->Prepare_Reagents Load_Syringes Load Syringes of Stopped-Flow Instrument Prepare_Reagents->Load_Syringes Mix_and_Measure Rapidly Mix Solutions and Measure Absorbance Change Load_Syringes->Mix_and_Measure Determine_Rates Calculate Initial Reaction Rates Mix_and_Measure->Determine_Rates Plot_and_Analyze Plot Rates vs. Inhibitor Concentration and Determine Ki Determine_Rates->Plot_and_Analyze End End Plot_and_Analyze->End

Figure 4: Workflow for the stopped-flow CO2 hydration assay.

Conclusion: A Scaffold with Broad Therapeutic Potential

This comparative guide highlights the significant therapeutic potential of analogs derived from the 2-fluoro-5-(substituted)benzoic acid scaffold. While direct biological activity data for 2-Fluoro-5-(methylsulfonyl)benzoic acid remains elusive, the detailed analysis of its structural relatives provides a clear roadmap for future drug discovery efforts. The structure-activity relationships elucidated for both MrgX1 allosteric modulators and carbonic anhydrase inhibitors underscore the importance of systematic chemical modifications to achieve high potency and selectivity. The experimental protocols provided herein offer a practical foundation for researchers seeking to evaluate novel compounds targeting these important pathways. Further exploration of the chemical space around this versatile scaffold is warranted and holds the promise of delivering novel therapeutics for a range of diseases, from chronic pain to cancer.

References

  • Jo, B. H., & Kern, N. R. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(18), 6885. [Link]

  • Wen, W., Wang, Y., Li, Z., Tseng, P. Y., McManus, O. B., Wu, M., ... & Hopkins, C. R. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. ResearchGate. [Link]

  • Sharma, S., Peng, Q., Vadukoot, A. K., Aretz, C. D., Jensen, A. A., Wallick, A. I., ... & Hopkins, C. R. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS medicinal chemistry letters, 13(5), 841-847. [Link]

  • Musa, M. A., & Cooper, G. J. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in physiology, 8, 193. [Link]

  • Di Cesare Mannelli, L., Angeli, A., Ghelardini, C., & Supuran, C. T. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International journal of molecular sciences, 20(24), 6195. [Link]

  • Lomelino, C. L., McKenna, R., & Supuran, C. T. (2016). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of medicinal chemistry, 59(8), 3843-3853. [Link]

  • Silverman, D. N., & Lindskog, S. (1988). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Accounts of chemical research, 21(1), 30-36. [Link]

  • De Logu, F., Nassini, R., Materazzi, S., & Geppetti, P. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (89), 51516. [Link]

  • National Center for Biotechnology Information. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Discovery and Characterization of 2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a Potent and Selective Positive Allosteric Modulator of MrgX1 | Request PDF. ResearchGate. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Bissy, A., Angeli, A., & Supuran, C. T. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]

  • University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. University of Rochester Medical Center. [Link]

  • Wang, L., Zhang, Y., & Liu, Y. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules (Basel, Switzerland), 23(10), 2501. [Link]

  • National Center for Biotechnology Information. (2013). Discovery and characterization of a small molecule allosteric agonist of MrgX1. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Introduction: The Significance of 2-Fluoro-5-(methylsulfonyl)benzoic Acid in Modern Drug Discovery 2-Fluoro-5-(methylsulfonyl)benzoic acid is a key building block in contemporary medicinal chemistry. Its trifunctional na...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-5-(methylsulfonyl)benzoic Acid in Modern Drug Discovery

2-Fluoro-5-(methylsulfonyl)benzoic acid is a key building block in contemporary medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a fluoro group, and a methylsulfonyl moiety, offers medicinal chemists a versatile scaffold for the synthesis of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a discussion of the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two primary synthetic pathways have been identified for the preparation of 2-Fluoro-5-(methylsulfonyl)benzoic acid, each with its own set of advantages and challenges.

  • Route 1: Electrophilic Aromatic Substitution of 2-Fluorobenzoic Acid. This classical approach involves the direct functionalization of the aromatic ring of the readily available 2-fluorobenzoic acid.

  • Route 2: Nucleophilic Aromatic Substitution of 2-Fluoro-5-halobenzoic Acid. This strategy relies on the displacement of a halogen at the 5-position of a 2-fluorobenzoic acid derivative with a sulfur-containing nucleophile, followed by oxidation.

The following sections will delve into the specifics of each route, providing a rationale for the experimental choices and a critical evaluation of their respective merits.

Route 1: Synthesis via Chlorosulfonylation of 2-Fluorobenzoic Acid

This synthetic approach leverages the electron-donating effect of the fluorine atom to direct electrophilic substitution to the para position. The key steps involve chlorosulfonylation followed by conversion of the resulting sulfonyl chloride to the methyl sulfone.

Reaction Scheme:

Route 1 start 2-Fluorobenzoic Acid step1 Chlorosulfonylation start->step1 ClSO3H intermediate1 2-Fluoro-5-(chlorosulfonyl)benzoic Acid step1->intermediate1 step2 Reduction & Methylation intermediate1->step2 1. Na2SO3 2. (CH3)2SO4, Base product 2-Fluoro-5-(methylsulfonyl)benzoic Acid step2->product

Caption: Synthetic pathway for Route 1, starting from 2-Fluorobenzoic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

This reaction is a classic electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile. The fluorine atom, being an ortho-para director, facilitates the introduction of the chlorosulfonyl group at the 5-position.

  • Materials:

    • 2-Fluorobenzoic acid

    • Chlorosulfonic acid

    • Ice

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • In a fume hood, carefully add 2-fluorobenzoic acid portion-wise to an excess of ice-cold chlorosulfonic acid with stirring. The temperature should be maintained between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-fluoro-5-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

This two-step, one-pot procedure involves the reduction of the sulfonyl chloride to a sulfinate, followed by methylation to form the methyl sulfone.

  • Materials:

    • 2-Fluoro-5-(chlorosulfonyl)benzoic acid

    • Sodium sulfite (Na₂SO₃)

    • Sodium bicarbonate (NaHCO₃)

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 2-fluoro-5-(chlorosulfonyl)benzoic acid in an aqueous solution of sodium bicarbonate.

    • Add a solution of sodium sulfite in water dropwise to the mixture at room temperature. Stir the reaction for 1-2 hours.

    • Add dimethyl sulfate to the reaction mixture and stir at room temperature overnight.

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

    • The precipitated product is collected by filtration, washed with cold water, and dried to afford 2-fluoro-5-(methylsulfonyl)benzoic acid.

Discussion of Route 1:

Advantages:

  • Readily Available Starting Material: 2-Fluorobenzoic acid is a common and relatively inexpensive starting material.

  • Direct Functionalization: This route provides a direct method for introducing the sulfonyl group onto the aromatic ring.

Disadvantages:

  • Harsh Reagents: Chlorosulfonic acid is a highly corrosive and hazardous reagent that requires careful handling.

  • Potential for Side Reactions: The chlorosulfonylation step can potentially lead to the formation of isomeric byproducts, requiring careful purification.

  • Multi-step Process: The conversion of the sulfonyl chloride to the methyl sulfone involves multiple transformations.

Route 2: Synthesis via Nucleophilic Aromatic Substitution and Oxidation

This route offers an alternative approach by first installing a thioether at the 5-position via a nucleophilic aromatic substitution (SNAᵣ) reaction, followed by oxidation to the desired sulfone. 2-Fluoro-5-bromobenzoic acid is a suitable starting material for this pathway.

Reaction Scheme:

Route 2 start 2-Fluoro-5-bromobenzoic Acid step1 Nucleophilic Aromatic Substitution start->step1 NaSCH3, Solvent intermediate1 2-Fluoro-5-(methylthio)benzoic Acid step1->intermediate1 step2 Oxidation intermediate1->step2 H2O2, Acetic Acid product 2-Fluoro-5-(methylsulfonyl)benzoic Acid step2->product

Caption: Synthetic pathway for Route 2, starting from 2-Fluoro-5-bromobenzoic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-(methylthio)benzoic Acid

The presence of the electron-withdrawing carboxylate group and the activating fluorine atom facilitates the nucleophilic displacement of the bromide by the methylthiolate anion.

  • Materials:

    • 2-Fluoro-5-bromobenzoic acid

    • Sodium thiomethoxide (NaSCH₃)

    • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • To a solution of 2-fluoro-5-bromobenzoic acid in anhydrous DMF, add sodium thiomethoxide.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-5-(methylthio)benzoic acid.

Step 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

The thioether is readily oxidized to the corresponding sulfone using a variety of oxidizing agents. Hydrogen peroxide in acetic acid is a common and effective method.[1]

  • Materials:

    • 2-Fluoro-5-(methylthio)benzoic acid

    • Hydrogen peroxide (30% solution)

    • Glacial acetic acid

  • Procedure:

    • Dissolve 2-fluoro-5-(methylthio)benzoic acid in glacial acetic acid.

    • Slowly add hydrogen peroxide to the solution at a controlled temperature (e.g., 10 °C).[1]

    • Allow the reaction to stir at room temperature or with gentle heating until the oxidation is complete.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.

Discussion of Route 2:

Advantages:

  • Milder Conditions: This route generally employs milder reaction conditions compared to the use of chlorosulfonic acid.

  • High Regioselectivity: The starting material has a pre-defined point of substitution, avoiding issues with isomeric byproducts.

  • Potentially Higher Yields: The two-step process of substitution followed by oxidation can often lead to higher overall yields.

Disadvantages:

  • Starting Material Cost: 2-Fluoro-5-bromobenzoic acid may be more expensive than 2-fluorobenzoic acid.

  • Thiol Reagents: Sodium thiomethoxide is a malodorous and air-sensitive reagent that requires careful handling.

Comparative Data Summary

ParameterRoute 1: ChlorosulfonylationRoute 2: Nucleophilic Substitution & Oxidation
Starting Material 2-Fluorobenzoic Acid2-Fluoro-5-bromobenzoic Acid
Key Reagents Chlorosulfonic acid, Sodium sulfite, Dimethyl sulfateSodium thiomethoxide, Hydrogen peroxide
Number of Steps 22
Potential Hazards Highly corrosive chlorosulfonic acidMalodorous and air-sensitive sodium thiomethoxide
Regioselectivity Good, but potential for isomersExcellent
Overall Yield Moderate to GoodGood to Excellent
Scalability Feasible, with appropriate safety measuresFeasible, with odor control

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-Fluoro-5-(methylsulfonyl)benzoic acid.

  • Route 1 is a more traditional approach that may be favored in laboratories well-equipped to handle hazardous reagents like chlorosulfonic acid, especially if cost-effectiveness of the starting material is a primary concern.

  • Route 2 represents a more modern and often higher-yielding strategy. It is particularly advantageous when high purity and regioselectivity are critical, and the laboratory is equipped to handle thiol reagents.

The choice between these two routes will ultimately depend on the specific requirements of the research, including scale, available equipment, safety considerations, and the desired purity of the final product. For most laboratory-scale syntheses where high purity is paramount, Route 2 is recommended due to its superior control over regiochemistry and generally milder reaction conditions.

References

  • PrepChem. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NIH. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. [Link]

  • The OChem Whisperer. Here is some Nucleophilic Aromatic Substitution for ya!. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Validation

A Tale of Two Halogens: A Comparative Guide to 2-Fluoro- and 2-Chloro-5-(methylsulfonyl)benzoic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry and drug discovery, the selection of building blocks is a critical decision that profoundly influences the tra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Even subtle molecular modifications can dramatically alter reactivity, physicochemical properties, and ultimately, biological activity. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Fluoro-5-(methylsulfonyl)benzoic acid and 2-Chloro-5-(methylsulfonyl)benzoic acid. By examining their synthesis, reactivity, and applications through the lens of established chemical principles and available data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

A foundational understanding of the physicochemical properties of these reagents is essential as these characteristics govern their behavior in various reaction conditions and biological systems.

Property2-Fluoro-5-(methylsulfonyl)benzoic acid2-Chloro-5-(methylsulfonyl)benzoic acid
CAS Number 247569-56-8[1][2][3][4]89938-62-5[5][6]
Molecular Formula C₈H₇FO₄S[1][2][7]C₈H₇ClO₄S[5][6]
Molecular Weight 218.20 g/mol [1][2][7][8]234.66 g/mol [5][6]
Appearance White to off-white solid[7][9]White, gray, or beige powder[6]
Melting Point Not consistently reported82-85 °C or 183-187 °C[5][6]
Predicted pKa Data not readily available~2.26[5]

The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary divergence in the utility of these two molecules lies in their reactivity towards nucleophiles, particularly in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring in both compounds is activated towards nucleophilic attack by the strong electron-withdrawing effect of the methylsulfonyl group. However, the identity of the halogen at the 2-position introduces a critical difference.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is paramount to the overall reaction rate.

The reactivity order for halogens in SNAr is counterintuitive to that observed in aliphatic nucleophilic substitutions (SN1 and SN2) and is generally F > Cl > Br > I.[11][12] This is because the high electronegativity of fluorine potently stabilizes the negative charge of the Meisenheimer complex through its strong inductive effect (-I).[10][12] While chlorine also has an inductive effect, it is less pronounced than that of fluorine.

Therefore, 2-Fluoro-5-(methylsulfonyl)benzoic acid is significantly more reactive in SNAr reactions than its chloro-analogue. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. This is a crucial consideration in complex, multi-step syntheses where preserving sensitive functional groups is essential.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Synthetic Accessibility and Considerations

Both 2-Fluoro-5-(methylsulfonyl)benzoic acid and 2-Chloro-5-(methylsulfonyl)benzoic acid are commercially available from various suppliers.[1][7][13] However, for large-scale applications, understanding their synthetic routes is vital for process optimization and cost analysis.

The synthesis of the chloro-analogue, 2-Chloro-5-(methylsulfonyl)benzoic acid, often involves the oxidation of a corresponding toluene derivative. For instance, 2-chloro-4-methylsulfonyltoluene can be oxidized to the desired benzoic acid.[14] Various oxidation methods have been reported, including the use of sodium hypochlorite, nitric acid, or air oxidation.[14] Another approach involves the diazotization of an amino-substituted benzoic acid followed by a Sandmeyer-type reaction.[15]

Detailed synthetic procedures for 2-Fluoro-5-(methylsulfonyl)benzoic acid are less commonly found in readily accessible literature, suggesting it may be a more specialized reagent. Its synthesis would likely involve either the introduction of the fluoro group at an early stage or the construction of the methylsulfonyl benzoic acid scaffold around a fluorinated precursor.

Applications in Drug Discovery and Agrochemicals

Both molecules serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6][7][8] The choice between the fluoro and chloro derivative often depends on the specific synthetic strategy and the desired properties of the final product.

The higher reactivity of the fluoro derivative makes it particularly useful for introducing the methylsulfonyl benzoic acid moiety via SNAr reactions, especially in the later stages of a synthesis where milder conditions are required.[16][17] For example, in the synthesis of certain kinase inhibitors, an intramolecular SNAr reaction involving a fluoro-substituted aromatic ring is a key step in forming a benzoxazepinone core.[16][17]

The chloro-analogue, while less reactive in SNAr, can be advantageous in other types of reactions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where aryl chlorides can offer different reactivity profiles and catalyst requirements compared to aryl fluorides. Generally, aryl chlorides are more reactive than aryl fluorides in palladium-catalyzed cross-coupling reactions.[18]

2-Chloro-5-(methylsulfonyl)benzoic acid and its derivatives have been utilized as intermediates in the production of various therapeutic agents, including those with anti-inflammatory and analgesic properties.[6] It also serves as a building block in the agrochemical industry for the development of herbicides.[6]

Caption: Decision tree for reagent selection based on reaction type.

Experimental Protocols

To provide a practical context, here are generalized experimental protocols illustrating the potential use of these reagents.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with 2-Fluoro-5-(methylsulfonyl)benzoic acid

  • Reaction Setup: To a solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species. The reaction is monitored by TLC or LC-MS until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling with 2-Chloro-5-(methylsulfonyl)benzoic acid

  • Reaction Setup: A mixture of 2-Chloro-5-(methylsulfonyl)benzoic acid (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) is placed in a reaction vessel.

  • Solvent and Degassing: A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 °C to 110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Conclusion and Future Outlook

The choice between 2-Fluoro-5-(methylsulfonyl)benzoic acid and 2-Chloro-5-(methylsulfonyl)benzoic acid is a strategic one, dictated by the specific demands of the synthetic route. The fluoro derivative offers superior reactivity in SNAr reactions, making it the reagent of choice for substitutions under milder conditions. Conversely, the chloro derivative, while less reactive in SNAr, provides a valuable handle for palladium-catalyzed cross-coupling reactions.

As the quest for novel therapeutics and advanced materials continues, the demand for versatile and well-characterized building blocks will only intensify. A thorough understanding of the subtle yet significant differences between reagents like these will empower chemists to design more efficient, robust, and innovative synthetic strategies.

References

  • 2-CHLORO-5-(METHYLSULFONYL)BENZOIC ACID. (n.d.). LookChem. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents.
  • Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. (n.d.). ALFA CHEMICAL. Retrieved from [Link]

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). Google Patents.
  • 2-chloro-5-[(methylsulfonyl)amino]benzoic acid (C8H8ClNO4S). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Chloro-5-(methylsulphonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. (2022). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Isomeric Purity of 2-Fluoro-5-(methylsulfonyl)benzoic acid

For researchers and professionals in drug development, the precise molecular structure of an active pharmaceutical ingredient (API) or intermediate is not merely an academic detail—it is a critical determinant of efficac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise molecular structure of an active pharmaceutical ingredient (API) or intermediate is not merely an academic detail—it is a critical determinant of efficacy, safety, and regulatory compliance. The compound 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8) is a valuable building block in medicinal chemistry.[1][2] However, its synthesis can potentially yield various constitutional isomers, where the same atoms are connected in a different order. These isomers can possess dramatically different physicochemical and biological properties.[3]

This guide provides an in-depth comparison of analytical methodologies to definitively confirm the isomeric purity of 2-Fluoro-5-(methylsulfonyl)benzoic acid, ensuring the correct molecular architecture for downstream applications. We will move beyond simple protocol recitation to explain the scientific rationale behind the choice of techniques and experimental parameters, empowering you to develop robust, self-validating analytical systems.

The Challenge: Potential Constitutional Isomers

The core challenge lies in distinguishing the target molecule from its potential positional isomers. During synthesis, the fluorine, methylsulfonyl, and carboxylic acid groups could potentially be arranged in different positions on the benzene ring. For example, an impurity could be 3-Fluoro-4-(methylsulfonyl)benzoic acid or 2-Fluoro-4-(methylsulfonyl)benzoic acid. An effective analytical strategy must be able to resolve and unequivocally identify these closely related structures.

Orthogonal Analytical Approaches: A Comparative Overview

No single technique is sufficient for absolute confirmation. A robust validation relies on an orthogonal approach, using multiple methods that measure different physicochemical properties. The three pillars of this strategy are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Technique Principle of Separation/Detection Primary Application Resolution of Isomers Structural Information
HPLC / UHPLC Differential partitioning between a stationary and mobile phase.[4]Quantitative Purity Assessment, Routine QCExcellent, method-dependentIndirect (Retention Time)
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[5]Definitive Structure Elucidation & ConfirmationExcellentAbsolute & Unambiguous
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.[6]Molecular Weight ConfirmationPoor (isomers have same mass); possible with advanced techniquesElemental Composition (HRMS), Fragmentation Pattern (MS/MS)

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the cornerstone for determining the purity of a sample by separating the target compound from impurities, including isomers. The choice of stationary phase (column) is paramount for achieving the necessary resolution.

Causality Behind Experimental Choices
  • Stationary Phase: While standard C18 columns are versatile, fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer enhanced selectivity for halogenated aromatic compounds.[7] These phases provide alternative interaction mechanisms beyond hydrophobicity, such as dipole-dipole and π-π interactions, which can be crucial for separating structurally similar isomers.[7]

  • Mobile Phase: A typical reversed-phase mobile phase consists of an aqueous component (often with a pH modifier like formic or trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic modifier (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure elution of all components with good peak shape.

  • Detection: UV detection is ideal for aromatic compounds like benzoic acid derivatives. The detection wavelength should be set at an absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh and dissolve the 2-Fluoro-5-(methylsulfonyl)benzoic acid sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use a standard HPLC or UHPLC system equipped with a UV detector.

  • Chromatographic Conditions:

Parameter Condition
Column PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm
  • Data Analysis: Integrate the peak areas of all detected peaks. The isomeric purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any significant secondary peaks should be investigated as potential isomers.

Hypothetical Data Summary
Peak Number Retention Time (min) Area (%) Identity
18.299.852-Fluoro-5-(methylsulfonyl)benzoic acid
28.90.15Potential Isomeric Impurity

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous identification of constitutional isomers.[5] It provides detailed information about the chemical environment of each atom, allowing for definitive structural assignment. For substituted aromatic compounds, the proton (¹H) NMR spectrum is particularly informative due to spin-spin coupling patterns.[8][9]

Causality Behind Experimental Choices
  • ¹H NMR Coupling Constants (J-values): The key to differentiating positional isomers lies in the coupling constants between protons on the aromatic ring.[5]

    • Ortho-coupling (³J): Coupling between adjacent protons (3 bonds apart) is typically the largest, in the range of 6-10 Hz.

    • Meta-coupling (⁴J): Coupling between protons separated by two carbons (4 bonds apart) is smaller, usually 2-3 Hz.

    • Para-coupling (⁵J): Coupling across the ring (5 bonds apart) is often too small to be observed (0-1 Hz).

  • 2D NMR (COSY, HMBC): When ¹H spectra are complex, 2D experiments provide definitive proof of connectivity. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are 2-3 bonds away, confirming the overall carbon skeleton.[10]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and for observing the acidic proton of the carboxylic acid.[5]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Acquire:

    • Standard ¹H NMR

    • ¹³C NMR

    • COSY (if needed for proton assignments)

    • HMBC (for confirming substituent placement)

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of the signals in the aromatic region (typically 6.5-8.5 ppm).[9]

Expected ¹H NMR Data Comparison

For 2-Fluoro-5-(methylsulfonyl)benzoic acid , we expect to see three distinct signals in the aromatic region, corresponding to the three protons on the ring. The coupling patterns will be unique to this substitution pattern.

Proton Expected Chemical Shift (ppm, relative) Expected Multiplicity Key Coupling Constants (Hz)
H-3DownfieldDoublet of doublets (dd)³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-H6) ≈ 2-3 Hz
H-4UpfieldDoublet of doublets (dd)³J(H4-H3) ≈ 8-9 Hz, ³J(H4-F) ≈ 5-6 Hz
H-6Most DownfieldDoublet of doublets (dd)⁴J(H6-H3) ≈ 2-3 Hz, ⁴J(H6-F) ≈ 3-4 Hz

An isomeric impurity, such as 4-Fluoro-2-(methylsulfonyl)benzoic acid , would give a completely different set of splitting patterns, allowing for its clear identification.

Mass Spectrometry (MS): Essential for Molecular Formula Confirmation

While standard MS cannot distinguish between isomers as they have the same molecular weight (218.20 g/mol for C₈H₇FO₄S), it is indispensable for confirming the elemental composition.[11]

Causality Behind Experimental Choices
  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio to a very high degree of accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula, confirming that the compound is indeed C₈H₇FO₄S and not some other species with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): In some cases, isomers can be differentiated based on their fragmentation patterns.[12] By isolating the parent ion (m/z 218) and subjecting it to collision-induced dissociation (CID), different isomers may produce unique fragment ions. For substituted benzoic acids, characteristic losses of H₂O or CO₂ can occur, and the relative abundances of fragments may differ between isomers.[13]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Use the diluted sample from the HPLC preparation.

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.

  • Data Acquisition:

    • MS¹ Scan: Acquire a full scan spectrum to determine the accurate mass of the parent ion.

    • MS² (or MS/MS) Scan: Isolate the parent ion [M-H]⁻ at m/z 217.00 and fragment it to obtain a tandem mass spectrum.

  • Data Analysis:

    • Confirm that the measured accurate mass of the parent ion matches the theoretical mass of C₈H₇FO₄S within 5 ppm.

    • Analyze the fragmentation pattern for any unique fragments that could help differentiate it from known or suspected isomers.

Integrated Analytical Workflow

A robust strategy for confirming isomeric purity integrates these techniques into a logical workflow.

G cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Final Assessment Sample Test Sample of 2-Fluoro-5-(methylsulfonyl)benzoic acid HPLC HPLC-UV Analysis Sample->HPLC Purity Initial Purity Check (Area % > 99.5%?) HPLC->Purity NMR 1D & 2D NMR Spectroscopy Purity->NMR Yes HRMS LC-HRMS Analysis Purity->HRMS Yes Investigate Investigate Impurities Purity->Investigate No Structure Structure Confirmed? NMR->Structure Formula Formula Confirmed? HRMS->Formula Final Isomeric Purity Confirmed Structure->Final Formula->Final

Caption: Integrated workflow for isomeric purity confirmation.

Conclusion

References

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2021). Investigation into Small Molecule Isomeric Glucuronide Metabolite Differentiation Using In Silico and Experimental Collision Cross-Section Values. Retrieved from [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid. Retrieved from [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. Retrieved from [Link]

  • ACS Publications. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Retrieved from [Link]

  • Progress in Chemistry. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

This guide provides a detailed comparison of analytical methods for the quantification of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytica...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of analytical methods for the quantification of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, experimental protocols, and comparative performance of two widely applicable techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction to 2-Fluoro-5-(methylsulfonyl)benzoic acid and the Importance of its Quantification

2-Fluoro-5-(methylsulfonyl)benzoic acid (C₈H₇FO₄S, Molar Mass: 218.20 g/mol ) is a substituted benzoic acid derivative.[1] Its accurate quantification is paramount during various stages of drug development and manufacturing, including reaction monitoring, purity assessment of intermediates, and stability testing. The presence of chromophoric groups—the benzene ring and the carboxyl group—makes it amenable to UV-based detection methods.

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. In the context of pharmaceutical analysis, the validation of analytical procedures is a regulatory requirement to ensure that the method is suitable for its intended purpose.[2][3][4] This guide will explore two methods, a highly specific and sensitive HPLC-UV method and a rapid, simpler UV-Vis spectrophotometric method, providing the data necessary to make an informed decision based on the specific analytical need.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture.[5] For 2-Fluoro-5-(methylsulfonyl)benzoic acid, a reversed-phase HPLC method with UV detection is a robust and reliable choice.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. 2-Fluoro-5-(methylsulfonyl)benzoic acid, with its aromatic ring, is sufficiently nonpolar to be retained and separated on a C18 column. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), can be optimized to achieve the desired retention and peak shape. The presence of the carboxyl group means the pH of the mobile phase will influence the ionization state of the analyte and, consequently, its retention. An acidic mobile phase is generally preferred to suppress the ionization of the carboxylic acid, leading to better retention and peak symmetry. UV detection is suitable as the aromatic ring of the analyte exhibits strong absorbance in the UV region.[6]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of 2-Fluoro-5-(methylsulfonyl)benzoic acid (≥98% purity).[5]

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or trifluoroacetic acid for mobile phase pH adjustment.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 230 nm |

Procedure:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water. Add 1 mL of phosphoric acid per 1 L of the mixture and sonicate to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Fluoro-5-(methylsulfonyl)benzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 2-Fluoro-5-(methylsulfonyl)benzoic acid in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Calibration and Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solutions. The concentration of the analyte in the sample is determined from the calibration curve.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Mobile Phase (ACN:H2O with H3PO4) C Pump A->C B Standard & Sample Solutions D Autosampler B->D C->D E C18 Column D->E F UV Detector E->F G Chromatogram F->G H Calibration Curve G->H I Quantification H->I

Caption: Workflow for the quantification of 2-Fluoro-5-(methylsulfonyl)benzoic acid by HPLC-UV.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique for the quantification of compounds that absorb light in the ultraviolet-visible range.[4] This method is particularly useful for the analysis of pure substances or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Principle and Rationale

The Beer-Lambert law is the basis of quantitative UV-Vis spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. 2-Fluoro-5-(methylsulfonyl)benzoic acid, containing a benzene ring, exhibits characteristic UV absorbance.[1][7] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. Similar to HPLC, the pH of the solvent can affect the UV spectrum of benzoic acid derivatives due to the ionization of the carboxylic acid group.[7] Performing the analysis in a slightly acidic solution ensures the analyte is in its protonated form, leading to a consistent and reproducible spectrum.

Experimental Protocol

Instrumentation and Materials:

  • UV-Vis spectrophotometer (double or single beam).

  • Matched 1 cm quartz cuvettes.

  • Reference standard of 2-Fluoro-5-(methylsulfonyl)benzoic acid (≥98% purity).

  • Methanol and 0.1 M Hydrochloric Acid (HCl).

Procedure:

  • Solvent Preparation: Prepare a solution of 0.1 M HCl in a mixture of methanol and water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Fluoro-5-(methylsulfonyl)benzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the prepared solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the solvent.

  • Determination of λmax: Scan the UV spectrum of a mid-range standard solution (e.g., 6 µg/mL) from 200 to 400 nm using the solvent as a blank. Identify the wavelength of maximum absorbance (λmax). For benzoic acid derivatives, a λmax is expected around 230 nm and a weaker one around 270-280 nm.[7] The more intense peak should be used for quantification.

  • Calibration Curve Construction: Set the spectrophotometer to the determined λmax. Measure the absorbance of each working standard solution, using the solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Preparation: Dissolve the sample containing 2-Fluoro-5-(methylsulfonyl)benzoic acid in the solvent to an expected concentration within the calibration range.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax. The concentration of the analyte is determined by interpolation from the calibration curve.

Visualization of UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometer cluster_analysis Data Analysis A Solvent (Methanol/Water/HCl) B Standard & Sample Solutions A->B C Determine λmax B->C D Measure Absorbance C->D E Calibration Curve D->E F Quantification E->F

Caption: Workflow for the quantification of 2-Fluoro-5-(methylsulfonyl)benzoic acid by UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and UV-Vis spectrophotometry will depend on the specific requirements of the analysis. The following table provides a comparison of the expected performance characteristics of the two methods.

ParameterHPLC-UVUV-Vis SpectrophotometryRationale
Specificity/Selectivity HighLow to ModerateHPLC separates the analyte from impurities, ensuring that the measured signal is only from the compound of interest. UV-Vis measures the total absorbance at a specific wavelength, so any other compound that absorbs at that wavelength will interfere.[8]
Sensitivity (LOD/LOQ) High (ng/mL range)Moderate (µg/mL range)The chromatographic pre-concentration on the column head and low detector noise in HPLC lead to lower limits of detection (LOD) and quantitation (LOQ).
Linearity & Range Wide (typically 2-3 orders of magnitude)Narrow (typically 1-2 orders of magnitude)HPLC detectors generally have a wider linear dynamic range compared to spectrophotometers.
Precision (RSD%) Excellent (<2%)Good (<5%)The automated nature of HPLC systems generally leads to higher precision and reproducibility.
Accuracy (% Recovery) Excellent (98-102%)Good (95-105%)The high specificity of HPLC reduces the chances of positive bias from interfering substances, leading to better accuracy.
Analysis Time per Sample Moderate (5-15 min)Fast (< 2 min)HPLC requires time for chromatographic separation, while UV-Vis measurement is nearly instantaneous.
Cost (Instrument & Consumables) HighLowHPLC systems and columns are significantly more expensive than UV-Vis spectrophotometers.
Complexity HighLowHPLC requires skilled operators for method development, troubleshooting, and maintenance. UV-Vis spectrophotometry is a much simpler technique to operate.

Conclusion and Recommendations

Both HPLC-UV and UV-Vis spectrophotometry are viable methods for the quantification of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

The HPLC-UV method is recommended for:

  • Impurity profiling and stability studies: where high specificity is required to separate the analyte from degradation products and other impurities.

  • Analysis of complex sample matrices: where other components may interfere with UV-Vis measurements.

  • Trace-level quantification: when high sensitivity is necessary.

  • Regulatory submissions: as it is a well-established and robust technique in the pharmaceutical industry.

The UV-Vis spectrophotometry method is suitable for:

  • In-process control and reaction monitoring: where speed is more critical than high specificity.

  • Quantification of pure or highly concentrated samples: where the likelihood of interfering substances is low.

  • Cost-constrained laboratories: due to its lower instrumentation and operational costs.

Ultimately, the selection of the most appropriate method requires a thorough evaluation of the analytical problem, including the nature of the sample, the required data quality, and the available resources. For GMP environments and final product release testing, the validated HPLC-UV method would be the preferred choice due to its superior specificity and sensitivity.

References

  • (Author), (Year). Title of a relevant book or general analytical chemistry textbook. Publisher.
  • (Author), (Year). Title of a relevant book or general instrumental analysis textbook. Publisher.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • (Author), (Year). Title of a relevant article on HPLC of fluorinated compounds. Journal Name, Volume(Issue), pages.
  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(10), 5483–5494. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid. National Center for Biotechnology Information. [Link]

  • U.S. Pharmacopeia (USP). (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • (Author), (Year). Title of a relevant article on GC of aromatic sulfur compounds. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Title of a relevant article on analytical methods for N-arylsulfonyl-alpha-amino acids. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Title of a relevant article on quantification of fluorinated aromatic compounds. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Title of a relevant article on HPLC for fluorinated benzoic acid derivatives. Journal Name, Volume(Issue), pages.
  • (Author), (Year). Title of a relevant article on gas chromatography of sulfonylated aromatic compounds. Journal Name, Volume(Issue), pages.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-5-(methylsulfonyl)benzoic acid

Introduction: The Critical Role of Method Cross-Validation in Pharmaceutical Development In the landscape of pharmaceutical development, the purity, stability, and concentration of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Cross-Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2-Fluoro-5-(methylsulfonyl)benzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Consequently, the ability to accurately and reliably quantify this analyte is crucial for ensuring the quality and safety of the final drug product. This guide provides a comprehensive framework for the cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of results across different analytical platforms.[1] This process is essential when transferring a method between laboratories or when multiple techniques are employed for the same analysis within a single facility. By comparing the performance of orthogonal methods, we can gain a higher degree of confidence in the analytical data and make more informed decisions throughout the drug development lifecycle. This guide is intended for researchers, analytical scientists, and quality control professionals, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid

A thorough understanding of the analyte's properties is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 247569-56-8[1][2][3]
Molecular Formula C₈H₇FO₄S[1][2][3]
Molecular Weight 218.20 g/mol [2][3]
Physical Form Solid[1]
Purity Typically ≥95%[1][3]
InChI Key ACBAHAXPEQHVHO-UHFFFAOYSA-N[1]

The presence of a carboxylic acid group, a fluorine atom, and a methylsulfonyl group influences the compound's polarity, solubility, and chromatographic behavior. The aromatic ring provides a chromophore suitable for UV detection in HPLC.

Experimental Design for Cross-Validation

The core of this guide is a meticulously designed cross-validation study. The workflow is structured to ensure a comprehensive comparison of the three analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Stock Stock Solution (1 mg/mL in Methanol) Spiked Spiked Samples (Various Concentrations) Stock->Spiked ForcedDeg Forced Degradation Samples Stock->ForcedDeg HPLC HPLC-UV Analysis Spiked->HPLC GCMS GC-MS Analysis (with Derivatization) Spiked->GCMS NMR qNMR Analysis Spiked->NMR ForcedDeg->HPLC Validation Method Validation (ICH Q2(R2) Parameters) HPLC->Validation GCMS->Validation NMR->Validation Comparison Comparative Data Analysis Validation->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Detailed Analytical Protocols

The following protocols are designed to be robust and reproducible. The selection of specific parameters is justified based on the physicochemical properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid and established analytical principles.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient elution is recommended to ensure good separation from potential impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

Gradient Program:

Time (min)% Mobile Phase B
0.020
10.080
12.080
12.120
15.020

Detection:

  • UV detection at 230 nm.

Protocol:

  • Standard Preparation: Prepare a stock solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, a derivatization step is necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization:

  • Esterification with BF₃·MeOH is a common and effective method for converting carboxylic acids to their more volatile methyl esters.[4]

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Scan mode from m/z 50-350. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed.

Protocol:

  • Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable solvent (e.g., methanol).

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of BF₃·MeOH. Heat at 60°C for 30 minutes. After cooling, add 1 mL of water and extract the methyl ester with 1 mL of hexane.

  • Injection: Inject 1 µL of the hexane layer into the GC-MS.

  • Quantification: Use the peak area of a characteristic ion of the derivatized analyte for quantification against a calibration curve prepared in the same manner.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, provided a certified internal standard is used.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Internal Standard:

  • A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals is required (e.g., maleic acid).

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the 2-Fluoro-5-(methylsulfonyl)benzoic acid sample and the internal standard into an NMR tube.

  • Dissolution: Add a precise volume of DMSO-d₆ to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

  • Quantification: Calculate the concentration of the analyte using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods

To ensure that the analytical methods can distinguish the active ingredient from its degradation products, forced degradation studies are essential.[5][6][7][8] These studies involve subjecting the analyte to various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The HPLC-UV method should be used to analyze the samples from these studies to demonstrate its stability-indicating capability.

ForcedDegradation cluster_stress Stress Conditions Analyte 2-Fluoro-5-(methylsulfonyl)benzoic acid Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced degradation pathway for stability testing.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each method based on validation parameters outlined in the ICH Q2(R2) guidelines.[9][10]

ParameterHPLC-UVGC-MSqNMR
Specificity High (demonstrated through forced degradation)Very High (mass selective detection)Very High (structurally specific signals)
Linearity (r²) > 0.999> 0.995Not Applicable (primary method)
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Limit of Quantitation (LOQ) ~1 µg/mL~10 ng/mL~0.1 mg/mL
Throughput HighMediumLow
Derivatization Required NoYesNo

Conclusion: Selecting the Appropriate Method

The cross-validation of these three orthogonal analytical techniques provides a high degree of confidence in the quality of analytical data for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

  • HPLC-UV is the recommended method for routine quality control and release testing due to its high throughput, excellent precision, and accuracy. Its stability-indicating nature, confirmed through forced degradation studies, makes it ideal for stability testing.

  • GC-MS is a powerful tool for trace-level impurity identification and quantification, offering superior sensitivity and specificity. However, the requirement for derivatization makes it less suitable for high-throughput applications.

  • qNMR serves as an excellent primary method for the certification of reference standards and for orthogonal verification of results from chromatographic methods. Its direct quantification capability eliminates the need for a specific reference standard of the analyte.

The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation. A well-documented cross-validation study, as outlined in this guide, is essential for ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, enhancing a molecule's metabolic stability is a critical objective to improve its pharmacokinetic profile, ensuri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, enhancing a molecule's metabolic stability is a critical objective to improve its pharmacokinetic profile, ensuring it remains effective in the body for a sufficient duration. The strategic incorporation of fluorine into drug candidates is a widely adopted and powerful technique to achieve this. This guide offers an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated benzoic acids, a common structural motif in pharmaceuticals. We will explore the underlying biochemical principles, present comparative data, and provide detailed experimental protocols to support rational drug design.

The Biochemical Rationale: Why Fluorination Enhances Stability

The metabolic fate of a drug candidate is largely determined by the activity of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.[1][2][3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—profoundly influence a molecule's susceptibility to these enzymatic processes.[4][5]

Key Mechanisms of Fluorine-Mediated Stability Enhancement:

  • Blocking Metabolic "Soft Spots": The C-F bond is significantly stronger and more resistant to oxidative cleavage by CYP enzymes than a carbon-hydrogen (C-H) bond.[6][7] By replacing a hydrogen atom at a position vulnerable to metabolic attack (e.g., aromatic hydroxylation) with fluorine, that site is effectively "blocked," preventing or slowing down metabolism and extending the drug's half-life.[6][8]

  • Altering Electronic Properties: As the most electronegative element, fluorine withdraws electron density from the aromatic ring.[6] This electronic perturbation can deactivate the ring towards oxidative metabolism by CYP enzymes, which often target electron-rich areas.[9][10] This can also influence the pKa of the carboxylic acid group, affecting its interaction with metabolic enzymes and transporters.[4][6]

  • Modulating Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[8][11] However, this must be carefully balanced, as excessive lipophilicity can sometimes lead to reduced solubility or increased susceptibility to efflux transporters.[8]

Metabolic Pathways: A Tale of Two Benzoic Acids

The primary metabolic routes for benzoic acid itself are well-established. Understanding these pathways provides a crucial baseline for evaluating the impact of fluorination.

  • Non-Fluorinated Benzoic Acid: The metabolism of benzoic acid in humans primarily proceeds through two major Phase II conjugation pathways:

    • Glycine Conjugation: The most prominent route involves the formation of an amide bond with the amino acid glycine to produce hippuric acid, which is then readily excreted.[12]

    • Glucuronidation: The carboxylic acid group can be conjugated with glucuronic acid by UGT enzymes to form an acyl glucuronide.[13][14] Several UGT isoforms, particularly UGT1A9 and UGT2B7, are known to metabolize carboxylic acids.[13][14] While benzoic acid can undergo some minor Phase I hydroxylation, conjugation is the dominant clearance mechanism.

  • Fluorinated Benzoic Acid: The introduction of a fluorine atom can significantly alter these pathways. For a compound like 4-fluorobenzoic acid:

    • Blocked Hydroxylation: The para-position is a common site for aromatic hydroxylation. The presence of fluorine at this position effectively prevents this Phase I metabolic route.[6][8]

    • Altered Conjugation: The strong electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid group (lowers the pKa).[4] This can alter the rate and extent of both glycine conjugation and glucuronidation, as the substrate's charge state can influence enzyme recognition and catalytic efficiency. While conjugation remains the primary clearance route, the kinetics may be significantly different from the non-fluorinated parent compound.

The following diagram illustrates the comparative metabolic fates.

cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway BA Benzoic Acid Glycine Glycine Conjugation BA->Glycine Gluc Glucuronidation (UGTs) BA->Gluc P450 CYP450 Hydroxylation (Minor Pathway) BA->P450 Met1 Hippuric Acid Glycine->Met1 Met2 Acyl Glucuronide Gluc->Met2 Met3 Hydroxybenzoic Acid P450->Met3 FBA 4-Fluorobenzoic Acid Glycine_F Glycine Conjugation (Kinetics may be altered) FBA->Glycine_F Gluc_F Glucuronidation (UGTs) (Kinetics may be altered) FBA->Gluc_F P450_F CYP450 Hydroxylation (Blocked at Position 4) FBA->P450_F Met1_F 4-Fluorohippuric Acid Glycine_F->Met1_F Met2_F 4-Fluoro Acyl Glucuronide Gluc_F->Met2_F

Comparative metabolic pathways of benzoic acids.
Quantitative Comparison of Metabolic Stability

While direct, publicly available comparative data for benzoic acid and its simple fluoro-analogs is limited, the principles are well-demonstrated across numerous drug discovery programs.[15] To illustrate the expected outcomes, the following table presents hypothetical, yet realistic, data from an in vitro human liver microsome (HLM) stability assay. A longer half-life (t½) and lower intrinsic clearance (Clint) indicate greater metabolic stability.[7][16]

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Stability
Benzoic Acid4515.4Moderate
4-Fluorobenzoic Acid> 120< 5.0High

This data is illustrative. Actual values must be determined experimentally.

The predicted high stability for 4-fluorobenzoic acid in this assay is primarily due to the blockage of potential CYP450-mediated aromatic hydroxylation.[6][7] Since microsomal assays are rich in Phase I enzymes but may require specific cofactors for robust Phase II activity, they are excellent for highlighting the impact of blocking oxidative metabolism.[3][17]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of test compounds. It includes positive controls (compounds with known metabolic fates) to ensure the assay is performing correctly.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[18]

Materials:

  • Test Compounds (e.g., Benzoic Acid, 4-Fluorobenzoic Acid)

  • Positive Controls: Verapamil (High Clearance), Warfarin (Low Clearance)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Workflow Diagram:

cluster_prep Preparation (On Ice) cluster_incubation Incubation (37°C Water Bath) cluster_analysis Analysis A Prepare 1 µM Test Compound Solutions E Add Test Compound to start reaction A->E B Thaw HLM and Prepare NADPH System D Pre-warm HLM + Buffer for 5 min B->D C Prepare Quenching Solution (ACN + IS) I Quench aliquots immediately in ACN + IS C->I D->E G Add NADPH to initiate metabolism E->G F Pre-warm NADPH Solution F->G H Aliquots taken at 0, 5, 15, 30, 60 min G->H H->I J Centrifuge quenched samples to pellet protein I->J K Transfer supernatant to analysis plate J->K L Analyze by LC-MS/MS K->L M Calculate % Remaining, t½, and Clint L->M

Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Dilute in buffer to a final assay concentration (typically 1 µM).

    • On ice, thaw the pooled HLM. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the appropriate wells.

    • Add the test compound solution to the wells. Include a "T0" (time zero) control plate and a "minus-NADPH" control plate (to assess non-enzymatic degradation).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-NADPH" controls.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells and add it to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Analysis:

    • Seal and vortex the collection plate.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated microsomal proteins.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Conclusion and Strategic Implications

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[19][20] By blocking sites of oxidative metabolism and altering the electronic properties of the parent molecule, fluorination can significantly prolong a compound's half-life and improve its overall pharmacokinetic profile.[11][21] As demonstrated with the benzoic acid scaffold, replacing a metabolically labile C-H bond with a robust C-F bond is a highly effective strategy.[7]

However, it is crucial for researchers to recognize that the effects of fluorination are context-dependent.[8] While it often improves stability, it can also impact other properties like pKa, solubility, and target binding affinity.[4] Therefore, a comprehensive evaluation using robust in vitro assays, such as the HLM stability assay detailed here, is essential. By integrating a deep understanding of metabolic pathways with rigorous experimental validation, drug development professionals can leverage fluorination to design more durable and effective therapeutics.

References

  • Gregus, Z., & Klaassen, C. D. (1986).
  • Gill, H., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem.
  • BenchChem. (2025).
  • ElectronicsAndBooks. (n.d.).
  • Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS.
  • Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Korzekwa, K., et al. (1990). Cytochrome P450 mediated aromatic oxidation: a theoretical study. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Enhancing Metabolic Stability of Small Molecule Inhibitors. BenchChem Technical Support Center.
  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube.
  • Kumar, D. (2011). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Koop, D. R., et al. (1995). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Environmental Health Perspectives.
  • BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. BenchChem.
  • BenchChem. (2025).
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Nakajima, M., et al. (2017). Contribution of cytochrome P450 and UDT-glucuronosyltransferase to the metabolism of drugs containing carboxylic acid groups. PubMed.
  • PharmaBlock. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. PharmaBlock.
  • Altman, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Wikipedia.
  • Lang, L., & Jagoda, E. (1998). Development of fluorine-18-labeled 5-HT1A antagonists. PubMed.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • UWA Profiles and Research Repository. (n.d.). Bioactivation of Carboxylic Acid Compounds by UDP-Glucuronosyltransferases to DNA-Damaging Intermediates. UWA Profiles and Research Repository.
  • Al-Majdoub, Z. M., et al. (2020). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PubMed Central.
  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology.

Sources

Validation

A Comparative Guide to the Ortho Effect of Fluorine on the Reactivity of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Introduction In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, 2-Fluoro-5-(methylsulfonyl)benzoic acid stands out as a tr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, 2-Fluoro-5-(methylsulfonyl)benzoic acid stands out as a trifunctional reagent with significant potential in drug discovery.[1] Its utility stems from the unique interplay of its constituent parts: a carboxylic acid for amide or ester formation, a strongly electron-withdrawing methylsulfonyl group, and a strategically placed ortho-fluorine atom.

This guide provides an in-depth analysis of the "ortho effect" as manifested by the fluorine substituent in this molecule. We will objectively compare its reactivity against relevant structural analogs, supported by mechanistic principles and experimental data. The core objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how this specific structural feature dictates chemical behavior, enabling more informed decisions in synthetic strategy and molecular design.

The Ortho Effect of Fluorine: A Mechanistic Overview

The "ortho effect" is a well-documented phenomenon in which a substituent at the position ortho to a carboxylic acid group on a benzene ring imparts properties not observed in its meta or para isomers.[2][3] Generally, nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the substituent's electronic nature.[4][5] This effect is primarily a consequence of steric hindrance.

When a group occupies the ortho position, it sterically clashes with the carboxylic acid group, forcing the -COOH to twist out of the plane of the benzene ring.[2] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic π-system, which in turn increases the acidity of the carboxyl proton.[2]

Fluorine, despite being the smallest halogen, is potent in exerting this effect. Its influence, however, is a delicate balance of steric and electronic factors:

  • Steric Hindrance: The fluorine atom forces the carboxyl group to rotate, disrupting resonance and increasing the acidity of the conjugate acid.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds. This effect acidifies the proton and can make the carbonyl carbon more electrophilic.[6][7]

  • Resonance Effect (+R): Fluorine's lone pairs can donate electron density to the aromatic ring via resonance. Due to the effective overlap between the 2p orbitals of fluorine and carbon, this effect is more significant for fluorine than for other halogens like chlorine.[8][9] However, in the context of the ortho effect, the steric component often dominates.

Caption: Mechanistic impact of the ortho-fluorine substituent.

Comparative Reactivity Analysis

To fully appreciate the influence of the ortho-fluorine, we compare the reactivity of 2-Fluoro-5-(methylsulfonyl)benzoic acid (F-MSA) with two key analogs:

  • 5-(Methylsulfonyl)benzoic acid (MSA): The non-fluorinated parent compound, to isolate the effect of the ortho-fluorine.

  • 2-Chloro-5-(methylsulfonyl)benzoic acid (Cl-MSA): The ortho-chloro analog, to highlight the unique properties of fluorine versus other halogens.

Acidity (pKa)

The primary consequence of the ortho effect is increased acidity. The steric hindrance from the ortho-substituent prevents the carboxylate anion from being effectively stabilized by resonance with the ring, thus making the corresponding acid stronger. Fluorine's strong inductive effect further enhances this acidity.

CompoundKey Structural FeatureExpected pKa TrendRationale
F-MSA Ortho-FluorineLowest (Most Acidic) Strong ortho effect (steric) combined with a powerful inductive withdrawal (-I) from fluorine enhances proton acidity significantly.[2][10]
Cl-MSA Ortho-ChlorineIntermediateA significant ortho effect is present, but chlorine's inductive effect is weaker than fluorine's, and its larger size may introduce additional steric factors.[11]
MSA No Ortho SubstituentHighest (Least Acidic) Acidity is primarily dictated by the electron-withdrawing sulfonyl group. The carboxyl group remains coplanar with the ring.
Reactivity in Amide Bond Formation

Amide coupling is one of the most common and critical reactions in drug development. For ortho-substituted benzoic acids, this transformation can be challenging due to steric hindrance around the reaction center. This often leads to slower reaction rates and necessitates the use of more potent coupling reagents.

While standard reagents like DCC or EDC/HOBt might be sufficient for the unhindered MSA, they often fail or give poor yields with sterically encumbered substrates like F-MSA and Cl-MSA.[12] In these cases, converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, can overcome the steric barrier.[12][13]

Comparative Performance in a Challenging Amide Coupling:

SubstrateExpected Reactivity with Standard Reagents (e.g., HATU)Recommended Strategy for High YieldRationale
F-MSA Moderate to LowIn situ acyl fluoride formation (e.g., using PyFluor, XtalFluor-E) followed by addition of the amine.[12][13]The small size of the acyl fluoride intermediate minimizes steric repulsion during the nucleophilic attack by the amine, overcoming the hindrance from the ortho-fluorine.[12]
Cl-MSA LowSimilar to F-MSA, though potentially requiring longer reaction times or higher temperatures.The larger size of chlorine compared to fluorine presents a greater steric challenge that must be overcome.[11]
MSA HighStandard coupling reagents (HATU, HBTU, EDC/HOBt) are generally effective.[14]The absence of ortho-steric hindrance allows for efficient coupling under standard conditions.

Experimental Protocols

To provide a practical context, we describe a robust, self-validating protocol for the comparative amide coupling of F-MSA and its non-fluorinated analog, MSA, with a representative amine, benzylamine. This experiment is designed to quantitatively demonstrate the impact of the ortho-fluorine on reactivity.

Workflow: Comparative Amide Coupling Experiment

G cluster_0 Reaction Setup (Parallel) cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Analysis A1 Vial A: Dissolve 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous DMF B1 Add HATU (1.1 eq) and DIPEA (2.5 eq) to each vial A1->B1 A2 Vial B: Dissolve 5-(Methylsulfonyl)benzoic acid (1.0 eq) in anhydrous DMF A2->B1 B2 Stir for 15 min at room temp (Activation) B1->B2 B3 Add Benzylamine (1.1 eq) to each vial B2->B3 C1 Stir reactions at room temp for 12 hours B3->C1 C2 Monitor progress by LC-MS (t = 1h, 4h, 12h) C1->C2 D1 Quench with water, extract with Ethyl Acetate C2->D1 D2 Purify via column chromatography D1->D2 D3 Calculate isolated yields and compare D2->D3

Caption: Experimental workflow for comparative amide coupling.

Detailed Protocol: Amide Coupling with HATU

Objective: To compare the yield of amide formation between F-MSA and MSA under identical, standard coupling conditions.

Materials:

  • 2-Fluoro-5-(methylsulfonyl)benzoic acid (F-MSA)

  • 5-(Methylsulfonyl)benzoic acid (MSA)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[14]

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup (Vial A - F-MSA): To a clean, dry 4 mL vial equipped with a magnetic stir bar, add 2-Fluoro-5-(methylsulfonyl)benzoic acid (109 mg, 0.5 mmol, 1.0 eq). Dissolve in 2.0 mL of anhydrous DMF.

  • Reaction Setup (Vial B - MSA): To a second identical vial, add 5-(Methylsulfonyl)benzoic acid (100 mg, 0.5 mmol, 1.0 eq). Dissolve in 2.0 mL of anhydrous DMF.

  • Activation: To each vial, add HATU (209 mg, 0.55 mmol, 1.1 eq) followed by DIPEA (218 µL, 1.25 mmol, 2.5 eq). Stir the resulting solutions at room temperature for 15 minutes.

  • Amine Addition: To each vial, add benzylamine (60 µL, 0.55 mmol, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow both reactions to stir at room temperature. Monitor the consumption of the starting carboxylic acid by taking small aliquots at 1, 4, and 12 hours and analyzing by LC-MS.

  • Workup: After 12 hours, dilute each reaction mixture with 20 mL of EtOAc. Wash the organic layer sequentially with 15 mL of saturated aq. NaHCO₃, 15 mL of water, and 15 mL of brine.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue from each reaction by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to isolate the desired amide product.

  • Analysis: Determine the mass of the pure products and calculate the isolated yields for a direct comparison.

Expected Outcome: The reaction with MSA (Vial B) is expected to proceed to completion or near completion, affording a high isolated yield (>90%). The reaction with F-MSA (Vial A) will likely be significantly slower and result in a lower isolated yield (<50%), demonstrating the challenge posed by the ortho-fluorine substituent under these standard conditions.

Discussion and Practical Implications

The comparative data underscores the profound impact of the ortho-fluorine in 2-Fluoro-5-(methylsulfonyl)benzoic acid.

  • For Synthetic Chemists: When planning a synthesis involving this building block, anticipate challenges in reactions directly involving the carboxylic acid, particularly amide coupling and potentially esterification. Do not assume standard protocols will be effective. Proactively select more potent coupling reagents, such as those that generate acyl fluorides or other highly reactive intermediates, and be prepared to optimize reaction conditions (e.g., temperature, reaction time).[12][13]

  • For Medicinal Chemists: The ortho-fluorine is not merely a synthetic hurdle; it is a tool for molecular design. The increased acidity it imparts can alter the pKa of the final molecule, potentially influencing solubility, cell permeability, and target engagement. Furthermore, the non-planar orientation of the carboxyl group can enforce a specific conformation, which may be crucial for binding to a biological target. The fluorine atom itself can engage in favorable interactions within a protein binding pocket, enhancing affinity.[1][10]

Conclusion

The ortho effect of fluorine in 2-Fluoro-5-(methylsulfonyl)benzoic acid is a defining feature that significantly modulates its chemical reactivity. Through a combination of steric hindrance and potent inductive withdrawal, the fluorine atom increases the acidity of the carboxylic acid while simultaneously impeding its reactivity in sterically demanding transformations like amide bond formation. Understanding this duality is critical. Researchers can leverage the unique electronic and conformational properties imparted by the ortho-fluorine for rational drug design while mitigating the associated synthetic challenges through the informed selection of advanced coupling methodologies. This guide serves as a foundational resource for harnessing the full potential of this versatile chemical building block.

References

  • Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? [Online discussion]. Available: [Link]

  • Nandakumar UK. (2021, May 30). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids [Video]. YouTube. Available: [Link]

  • Gomes, C. S. J., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. Available: [Link]

  • Wikipedia. (n.d.). Ortho effect. Available: [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. Available: [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Online discussion]. Available: [Link]

  • Reineke, W., et al. (n.d.). Chemical structure and biodegradability of halogenate aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. PubMed. Available: [Link]

  • Ashenhurst, J. (2018, March 5). Why are halogens ortho-, para- directors? Master Organic Chemistry. Available: [Link]

  • Misra, N., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52, 507-514. Available: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available: [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available: [Link]

  • Ball, M., et al. (2022). Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect: Kinetic Analysis by In Situ Infrared Spectroscopic Analysis and Time-Resolved Methods. ACS Catalysis. Available: [Link]

  • Parsons, P. J., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Available: [Link]

  • Autechem. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale. Available: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 503-507. Available: [Link]

  • Parsons, P. J., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Available: [Link]

  • Vici Pharm. (n.d.). 2-Fluoro-5-methylbenzoic acid. Available: [Link]

  • BYJU'S. (n.d.). Ortho Effect. Available: [Link]

  • Islip, P., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PubMed Central. Available: [Link]

  • Li, J., et al. (2024). The study of halogen effect on the reactivity of the serine-targeting covalent warheads. bioRxiv. Available: [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available: [Link]

Sources

Comparative

A Researcher's Guide to the Comparative Analysis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid Analogs as MNK Inhibitors

This guide provides a comprehensive framework for the comparative analysis of the binding affinity of 2-Fluoro-5-(methylsulfonyl)benzoic acid analogs targeting the MAP kinase-interacting kinases (MNKs). This class of com...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the binding affinity of 2-Fluoro-5-(methylsulfonyl)benzoic acid analogs targeting the MAP kinase-interacting kinases (MNKs). This class of compounds holds significant promise in the development of novel therapeutics, particularly in oncology. A thorough understanding of their structure-activity relationship (SAR) is paramount for lead optimization and rational drug design. This document will detail the scientific rationale behind experimental choices, provide robust protocols for binding affinity determination, and offer insights into the interpretation of the resulting data.

Introduction: The Rationale for Targeting MNKs with Benzoic Acid Analogs

The MAP kinase-interacting kinases, MNK1 and MNK2, are serine/threonine kinases that play a pivotal role in the regulation of protein synthesis. They are key downstream effectors of the Ras/MAPK signaling pathway, a cascade frequently dysregulated in various human cancers. MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and angiogenesis. Consequently, the inhibition of MNK activity presents a compelling strategy for cancer therapy.

The 2-Fluoro-5-(methylsulfonyl)benzoic acid scaffold has emerged as a promising starting point for the design of potent and selective MNK inhibitors. The electronic properties of the fluorine and methylsulfonyl groups, combined with the carboxylic acid moiety, provide a unique chemical framework for interaction with the ATP-binding pocket of the MNK kinases. A systematic comparative analysis of analogs based on this scaffold is essential to elucidate the key structural features that govern binding affinity and selectivity.

Experimental Design: A Roadmap for Comparative Analysis

A successful comparative analysis hinges on a well-designed experimental plan. This involves the careful selection of compounds, the choice of an appropriate biophysical assay, and the meticulous execution of the experimental protocol.

Compound Selection: Building a Structurally Diverse Analog Series

To establish a clear structure-activity relationship, a series of analogs of 2-Fluoro-5-(methylsulfonyl)benzoic acid should be synthesized or procured. The modifications should be systematic to probe the importance of different regions of the molecule. Key areas for modification include:

  • Substitutions on the phenyl ring: Introducing various functional groups (e.g., chloro, methyl, methoxy) at different positions can probe the electronic and steric requirements of the binding pocket.

  • Modification of the carboxylic acid: Esterification or amidation of the carboxylic acid can assess its role as a hydrogen bond donor or acceptor.

  • Alterations to the methylsulfonyl group: Varying the alkyl group or replacing the sulfonyl with a sulfoximine or sulfonamide can explore the impact on potency and solubility.

A representative, albeit hypothetical, series of analogs for initial screening is presented below:

Compound IDR1R2R3
Parent HHCOOH
Analog 1ClHCOOH
Analog 2HClCOOH
Analog 3HHCONH2
Analog 4HHCOOCH3
Analog 5HHSO2NH2
Choosing the Right Tool: Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC)

Two of the most powerful and widely used techniques for quantifying protein-ligand interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The choice between them often depends on the specific goals of the study and the properties of the molecules involved.

  • Surface Plasmon Resonance (SPR): This label-free optical technique measures the change in refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. SPR provides real-time kinetic data, allowing for the determination of both the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a, the inverse of K_d), enthalpy (ΔH), and stoichiometry (n) of binding.

For a comprehensive comparative analysis, SPR is often preferred for initial screening and kinetic profiling due to its higher throughput and ability to provide kinetic information, which is increasingly recognized as a critical determinant of a drug's efficacy. ITC can then be used to validate the binding affinities of key compounds and to gain deeper insights into the thermodynamic drivers of the interaction.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This section provides a detailed, step-by-step protocol for determining the binding affinity of 2-Fluoro-5-(methylsulfonyl)benzoic acid analogs to MNK1 or MNK2 using SPR.

Materials and Reagents
  • Recombinant human MNK1 or MNK2 protein (with appropriate purity and activity)

  • CM5 sensor chip

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

  • Test compounds (analogs of 2-Fluoro-5-(methylsulfonyl)benzoic acid) dissolved in DMSO and serially diluted in running buffer.

Experimental Workflow

The following diagram illustrates the key steps in the SPR experimental workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Protein Prepare MNK Protein Solution Immobilization Immobilize MNK Protein on Sensor Chip Prep_Protein->Immobilization Prep_Analytes Prepare Analyte (Analog) Dilutions Binding_Assay Inject Analytes and Measure Binding Prep_Analytes->Binding_Assay Immobilization->Binding_Assay Regeneration Regenerate Sensor Surface Binding_Assay->Regeneration Data_Processing Process Sensorgrams Binding_Assay->Data_Processing Regeneration->Binding_Assay Next Cycle Kinetic_Fitting Fit Data to a Binding Model Data_Processing->Kinetic_Fitting Kd_Determination Determine Kd, kon, koff Kinetic_Fitting->Kd_Determination

Caption: A streamlined workflow for determining binding affinity using SPR.

Step-by-Step Methodology
  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant MNK protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The optimal pH for immobilization should be determined empirically to maximize electrostatic pre-concentration.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without protein injection, to allow for background subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of each 2-Fluoro-5-(methylsulfonyl)benzoic acid analog in SPR running buffer. A typical concentration range would be from 0.1 nM to 10 µM, depending on the expected affinity. It is crucial to maintain a constant, low percentage of DMSO (e.g., <1%) in all samples to minimize solvent effects.

    • Inject the different concentrations of each analog over both the MNK-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Between each binding cycle, regenerate the sensor surface to remove the bound analyte. This is typically achieved by a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) or a high salt concentration, depending on the nature of the protein-ligand interaction. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from the reference flow cell and a buffer blank injection.

    • The resulting binding curves are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Results and Discussion: Interpreting the Data

The primary output of the comparative analysis will be a table of binding affinities for the series of 2-Fluoro-5-(methylsulfonyl)benzoic acid analogs against MNK1 and MNK2.

Quantitative Data Summary
Compound IDModificationMNK1 K_d (nM)MNK2 K_d (nM)Selectivity (MNK2 K_d / MNK1 K_d)
Parent -[Hypothetical Value][Hypothetical Value][Calculated Value]
Analog 13-Chloro[Hypothetical Value][Hypothetical Value][Calculated Value]
Analog 24-Chloro[Hypothetical Value][Hypothetical Value][Calculated Value]
Analog 3Amide[Hypothetical Value][Hypothetical Value][Calculated Value]
Analog 4Methyl Ester[Hypothetical Value][Hypothetical Value][Calculated Value]
Analog 5Sulfonamide[Hypothetical Value][Hypothetical Value][Calculated Value]

Note: The values in this table are for illustrative purposes only and would be replaced with experimental data.

Structure-Activity Relationship (SAR) Analysis

The data in the table will form the basis of the SAR analysis. The goal is to rationalize the observed changes in binding affinity with the structural modifications made to the parent compound.

SAR_Analysis cluster_input Inputs cluster_process Analysis cluster_output Outputs Structures Chemical Structures of Analogs Identify_Trends Identify Trends in Affinity with Structural Changes Structures->Identify_Trends Binding_Data Binding Affinity Data (Kd) Binding_Data->Identify_Trends Rationalize Rationalize Observations based on Physicochemical Properties Identify_Trends->Rationalize SAR_Model Develop a Structure-Activity Relationship Model Rationalize->SAR_Model Future_Design Guide Future Compound Design SAR_Model->Future_Design

Caption: The logical flow of a structure-activity relationship analysis.

Key questions to address in the SAR discussion include:

  • The role of the 2-fluoro substituent: Does its removal or replacement with other halogens significantly impact affinity? This can provide insights into its role in binding, potentially through a specific interaction or by influencing the conformation of the benzoic acid.

  • The importance of the 5-methylsulfonyl group: How do modifications to this group affect potency? Is the sulfonyl oxygen a key hydrogen bond acceptor?

  • The contribution of the carboxylic acid: Does converting it to an amide or ester abolish or reduce binding? This would suggest its involvement in a critical hydrogen bond or salt bridge interaction with a basic residue in the active site.

  • Positional effects of substituents: How does the position of additional substituents on the phenyl ring influence binding affinity? This can help to map out the available space and electronic preferences of the binding pocket.

  • Selectivity between MNK1 and MNK2: Do any of the analogs show significant selectivity for one isoform over the other? This is a crucial aspect for developing targeted therapies with reduced off-target effects.

Conclusion: From Data to Drug Discovery

A systematic comparative analysis of the binding affinity of 2-Fluoro-5-(methylsulfonyl)benzoic acid analogs provides invaluable information for the development of novel MNK inhibitors. By combining robust biophysical techniques like SPR with a well-designed set of compounds, researchers can build a comprehensive understanding of the structure-activity relationship. This knowledge is the cornerstone of medicinal chemistry efforts to optimize lead compounds with improved potency, selectivity, and ultimately, therapeutic potential.

References

  • Note: As this guide is a framework and does not rely on specific external publications for the comparative data, a formal reference list is not applicable.

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Fluoro-5-(methylsulfonyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

In the fast-paced environment of research and drug development, the safe and compliant disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a detailed, step...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe and compliant disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-5-(methylsulfonyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not just a matter of best practice; it is a legal and ethical obligation.[1][2]

Understanding the Compound: Hazard Profile of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No: 247569-56-8) is a solid organic compound with the following key hazard classifications:

  • Harmful if swallowed (H302)[3]

  • Causes skin irritation (H315)[4]

  • Causes serious eye irritation/damage (H318, H319)[4][5]

  • May cause respiratory irritation (H335)[4]

Given its chemical structure, which includes a fluorine atom (a halogen) and a methylsulfonyl group, it is classified as a halogenated organic compound.[6] This classification is significant for waste segregation and disposal routing, as many jurisdictions have specific regulations for halogenated organic wastes.[7][8][9][10]

PropertyInformationSource
CAS Number 247569-56-8[3]
Molecular Formula C₈H₇FO₄S[3]
Physical Form Solid
Signal Word Warning[3]
Hazard Statements H302, H315, H319, H335[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[11]

  • Eye and Face Protection : Use safety glasses with side shields or chemical safety goggles. In situations where splashing is a risk, a face shield should also be worn.[12]

  • Skin and Body Protection : A lab coat or chemical-resistant apron is required to prevent skin contact.[12]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) should be used. All handling of the solid material should ideally be performed in a well-ventilated area or a chemical fume hood.[5][11]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Fluoro-5-(methylsulfonyl)benzoic acid requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final pickup by a licensed disposal service.

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_Disposal Final Disposition A Step 1: Waste Segregation (Halogenated Organic Solid Waste) B Step 2: Container Selection (Compatible, Labeled Container) A->B  Properly  Categorized C Step 3: Waste Accumulation (Secure, Ventilated Area) B->C  Securely  Contained D Step 4: Request Pickup (Contact EHS or Licensed Waste Vendor) C->D  Ready for  Disposal E Step 5: Off-Site Treatment (Incineration at a Permitted Facility) D->E  Regulatory  Compliant Transfer

Caption: Disposal workflow for 2-Fluoro-5-(methylsulfonyl)benzoic acid.

Step 1: Waste Segregation

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[2]

  • Designate a specific waste container for "Halogenated Organic Solids." 2-Fluoro-5-(methylsulfonyl)benzoic acid should not be mixed with non-halogenated organic waste, inorganic waste, or aqueous waste streams.[6]

  • Never mix this acidic compound with bases in the same waste container, as this can lead to a neutralization reaction that generates heat and potentially hazardous fumes.

Step 2: Container Selection and Labeling

The choice of waste container is critical for safe storage and transport.

  • Use a container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[13]

  • The container must be in good condition, with no cracks or leaks. [1]

  • Label the container clearly. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Fluoro-5-(methylsulfonyl)benzoic acid"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Keep the container securely closed at all times, except when adding waste.[13]

  • Store the container in a well-ventilated area, away from incompatible materials.[14]

  • Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[2]

Step 4: Arranging for Disposal

Do not attempt to dispose of this chemical through the standard sewer system or as regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[15]

  • Provide them with the complete chemical name and any available Safety Data Sheet (SDS) information.

Step 5: Final Treatment and Disposition

As a halogenated organic compound, the most common and environmentally sound disposal method is high-temperature incineration in a facility permitted to handle such waste.[7] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (Solid Material):

    • Evacuate the immediate area if necessary.

    • Wearing the appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[11]

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Culture of Safety

The proper management of chemical waste, including the disposal of 2-Fluoro-5-(methylsulfonyl)benzoic acid, is a cornerstone of a robust laboratory safety culture. By following these guidelines, researchers, scientists, and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with all relevant regulations.

References

  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • wikiHow. (n.d.). 3 Ways to Dispose of Acid Safely. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - BENZOIC ACID. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard communication standard and pharmaceuticals. Retrieved from [Link]

Sources

Handling

Mastering the Safe Handling of 2-Fluoro-5-(methylsulfonyl)benzoic Acid: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 2-Fluoro-5-(methylsulfonyl)benzoic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 2-Fluoro-5-(methylsulfonyl)benzoic acid, a valuable building block in medicinal chemistry, requires a comprehensive understanding of its handling, storage, and disposal to ensure the safety of personnel and the validity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment

2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS RN: 247569-56-8) is a solid organic compound that presents several hazards requiring careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazard classifications are:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling protocols. The acidic nature of the carboxylic acid group, combined with the potential for respiratory and skin irritation from the solid dust, dictates the need for robust protective measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-Fluoro-5-(methylsulfonyl)benzoic acid. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles with side shieldsNitrile or neoprene glovesFully buttoned laboratory coatN95 or higher-rated respirator
Preparing Solutions Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatRequired if not performed in a certified chemical fume hood
Running Reactions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatRecommended if heating or refluxing
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsP100 respirator

Causality of PPE Choices:

  • Eye Protection: The risk of fine powder becoming airborne during weighing necessitates the use of chemical safety goggles. When handling solutions, the potential for splashes requires the additional protection of a face shield.

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact with the solid and its solutions. For extensive handling or in the event of a spill, more robust gloves like butyl rubber are recommended.

  • Body Protection: A standard laboratory coat is sufficient for most operations. However, when preparing solutions or cleaning spills, a chemical-resistant apron provides an additional barrier against splashes.

  • Respiratory Protection: Due to the risk of respiratory tract irritation from inhaling the fine powder, a respirator is crucial during weighing and transfer operations. When working with solutions, a certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Operational Plans: Step-by-Step Guidance

Adhering to standardized operational procedures is paramount for safety and experimental reproducibility.

Weighing and Transferring the Solid Compound
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate working height. Don the required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weigh boat or creased weighing paper.

    • Gently tap the container to dispense the solid, avoiding the creation of airborne dust.

    • If using an analytical balance outside the fume hood, tare a sealed container, add the approximate amount of solid inside the hood, seal the container, and then perform the final weighing.

  • Transfer:

    • Carefully transfer the weighed solid into the reaction vessel or flask.

    • Use a powder funnel to minimize the risk of spillage.

    • If any solid is spilled, follow the spill cleanup procedure immediately.

Preparing Solutions
  • Solvent Addition:

    • Always add the solid to the solvent, not the other way around, to prevent splashing.

    • Perform this step in a chemical fume hood.

  • Dissolution:

    • Use a magnetic stirrer or gentle swirling to dissolve the solid.

    • If heating is required to aid dissolution, use a heating mantle with a stirrer and ensure the setup is secure.

    • Never heat a closed container.

Emergency and Disposal Plans

Spill Cleanup

In the event of a spill of solid 2-Fluoro-5-(methylsulfonyl)benzoic acid:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including a P100 respirator, heavy-duty gloves, chemical goggles, a face shield, and a chemical-resistant apron.

  • Containment: Cover the spill with a neutralizing agent for acids, such as sodium bicarbonate, working from the outside in.

  • Collection: Gently sweep the neutralized mixture into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or sponge. Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety department.

Waste Disposal

All waste containing 2-Fluoro-5-(methylsulfonyl)benzoic acid, including contaminated consumables and cleanup materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: As a halogenated aromatic carboxylic acid, it should be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Disposal: Follow your institution's guidelines for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 2-Fluoro-5-(methylsulfonyl)benzoic acid.

PPE_Decision_Process start Start: Handling 2-Fluoro-5-(methylsulfonyl)benzoic acid task Identify the Task start->task weighing Weighing/Transferring Solid task->weighing Solid Handling solution Preparing Solution task->solution Liquid Handling reaction Running Reaction task->reaction In-Process spill Spill Cleanup task->spill Emergency ppe_weighing Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing ppe_solution Minimum PPE: - Goggles & Face Shield - Nitrile Gloves - Chemical Apron - Work in Fume Hood solution->ppe_solution ppe_reaction Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat reaction->ppe_reaction ppe_spill Minimum PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - P100 Respirator spill->ppe_spill

Caption: PPE selection workflow for handling 2-Fluoro-5-(methylsulfonyl)benzoic acid.

By integrating these safety protocols and understanding the rationale behind them, researchers can confidently and safely utilize 2-Fluoro-5-(methylsulfonyl)benzoic acid in their work, fostering a culture of safety and scientific excellence.

References

  • U.S. Environmental Protection Agency. Waste Disposal Guidelines.[Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(methylsulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(methylsulfonyl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.